Product packaging for Solasodine(Cat. No.:CAS No. 126-17-0)

Solasodine

Cat. No.: B1681914
CAS No.: 126-17-0
M. Wt: 413.6 g/mol
InChI Key: KWVISVAMQJWJSZ-VKROHFNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Solasodine is an oxaspiro compound and steroid alkaloid sapogenin with formula C27H43NO2 found in the Solanum (nightshade) family. It is used as a precursor in the synthesis of complex steroidal compounds such as contraceptive pills. It has a role as a plant metabolite, a teratogenic agent, a diuretic, an antifungal agent, a cardiotonic drug, an immunomodulator, an antipyretic, an apoptosis inducer, an antioxidant, an antiinfective agent, an anticonvulsant, a central nervous system depressant and an antispermatogenic agent. It is an azaspiro compound, an oxaspiro compound, an alkaloid antibiotic, a hemiaminal ether, a sapogenin and a steroid alkaloid. It is a conjugate base of a this compound(1+).
Purapuridine has been reported in Solanum carolinense, Solanum violaceum, and other organisms with data available.
RN given refers to (3beta,22alpha,25R)-isomer;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NO2 B1681914 Solasodine CAS No. 126-17-0

Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVISVAMQJWJSZ-VKROHFNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030558
Record name Solasodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Solasodine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7186
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER, SOL IN DIOXANE
Record name SOLASODINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM

CAS No.

126-17-0
Record name Solasodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solasodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solasodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Solasodine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLASODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L40Y453Y96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SOLASODINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

200-202 °C
Record name SOLASODINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Solasodine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solasodine, a steroidal glycoalkaloid derived from plants of the Solanum genus, has emerged as a potent phytochemical with significant anticancer properties demonstrated across a range of preclinical models.[1][2] Its therapeutic potential stems from its ability to modulate multiple oncogenic signaling pathways, leading to the inhibition of cell proliferation, induction of programmed cell death, and suppression of metastasis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's oncostatic effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved. The primary mechanisms of action include the induction of apoptosis via intrinsic and extrinsic pathways, cell cycle arrest at the G2/M phase, and the inhibition of key signaling cascades such as PI3K/Akt/mTOR and Wnt/β-catenin.[1][3]

Core Mechanisms of Antineoplastic Activity

This compound exerts its anticancer effects through a multi-pronged approach, targeting several hallmarks of cancer. The primary mechanisms are detailed below.

Induction of Apoptosis

A primary mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells through the modulation of key regulatory proteins.[2][3]

  • Intrinsic (Mitochondrial) Pathway: this compound significantly shifts the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3][4] This altered ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm.[3][5] The released cytochrome c triggers the activation of a caspase cascade, beginning with initiator caspase-9 and culminating in the activation of executioner caspase-3 and caspase-7.[1][3][5] Activated caspase-3 subsequently cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark event in apoptosis.[1][3]

  • Extrinsic (Death Receptor) Pathway: Evidence also points to the involvement of the extrinsic pathway, as this compound treatment has been shown to increase the levels of cleaved caspase-8.[1][3] This suggests that this compound may also engage death receptor signaling to initiate apoptosis.

  • p53-Dependent Apoptosis: this compound can upregulate the tumor suppressor protein p53 and its downstream target, p21.[3][4] The activation of p53 is a critical event that can trigger both apoptosis and cell cycle arrest in response to cellular stress.

  • Generation of Reactive Oxygen Species (ROS): Related glycoalkaloids have been shown to induce the production of ROS, such as hydroxyl radicals and hydrogen peroxide, within cancer cells.[6][7] Elevated ROS levels can induce oxidative stress, leading to mitochondrial dysfunction and the activation of stress-related signaling pathways like JNK and p38, which ultimately contribute to apoptosis.[6]

G This compound This compound p53 p53 This compound->p53 Upregulates Bcl2_BclxL Bcl-2 / Bcl-xL This compound->Bcl2_BclxL Inhibits Bax_Bak Bax / Bak This compound->Bax_Bak Upregulates Casp8 Caspase-8 This compound->Casp8 Activates p53->Bax_Bak Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Bax_Bak->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp8->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound's induction of apoptosis pathways.
Cell Cycle Arrest

This compound effectively halts cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M phase.[1][3][4] This prevents cells from entering mitosis and undergoing cell division. The arrest is mediated by the downregulation of key cell cycle progression proteins, including Cyclin D1 and Cyclin E.[3][4] Furthermore, the this compound-induced upregulation of the p53/p21 axis plays a critical role in enforcing this checkpoint.[3][4]

G This compound This compound p53 p53 This compound->p53 Upregulates CyclinD1_E Cyclin D1 / E This compound->CyclinD1_E Downregulates p21 p21 p53->p21 Activates G2_M_Transition G2/M Transition p21->G2_M_Transition CyclinD1_E->G2_M_Transition Cell_Cycle_Arrest G2/M Arrest G2_M_Transition->Cell_Cycle_Arrest Blocked

Caption: this compound-mediated G2/M cell cycle arrest.
Inhibition of Metastasis and Invasion

Metastasis is a critical factor in cancer mortality. This compound has demonstrated significant anti-metastatic and anti-invasive properties.[1] It effectively impedes the motility and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes crucial for degrading the extracellular matrix.[1][8][9] Concurrently, this compound can increase the expression of their natural inhibitors, TIMP-1 and TIMP-2.[8] It also upregulates the cell adhesion molecule E-cadherin, which strengthens cell-cell junctions and reduces the potential for cell migration.[1][10]

Modulation of Key Oncogenic Signaling Pathways

This compound's effects on apoptosis, cell cycle, and metastasis are orchestrated through its modulation of several critical intracellular signaling pathways.

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is frequently hyperactivated in cancer. This compound effectively suppresses this pathway by inhibiting the phosphorylation (activation) of Akt.[1][5][8] Deactivation of Akt prevents it from phosphorylating downstream targets like GSK-3β and mTOR, thereby shutting down signals that promote cell growth, proliferation, and survival.[1][10]

  • Wnt/β-catenin Pathway: The PI3K/Akt pathway often cross-talks with the Wnt/β-catenin pathway. By inhibiting the Akt/GSK-3β axis, this compound leads to the downregulation of β-catenin.[1] It prevents the translocation of β-catenin into the nucleus, where it would otherwise act as a transcription factor to activate genes involved in proliferation and invasion.[1]

  • Hedgehog (Hh)/Gli1 Pathway: In gastric cancer models, this compound has been shown to directly bind to and inhibit Gli1, a key transcription factor in the Hedgehog signaling pathway.[11] By targeting Gli1, this compound disrupts a critical pathway for gastric cancer cell proliferation.[11]

G cluster_nucleus Nucleus This compound This compound p_Akt p-Akt This compound->p_Akt Inhibits Phosphorylation PI3K PI3K Akt Akt Akt->p_Akt P GSK3b GSK-3β p_Akt->GSK3b P (Ser9) p_GSK3b p-GSK-3β (Inactive) p_Akt->p_GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Degrades p_GSK3b->Beta_Catenin Fails to Degrade Nucleus Nucleus Beta_Catenin->Nucleus Translocation Beta_Catenin_Nuc β-catenin Gene_Expression Target Gene Expression Proliferation_Invasion Proliferation & Invasion Gene_Expression->Proliferation_Invasion Beta_Catenin_Nuc->Gene_Expression

Caption: Inhibition of the PI3K/Akt/β-catenin signaling axis.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound are dose- and time-dependent.[1] The following table summarizes the inhibitory effects observed in various cancer cell lines.

Cell LineCancer TypeAssayConcentration / DurationObserved EffectCitation
HCT116, HT-29, SW480Colorectal CancerMTT Assay20-80 µmol/L for 24-72hDose- and time-dependent inhibition of cell proliferation.[1]
MCF-7Breast CancerMTT AssayNot specifiedDose-dependent inhibition of cell proliferation.[2][3]
A549Lung CancerViability AssayNon-toxic dosesSuppression of cell invasion.[8]
SW1990, PANC1Pancreatic CancerProliferation AssayNot specifiedSignificant inhibition of proliferation.[5]
AGS, MKN74Gastric CancerMTT Assay~5-40 µM for 72hDose-dependent inhibition of cell viability.[11]
HT-29Colon CancerMTT Assay2.5-80 µg/ml43.8% to 76.9% inhibition of cell growth.[12]
MG-63Bone CancerMTT Assay2.5-80 µg/ml20.9% to 63.9% inhibition of cell growth.[12]

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of standard cell and molecular biology techniques.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.[14]

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate overnight to allow for attachment.[13]

    • Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

    • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

    • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 490-570 nm.[1][13] Cell viability is calculated relative to the vehicle-treated control cells.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a solid support membrane, and then visualized using primary antibodies specific to the target protein and enzyme-conjugated secondary antibodies.

  • Methodology:

    • Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

    • Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel based on molecular weight.

    • Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

G A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE (Separation) C->D E 5. Membrane Transfer (Blotting) D->E F 6. Blocking (e.g., Milk/BSA) E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Substrate & Imaging H->I J 10. Data Analysis (Quantify Bands) I->J

Caption: Standard experimental workflow for Western Blot analysis.
Cell Cycle and Apoptosis Analysis (Flow Cytometry)

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells.

  • Cell Cycle Analysis:

    • Harvest this compound-treated and control cells.

    • Fix the cells in cold 70% ethanol to permeabilize the membranes.

    • Stain the cells with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to remove RNA.

    • Analyze the DNA content of the cell population using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest this compound-treated and control cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.

    • Analyze immediately by flow cytometry. The results allow for the differentiation of:

      • Viable cells (Annexin V-negative, PI-negative).

      • Early apoptotic cells (Annexin V-positive, PI-negative).

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

      • Necrotic cells (Annexin V-negative, PI-positive).

Conclusion

This compound is a promising natural compound that exhibits robust anticancer activity against a variety of cancer cell types. Its efficacy is rooted in its ability to simultaneously target multiple fundamental cellular processes required for tumor growth and progression. By inducing apoptosis, causing G2/M cell cycle arrest, inhibiting metastasis, and suppressing critical oncogenic signaling pathways like PI3K/Akt and Wnt/β-catenin, this compound presents a multifaceted approach to cancer therapy. The comprehensive data and mechanistic insights presented in this guide underscore the potential of this compound as a lead compound for the development of novel and effective cancer therapeutics. Further investigation in clinical settings is warranted to fully elucidate its therapeutic utility.

References

Solasodine as a Precursor for Steroid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solasodine is a steroidal alkaloid found in various species of the Solanum plant genus, which includes potatoes and tomatoes.[1][2] It serves as a crucial starting material, or precursor, for the semi-synthesis of a wide range of commercially and medically important steroid drugs.[3][4] Its chemical structure, a nitrogen analogue of diosgenin, allows for its efficient conversion into key intermediates used in the production of corticosteroids, sex hormones, and oral contraceptives.[3][5][6] This technical guide provides an in-depth overview of the extraction of this compound, its chemical conversion into the pivotal intermediate 16-dehydropregnenolone acetate (16-DPA), and the subsequent synthesis of steroid hormones, targeting researchers, scientists, and professionals in drug development.

1. Extraction and Isolation of this compound

This compound naturally occurs in plants as glycoalkaloids, primarily solasonine and solamargine, where the this compound aglycone is attached to sugar moieties.[1][3][7] The extraction process, therefore, involves two main stages: the extraction of these crude glycosides from the plant material, followed by acid hydrolysis to cleave the sugar chains and isolate the this compound base.

The plant material, typically the fruits or leaves of species like Solanum laciniatum or Solanum khasianum, is first dried and powdered.[8] The crude glycoalkaloids are then extracted using a solvent, with studies showing that 70% 2-propanol is an optimal choice.[8][9][10] Following extraction, the solvent is evaporated, and the resulting crude glycoside mixture is subjected to hydrolysis using an acid, such as hydrochloric acid, to yield this compound.[8][9][10][11]

Experimental Protocol 1: Extraction and Isolation of this compound from Solanum laciniatum

1. Plant Material Preparation:

  • Collect fresh fruits and leaves of Solanum laciniatum.

  • Dry the plant material in an oven at 60°C until a constant weight is achieved.[8]

  • Grind the dried material into a fine powder.[8]

2. Extraction of Crude Glycosides:

  • Extract the dried powder (e.g., 500 g) multiple times (4-5 times) with 70% (v/v) 2-propanol (1.5 L for each extraction) at 70°C.[8]

  • Pool the filtrates from all extractions.

  • Evaporate the solvent under vacuum using a rotary evaporator to obtain the crude glycoside extract.[8]

3. Hydrolysis of Glycosides:

  • Dissolve the crude glycoside extract in 2-propanol containing 1 N hydrochloric acid.[8][9][10]

  • Reflux the mixture to facilitate the hydrolysis of the glycosidic bonds, liberating the this compound aglycone.

  • After hydrolysis, neutralize the solution.

4. Isolation of this compound:

  • Adjust the pH of the hydrolyzed solution with a sodium hydroxide solution to precipitate the this compound base.[8]

  • Add a large volume of water to complete the precipitation of crystalline this compound.[8]

  • Filter the precipitate and wash it thoroughly with water.

  • Dry the collected crystalline this compound at 60°C.[8]

5. Quantification (optional):

  • The purity and concentration of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC).[12][13][14]

Data Presentation: this compound Yield

The yield of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction methodology.

Plant SpeciesPlant PartExtraction MethodThis compound Yield (% of dry weight)Reference
Solanum laciniatumFruits2-propanol extraction, HCl hydrolysis0.34 ± 0.04[8][9][10]
Solanum laciniatumLeaves2-propanol extraction, HCl hydrolysis0.44 ± 0.16[8][9][10]
Solanum sisymbrifoliumAerial partsMethanolic extraction0.0494[12]
Solanum nigrumAerial partsMethanolic extraction0.0472[12]
Solanum surattenseAerial partsMethanolic extraction0.0446[12]
Solanum pubescensLeavesHydro-alcoholic Soxhlet extraction1.857[13]
Solanum trilobatumNot specifiedNot specified0.132[14]
Solanum indicumNot specifiedNot specified0.048[14]

2. Conversion of this compound to 16-Dehydropregnenolone Acetate (16-DPA)

The conversion of this compound into 16-dehydropregnenolone acetate (16-DPA) is the cornerstone of its use in the steroid industry. 16-DPA is a versatile intermediate from which a majority of steroid drugs, including sex hormones and corticosteroids, can be synthesized.[5][15] The process is a multi-step chemical transformation that opens the complex spiroamino ketal structure of this compound.

The typical synthetic route involves:

  • Acetylation: The hydroxyl group at C-3 and the secondary amine in the piperidine ring of this compound are acetylated using acetic anhydride to form O,N-diacetylthis compound.

  • Isomerization: The diacetylated compound is then isomerized to form O,N-diacetylpseudothis compound.

  • Oxidation: The double bond in the furan ring of the pseudothis compound derivative is cleaved through oxidation. Historically, this has been done with chromium trioxide, but more environmentally friendly oxidizing agents like potassium permanganate or potassium dichromate are now used.[8][15]

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield 16-DPA.[15]

G This compound This compound Diacetylthis compound O,N-Diacetylthis compound This compound->Diacetylthis compound Acetylation (Acetic Anhydride) Pseudothis compound O,N-Diacetylpseudothis compound Diacetylthis compound->Pseudothis compound Isomerization Oxidized_Intermediate Oxidized Intermediate Pseudothis compound->Oxidized_Intermediate Oxidation (e.g., K2Cr2O7) DPA 16-Dehydropregnenolone Acetate (16-DPA) Oxidized_Intermediate->DPA Hydrolysis

Conversion pathway of this compound to 16-DPA.

Experimental Protocol 2: Synthesis of 16-DPA from this compound via Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst (PTC) which can offer improved yields and milder reaction conditions compared to conventional methods.

1. Acetylation and Isomerization:

  • Convert this compound to O,N-diacetylpseudothis compound through established methods involving acetylation with acetic anhydride followed by isomerization.

2. Oxidation and Hydrolysis (PTC Method):

  • Prepare an organic phase by dissolving the O,N-diacetylpseudothis compound in a suitable solvent like methylene chloride.

  • Prepare an aqueous phase containing the oxidizing agent, potassium dichromate (K₂Cr₂O₇), and the phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate.[8][9][10]

  • Combine the two phases and stir vigorously to facilitate the reaction. The PTC transports the oxidant into the organic phase to react with the substrate.

  • Monitor the reaction for completion (e.g., by TLC).

  • After the oxidation is complete, work up the reaction mixture to isolate the crude product. This step is followed by hydrolysis with a reagent like sodium acetate trihydrate to yield 16-DPA.[15]

  • Purify the final product, for instance, by crystallization from methanol, to obtain pure 16-DPA.[8]

Data Presentation: 16-DPA Yield

Different synthetic strategies have been developed to optimize the yield of 16-DPA from this compound.

MethodOxidizing AgentCatalystYield of 16-DPA (%)Reference
Conventional MethodChromium TrioxideVarious acid catalystsLow-to-moderate[15]
Improved ConventionalPotassium PermanganateNone specified75[15]
Phase-Transfer CatalysisPotassium DichromateTetrabutylammonium hydrogen sulfate37.0[8][9][10]

3. Synthesis of Steroid Hormones from 16-DPA

16-DPA is a highly versatile precursor for a wide array of steroid hormones. Its key structural features—the C17 acetyl side chain and the double bond at C16—allow for various chemical modifications to build the specific structures of different steroid classes.

From 16-DPA, synthetic pathways can lead to:

  • Progestogens (e.g., Progesterone)

  • Corticosteroids (e.g., Cortisone, Dexamethasone)[15]

  • Androgens (e.g., Testosterone)

  • Estrogens

G DPA 16-DPA Progestogens Progestogens (e.g., Progesterone) DPA->Progestogens Multi-step Synthesis Androgens Androgens (e.g., Testosterone) DPA->Androgens Multi-step Synthesis Corticosteroids Corticosteroids (e.g., Cortisone) DPA->Corticosteroids Multi-step Synthesis Estrogens Estrogens Androgens->Estrogens Aromatization

General scheme of steroid hormone synthesis from 16-DPA.

4. Overall Experimental Workflow

The entire process from raw plant material to the key steroid intermediate 16-DPA involves a series of distinct stages, each requiring careful control of experimental conditions to maximize yield and purity.

G cluster_extraction Extraction & Isolation cluster_synthesis Chemical Synthesis Plant Solanum Plant Material (Fruits/Leaves) Drying Drying & Grinding Plant->Drying Extraction Solvent Extraction (Crude Glycosides) Drying->Extraction Hydrolysis Acid Hydrolysis Extraction->Hydrolysis This compound Pure this compound Hydrolysis->this compound Acetylation Acetylation This compound->Acetylation Isomerization Isomerization Acetylation->Isomerization Oxidation Oxidation Isomerization->Oxidation Final_Hydrolysis Hydrolysis Oxidation->Final_Hydrolysis DPA 16-DPA Final_Hydrolysis->DPA

Experimental workflow from Solanum species to 16-DPA.

This compound remains a vital natural precursor in the pharmaceutical industry for the economic synthesis of steroid drugs.[8] Its availability from various Solanum species provides a valuable alternative to other precursors like diosgenin. The efficiency of the overall process, from the extraction of this compound from plant sources to its conversion into the pivotal intermediate 16-DPA, is critical for the commercial viability of steroid production. Ongoing research focuses on optimizing extraction techniques, employing greener and more efficient chemical transformations, and exploring biotechnological production methods to ensure a sustainable supply of this important steroidal raw material.

References

Solasodine structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Solasodine: Structure, Properties, and Biological Activity

Abstract

This compound is a naturally occurring steroidal alkaloid found predominantly in plants of the Solanaceae family, such as various Solanum species.[1][2] Structurally, it is a C27 cholestane skeleton with an attached nitrogen-containing spiro-amino-ketal side chain.[3][4] This compound serves as a crucial precursor in the semi-synthesis of complex steroidal drugs, including corticosteroids, anabolic steroids, and oral contraceptives.[4][5] Beyond its role as a synthetic intermediate, this compound exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antifungal properties.[4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, key biological signaling pathways, and standard experimental protocols for the extraction, quantification, and evaluation of this compound, tailored for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₇H₄₃NO₂, is a complex steroidal alkaloid.[3][5] Its structure consists of a rigid steroid backbone and a nitrogen-containing spiro-amino-ketal group, which classifies it as an azaspiro and oxaspiro compound.[3] This unique structure is the basis for its biological activities and its utility as a precursor for other steroid molecules.[2]

G cluster_steroid Steroid Nucleus (Simplified) cluster_spiro Spiro-Amino-Ketal Side Chain A A B B A->B A_OH 3β-OH Group A->A_OH on Ring A A_double_bond C5-C6 Double Bond A->A_double_bond on Ring A C C B->C D D C->D F F (Tetrahydrofuran) D->F C16, C17, C22 E E (Piperidine) N_atom Nitrogen Atom in Ring E E->N_atom defines alkaloid

Diagram 1: Simplified structural representation of this compound's core.
Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 1, providing essential data for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

Property Value References
Molecular Formula C₂₇H₄₃NO₂ [3][7]
Molecular Weight 413.64 g/mol [5]
CAS Number 126-17-0 [3][7]
Appearance White to off-white crystalline solid; Hexagonal plates [1][2][3]
Melting Point 200-202 °C [3][8]
pKb 6.30 [3]
Optical Rotation [α]D²⁵: -98° (c=0.14 in methanol)
[α]D: -113° (in Chloroform)
[α]D²⁰: -92.4° (in Benzene) [3]
Solubility Freely soluble in benzene, pyridine, chloroform. [3][9]
Moderately soluble in alcohol, methanol, acetone. [3][9]

| | Slightly soluble in water; practically insoluble in ether. |[3][9] |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic Method Key Data Points References
UV Spectroscopy λmax (Methanol): 206 nm
Infrared (IR) Spectroscopy KBr (cm⁻¹): Peaks at 10.3, 10.4, 11.2, 11.5 (azaoxaspirane bands) [8][10]
¹H NMR Identity and structure confirmed by ¹H NMR absorption peaks. [11]

| Mass Spectrometry | Used for structural confirmation and identification. |[12] |

Biological Activities and Mechanisms of Action

This compound demonstrates a remarkable range of pharmacological effects, making it a subject of intense research for therapeutic applications.[4] Its primary activities are summarized in Table 3.

Table 3: Summary of Pharmacological Activities of this compound

Activity Description References
Anticancer Induces apoptosis and cell cycle arrest in various cancer cell lines including breast, colorectal, pancreatic, and leukemia. [4][13][14]
Neuroprotective Exhibits neurogenesis properties and shows protective effects against neurodegenerative models. [2][4][6]
Anti-inflammatory Suppresses inflammation in models such as carrageenan-induced rat paw edema. [4]
Antifungal Shows activity against fungal infections. [3][5]
Immunomodulatory Inhibits lymphocyte proliferation, suggesting immunosuppressive activity. [3][4]
CNS Depressant Potentiates thiopental-induced sleeping time, indicating neurosedative effects. [4][6]

| Anticonvulsant | Reduces the latency of hind leg tonic extensor phase in electroshock-induced convulsions. |[4][6] |

Anticancer Signaling Pathways

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways.

In colorectal cancer (CRC) cells, this compound has been shown to suppress proliferation and motility by inhibiting the AKT/GSK-3β/β-catenin signaling pathway.[13] Treatment with this compound leads to a downregulation of phosphorylated PI3K and AKT, which in turn prevents the inactivating phosphorylation of GSK-3β.[13] Active GSK-3β then promotes the phosphorylation and subsequent degradation of β-catenin, preventing its nuclear translocation and transcription of target oncogenes.[13][14]

G cluster_nuc node_pathway node_pathway node_this compound node_this compound node_effect node_effect node_inhibit node_inhibit PI3K PI3K AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B Inactivates by Phosphorylation B_CAT β-catenin GSK3B->B_CAT Promotes Degradation NUCLEUS Nucleus B_CAT->NUCLEUS Translocation TCF_LEF TCF/LEF GENES Target Gene Transcription TCF_LEF->GENES PROLIFERATION Cell Proliferation & Motility GENES->PROLIFERATION APOPTOSIS Apoptosis This compound This compound INHIBIT INHIBIT->PI3K INHIBIT->AKT INHIBIT2 INHIBIT3

Diagram 2: this compound's inhibition of the AKT/GSK-3β/β-catenin pathway.

In pancreatic cancer, this compound has been found to inhibit the Cox-2/Akt/GSK3β signaling pathway.[15] This inhibition leads to the enhanced release of Cytochrome c from the mitochondria into the cytoplasm, which subsequently activates the caspase cascade (caspase-9 and caspase-3), ultimately inducing apoptosis.[15]

Studies have also implicated this compound as an inhibitor of the Hedgehog (Hh) signaling pathway. It has been shown to bind directly to the transcription factor Gli1, a key mediator of Hh signaling, thereby suppressing the pathway and reducing the proliferation of cancer stem cells.[16]

Experimental Protocols

This section outlines common methodologies for the isolation, quantification, and biological evaluation of this compound.

Extraction and Isolation from Plant Material

A common method for isolating this compound involves acid hydrolysis of its glycoside forms (solasonine and solamargine) present in the plant material.[12][17]

Protocol: Acid Hydrolysis and Extraction

  • Preparation : Dried and powdered plant material (e.g., berries or leaves of Solanum species) is defatted using a solvent like n-hexane in a Soxhlet apparatus.[17]

  • Glycoside Extraction : The defatted material is then extracted with 95% ethanol in a Soxhlet extractor for several hours.[17]

  • Concentration : The ethanolic extract is concentrated under reduced pressure to a syrupy consistency.[17]

  • Hydrolysis : Concentrated hydrochloric acid (e.g., 12N HCl) is added to the syrup, and the mixture is refluxed for 2-6 hours to hydrolyze the glycosides into the aglycone, this compound.[12][17]

  • Precipitation : The acidic mixture is cooled, and the crude this compound hydrochloride precipitates. The precipitate is filtered.[17]

  • Basification : The precipitate is resuspended in boiling water and made alkaline (pH ~9) with an ammonia solution. This converts the this compound salt to the free base.[17]

  • Purification : The mixture is refluxed, cooled, and filtered. The resulting crude this compound precipitate is washed, dried, and can be further purified by recrystallization from solvents like methanol or acetone/water.[8][10][17]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of this compound in plant extracts and formulations.[18][19][20]

Protocol: Reversed-Phase HPLC Analysis

  • Instrumentation : An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a pump, an autosampler, and a UV or photodiode array (PDA) detector.[18][19]

  • Standard Preparation : A stock solution of pure this compound standard is prepared in methanol (e.g., 400 µg/mL). A series of working standards are prepared by diluting the stock solution to create a calibration curve (e.g., 2.5-60 µg/mL).[18][19]

  • Sample Preparation : The plant extract containing this compound is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.[20]

  • Chromatographic Conditions :

    • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common system is a mixture of 10 mM phosphate buffer (pH 3.0) and acetonitrile (e.g., 75:25 v/v).[19]

    • Flow Rate : Typically 1.0 mL/min.[18][19]

    • Detection Wavelength : this compound lacks a strong chromophore, so detection is usually performed at low wavelengths, around 200-206 nm.[18][21]

    • Injection Volume : 10-30 µL.[20][21]

  • Quantification : The concentration of this compound in the sample is determined by comparing its peak area to the linear regression equation derived from the calibration curve of the standards.[19][20]

In Vitro Anticancer Activity Assessment

The cytotoxic and apoptotic effects of this compound on cancer cells are typically evaluated using a series of cell-based assays.

Protocol: Cell Viability and Apoptosis Assays

  • Cell Culture : Human cancer cell lines (e.g., colorectal HCT116, pancreatic SW1990) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).[13][15]

  • Cell Viability Assay (MTT or WST-1) :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • They are then treated with various concentrations of this compound for 24, 48, or 72 hours.

    • A reagent like MTT is added, which is converted by viable cells into a colored formazan product.

    • The formazan is dissolved, and the absorbance is measured with a plate reader to determine cell viability relative to an untreated control.

  • Apoptosis Analysis (Flow Cytometry) :

    • Cells are treated with this compound for a specified time (e.g., 48 hours).[13]

    • Both floating and adherent cells are collected, washed, and resuspended in a binding buffer.

    • Cells are stained with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).

    • The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[13][15]

  • Western Blot Analysis :

    • Cells are treated with this compound, and total protein is extracted.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins in target signaling pathways (e.g., p-AKT, total AKT, GSK-3β, β-catenin, Caspase-3, Bax, Bcl-2).[13][15]

    • Secondary antibodies conjugated to HRP are used for detection via chemiluminescence. This allows for the assessment of changes in protein expression and phosphorylation status.[13]

G cluster_invitro Cell-Based Evaluation node_step node_step node_process node_process node_analysis node_analysis node_result node_result start Plant Material (e.g., Solanum berries) extract Extraction & Hydrolysis start->extract isolate Isolation & Purification extract->isolate pure_sola Pure this compound isolate->pure_sola quantify Quantification (HPLC) pure_sola->quantify invitro In Vitro Assays pure_sola->invitro invivo In Vivo Studies (Animal Models) pure_sola->invivo conc Concentration Data quantify->conc viability Cell Viability (MTT Assay) efficacy Cytotoxicity (IC50) invitro->efficacy mechanism Signaling Pathway Modulation invitro->mechanism preclinical Preclinical Efficacy & Safety Data invivo->preclinical apoptosis Apoptosis (Flow Cytometry) western Mechanism (Western Blot)

References

Solasodine and its Derivatives: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Solasodine is a steroidal alkaloid predominantly found in plants of the Solanum genus, a group historically significant in various traditional medicine systems. Structurally, it is a C27 cholestane skeleton and serves as the aglycone for glycoalkaloids like solasonine and solamargine. Beyond its direct pharmacological applications, this compound is a crucial precursor in the semi-synthesis of corticosteroids, anabolic steroids, and contraceptive drugs. This guide provides a comprehensive overview of the quantitative analysis, experimental evaluation, and mechanisms of action of this compound and its derivatives, offering a technical foundation for ongoing research and drug development.

Data Presentation: Quantitative Analysis

Quantitative data is essential for evaluating the potency and distribution of this compound. The following tables summarize key findings from various studies.

Table 1: this compound Content in Various Solanum Species

This table presents the concentration of this compound found in the fruits and leaves of different Solanum species, highlighting the richest natural sources for extraction.

Solanum SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
S. sisymbriifoliumFruits0.494[1]
S. nigrumFruits0.472[1]
S. vellosumFruits0.465[1]
S. surattenseFruits0.446[1]
S. verbascifoliumFruits0.416[1]
S. torvumFruits0.396[1]
S. diphyllumFruits0.356[1]
S. incanumFruits0.341[1]
S. trilobatumFruits1.32[2]
S. indicumFruits0.48[2]
S. laciniatumFruits3.4 (0.34%)[3]
S. laciniatumLeaves4.4 (0.44%)[3]
Table 2: Cytotoxic Activity (IC₅₀) of this compound and Derivatives

The anticancer potential of this compound and its glycosidic derivatives is demonstrated by their half-maximal inhibitory concentrations (IC₅₀) against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ ValueReference
This compoundPC-3 (Prostate)25 µM
Synthetic Derivative (74)PC-3 (Prostate)3.91 µM
α-SolamargineVarious10.63 µM
α-SolasonineVarious11.97 µM
This compound Derivative 2 (rhamnose moiety)MCF-7, KB, K562, PC3Strong Activity[4][5]
This compound Derivative 8 (2-hydroxyethoxymethyl)MCF-7, KB, K562, PC3Strong Activity[4][5]
This compound Derivative 9 (1,3-dihydroxypropan-2-yloxy-methyl)MCF-7, KB, K562, PC3Strong Activity[4][5]
Table 3: In Vivo Anti-inflammatory Activity of this compound

This table outlines the effective doses of this compound in animal models of inflammation.

Animal ModelAdministration RouteEffective DoseEffectReference
Carrageenan-induced rat paw edemaOral (p.o.)5, 30, 75 mg/kgDose-dependent edema reduction
Arachidonic acid-induced rat paw edemaOral (p.o.)75 mg/kgInhibition of edema
Adjuvant-induced rat paw edemaOral (p.o.)75 mg/kgSignificant inhibition
TPA-induced ear inflammationTopicalNot specifiedSignificant inhibition
Carrageenan-induced pleurisyOral (p.o.)Not specifiedSuppressed exudate and leucocyte migration

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their pharmacological effects by modulating key cellular signaling pathways. This section details these mechanisms, illustrated with Graphviz diagrams.

General Experimental Workflow

The logical flow from plant source to therapeutic evaluation is a critical process in natural product drug discovery.

G A Solanum sp. Plant Material B Extraction & Isolation (e.g., Soxhlet, Chromatography) A->B C Pure this compound B->C D Structural Characterization C->D E Biological Assays (In Vitro / In Vivo) C->E F Derivative Synthesis C->F G Structure-Activity Relationship (SAR) Studies E->G F->E

Figure 1: General workflow for this compound research.
Anticancer Activity: Inhibition of AKT/GSK-3β/β-catenin Pathway

In colorectal and pancreatic cancers, this compound has been shown to suppress cell proliferation and induce apoptosis by inhibiting the PI3K/AKT/GSK-3β signaling pathway.[6] This leads to the destabilization of β-catenin, preventing its nuclear translocation and the subsequent transcription of oncogenes. Downregulation of key proteins such as p-PI3K, p-AKT, and mTOR is observed following treatment.[6]

G cluster_0 cluster_1 This compound This compound PI3K PI3K/AKT This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis GSK3b GSK-3β PI3K->GSK3b bCatenin β-catenin GSK3b->bCatenin (degradation) Nucleus Nuclear Translocation bCatenin->Nucleus Proliferation Cell Proliferation & Metastasis Nucleus->Proliferation

Figure 2: this compound's inhibition of the AKT/GSK-3β pathway.
Anticancer Activity: Suppression of Hedgehog/Gli1 Signaling

This compound also targets cancer stem-like cells by directly suppressing the Hedgehog (Hh)/Gli1 signaling pathway.[7][8] It has been shown to bind to the zinc finger domain of the Gli1 transcription factor, preventing its nuclear translocation and inhibiting the expression of downstream target genes associated with cancer stemness, such as CD44 and ALDH1.[9] This mechanism is distinct from Smoothened (SMO) inhibitors, suggesting potential for overcoming resistance.[8]

G This compound This compound Gli1_cyto Gli1 (Cytoplasm) This compound->Gli1_cyto Binds & inhibits nuclear translocation Hh_ligand Hh Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU SUFU->Gli1_cyto Gli1_nuc Gli1 (Nucleus) Gli1_cyto->Gli1_nuc Targets Target Gene Expression (e.g., CD44, ALDH1) Gli1_nuc->Targets

Figure 3: this compound's suppression of Hedgehog/Gli1 signaling.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in this compound research.

Protocol for Extraction and Isolation of this compound

This protocol combines Soxhlet extraction with column chromatography for purification.

  • Preparation : Air-dry the plant material (e.g., Solanum leaves or fruits) in the shade and grind into a fine powder.

  • Soxhlet Extraction :

    • Place 50g of the powdered plant material into a cellulose thimble.

    • Load the thimble into a Soxhlet extractor.

    • Extract with a suitable solvent like chloroform or methanol for 6-8 hours.[10]

    • After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid Hydrolysis :

    • Dissolve the crude extract in 1.0 M HCl in aqueous ethanol.

    • Heat the solution at 100°C for 2 hours to hydrolyze the glycosides, cleaving the sugar moieties to yield the aglycone (this compound).[2]

    • Neutralize the solution with 1.0 M NaOH.

  • Purification by Column Chromatography :

    • Prepare a silica gel (60-120 mesh) column using a non-polar solvent like hexane.

    • Dissolve the hydrolyzed extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient solvent system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with a mixture of chloroform and ethyl acetate (e.g., 3:2).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing pure this compound.

  • Crystallization : Combine the pure fractions, evaporate the solvent, and recrystallize the this compound from methanol to obtain pure crystals.[3]

  • Confirmation : Confirm the identity and structure of the purified compound using analytical techniques such as ¹H NMR, Mass Spectrometry, and by determining its melting point.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Plating : Seed human cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment :

    • Prepare a stock solution of this compound or its derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization :

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol for In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.[13][14]

  • Animals : Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the rats for 12-18 hours before the study, with free access to water.[15][16]

  • Grouping and Dosing :

    • Divide the rats into groups (n=5-6 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Groups 3-5: Test groups receiving this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

    • Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).[17]

  • Induction of Inflammation :

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[16][17]

  • Measurement of Paw Volume :

    • Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[17]

  • Data Analysis :

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀, where Vₜ is the paw volume at time 't'.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100.

Protocol for Synthesis of this compound Derivatives

This section briefly outlines two approaches for creating this compound derivatives to explore structure-activity relationships.

  • Transglycosylation Strategy : This method is used to create novel this compound glycosides.[4][5]

    • Preparation of Glycosyl Donor : A protected monosaccharide (e.g., benzoylated rhamnose) is converted into a glycosyl bromide using a solution of HBr in acetic acid.

    • Condensation : The glycosyl donor is condensed with the 3-OH group of the this compound aglycone. This reaction is typically catalyzed by a silver salt, such as silver trifluoromethanesulfonate.

    • Deprotection : The protecting groups (e.g., benzoyl groups) are removed from the sugar moiety to yield the final this compound glycoside derivative.

  • Two-Step Synthesis from Diosgenin : this compound itself can be synthesized from the more abundant sapogenin, diosgenin.[18][19]

    • F-Ring Opening and Amination : The F-ring of the spiroketal in a protected diosgenin derivative (e.g., diosgenin pivalate) is opened. Simultaneously, a protected amino group is introduced at position 26. This can be achieved using reagents like benzyl carbamate promoted by TMSOTf.[18]

    • Deprotection and N-Cyclization : The protecting group on the newly introduced amine is removed, followed by an N-cyclization step to form the characteristic spirosolane structure of this compound.

Conclusion and Future Perspectives

This compound and its natural glycoalkaloids, solasonine and solamargine, represent a class of compounds with a rich history in traditional medicine and significant potential for modern drug development. Their diverse pharmacological activities, particularly in oncology, are underpinned by well-defined mechanisms of action involving critical cell signaling pathways. The ability to isolate this compound in substantial quantities from various Solanum species and the feasibility of synthetic modification provide a robust platform for generating novel therapeutic agents.

Future research should focus on optimizing the therapeutic index of this compound derivatives through medicinal chemistry, exploring synergistic combinations with existing chemotherapeutics, and advancing the most promising candidates into further preclinical and clinical trials. The development of targeted delivery systems could further enhance efficacy while minimizing potential toxicity, paving the way for new treatments derived from this valuable natural product.

References

In Vitro Cytotoxic Effects of Solasodine on HeLa Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of solasodine on HeLa (human cervical cancer) cells. It consolidates key findings on cytotoxicity, apoptosis, and cell cycle arrest, and delineates the putative signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Quantitative Assessment of Cytotoxicity

This compound, a steroidal alkaloid derived from plants of the Solanaceae family, and its glycosidic derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[1] While specific IC50 values for pure this compound on HeLa cells are not extensively detailed in the currently available literature, related compounds and fractions have shown notable activity. The cytotoxic effects are generally observed to be both dose- and time-dependent.[2][3]

Compound/FractionCell LineAssayIC50 / EffectReference
This compound GlycosidesHeLaTritiated Thymidine UptakePreferential inhibition in cancer cells[4]
Tomatidine and this compoundHeLaNot SpecifiedHighest inhibitory effect among tested cell lines (MCF7, HT29)[5]
Solanum Nigrum FractionHeLaMTT AssayIC50: 13.0 µg/mL[6]
This compoundColorectal Cancer Cells (HCT116)MTT AssayIC50: 39.43 µmol/L (at 48h)[2]
This compoundGastric Cancer Cells (AGS)Colony Formation AssaySignificant reduction in colonies at 10 µM[7]

Table 1: Summary of Quantitative Cytotoxicity Data

Experimental Protocols

The following sections detail the standard methodologies for assessing the cytotoxic and mechanistic effects of this compound on HeLa cells.

Cell Culture and Maintenance

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Subculturing is performed regularly using trypsin-EDTA to ensure cells are in the exponential growth phase for experiments.[8][9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.[9][10]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 20, 40, 80 µmol/L) and incubated for specified durations (e.g., 24, 48, 72 hours).[2]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: The medium is removed, and 150 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[2][8]

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis Assessment

2.3.1 Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HeLa cells are treated with this compound at the desired concentrations for a specified time.

  • Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

2.3.2 Hoechst 33258 Staining

This fluorescence microscopy technique is used to observe nuclear morphology changes characteristic of apoptosis.

  • Cell Treatment: Cells grown on coverslips are treated with this compound.

  • Fixation: Cells are fixed with 4% paraformaldehyde.

  • Staining: The fixed cells are stained with Hoechst 33258 solution.

  • Visualization: The coverslips are mounted on slides and observed under a fluorescence microscope. Apoptotic cells exhibit condensed chromatin and fragmented nuclei.[2]

Cell Cycle Analysis

Flow cytometry with Propidium Iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: HeLa cells are treated with this compound for a set period (e.g., 48 hours), then harvested.[11]

  • Fixation: Cells are washed with cold PBS and fixed in 70% cold ethanol overnight at 4°C. This permeabilizes the cells.[2][11]

  • Staining: The fixed cells are washed and resuspended in a staining solution containing PI and RNase A. RNase A ensures that only DNA is stained.[2]

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualized Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A HeLa Cell Culture B Seed cells in 96-well plate A->B C Add varying concentrations of this compound B->C D Incubate for 24, 48, 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read Absorbance at 570nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for assessing this compound's cytotoxicity on HeLa cells.

Putative Signaling Pathways of this compound in Cancer Cells

While the precise signaling cascade of this compound in HeLa cells requires further elucidation, research in other cancer cell lines, such as colorectal, gastric, and breast cancer, points towards the modulation of key survival and proliferation pathways.[2][7][12] The Hedgehog and AKT signaling pathways are notable targets.[2][7][12] this compound has been shown to inhibit the nuclear translocation of Gli1, a key transcription factor in the Hedgehog pathway, and to suppress the AKT/GSK-3β/β-catenin axis.[2][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects PI3K PI3K AKT AKT PI3K->AKT Activation GSK3b GSK-3β AKT->GSK3b Inhibition bCatenin β-catenin GSK3b->bCatenin Promotes Phosphorylation bCatenin_p β-catenin (p) (Degradation) bCatenin->bCatenin_p Gli1 Gli1 bCatenin->Gli1 Enters Nucleus TargetGenes Target Genes (Cyclin D1, Bcl-2) Gli1->TargetGenes Transcription Proliferation Decreased Proliferation TargetGenes->Proliferation Apoptosis Increased Apoptosis TargetGenes->Apoptosis This compound This compound This compound->PI3K Inhibition This compound->Gli1 Inhibition of nuclear translocation

Caption: Putative signaling pathways modulated by this compound in cancer cells.

Mechanisms of Action

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in various cancer cells.[2] This is often characterized by:

  • Morphological Changes: Nuclear condensation and fragmentation are observed following this compound treatment.[2]

  • Caspase Activation: this compound treatment leads to the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[2][3]

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) are frequently reported, shifting the cellular balance towards apoptosis.[2][3]

Cell Cycle Arrest

Studies on colorectal and other cancer cells indicate that this compound can induce cell cycle arrest, thereby inhibiting proliferation.[2] In some cancer cell lines, this compound has been shown to cause a G2/M phase arrest.[2] This is typically associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, a decrease in Cyclin D1 expression has been noted, which would impede G1/S transition.[13]

Conclusion

This compound demonstrates significant cytotoxic effects against cancer cells, including HeLa cells, primarily through the induction of apoptosis and cell cycle arrest. The underlying mechanisms appear to involve the modulation of critical signaling pathways such as the Hedgehog/Gli1 and AKT/GSK-3β/β-catenin pathways. The detailed protocols and compiled data herein provide a foundational resource for further investigation into this compound as a potential therapeutic agent for cervical and other cancers. Future research should focus on elucidating the precise molecular interactions and signaling cascades specific to HeLa cells to fully characterize its anticancer potential.

References

A Technical Guide to the Anti-inflammatory and Anti-nociceptive Properties of Solasodine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Solasodine, a steroidal glycoalkaloid found predominantly in plants of the Solanum genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This document provides a comprehensive technical overview of the anti-inflammatory and anti-nociceptive effects of this compound, intended for researchers, scientists, and professionals in drug development. It synthesizes findings from various preclinical models, details the underlying molecular mechanisms, presents quantitative data in a structured format, and provides detailed experimental protocols for key assays. The primary mechanisms of action involve the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways, most notably the NF-κB pathway.[3][4]

Anti-inflammatory Effects of this compound

This compound has demonstrated significant anti-inflammatory activity in a dose-dependent manner across various acute and chronic inflammation models.[1][5] Its efficacy is attributed to the suppression of inflammatory mediators, including cytokines and enzymes involved in the inflammatory cascade.

In Vivo and In Vitro Evidence

In animal models, this compound effectively reduces edema, exudate volume, and leukocyte migration.[1][5] Studies using the carrageenan-induced rat paw edema model show that this compound's effect is comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[5] Furthermore, topical application of this compound has been shown to suppress ear inflammation induced by tetradecanoyl-phorbol 13-acetate (TPA) in mice.[1][5]

In vitro investigations using lipopolysaccharide (LPS)-stimulated macrophages confirm its anti-inflammatory properties, where it inhibits the production of key inflammatory molecules.[1] In a rat model of bronchial asthma, orally administered this compound was found to reduce airway hyperresponsiveness and decrease the levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-4, IL-5, and IgE.[6][7]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative results from key preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Anti-inflammatory Activity of this compound

ModelSpeciesThis compound DosageKey Parameter MeasuredResult
Carrageenan-Induced Paw EdemaRat5, 30, 75 mg/kgPaw Edema VolumeStatistically significant, dose-dependent inhibition.[5]
Arachidonic Acid-Induced Paw EdemaRat75 mg/kgPaw Edema VolumeSignificant inhibition 1 hour post-challenge.[5]
Adjuvant-Induced ArthritisRat75 mg/kgPaw Edema VolumeSignificant inhibition of chronic inflammation.[5]
Pleurisy ModelRatNot specifiedExudate Volume, Leukocyte & Neutrophil MigrationSignificant suppression.[1][5]
Ovalbumin-Induced AsthmaRat1, 10 mg/kg (p.o.)Inflammatory Cell Infiltration, Histamine, IgE, TNF-α, IL-1β, IL-4, IL-5Significant reversal of OVA-induced changes.[7]

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell Line / ModelStimulusKey Parameter MeasuredResult
MacrophagesLipopolysaccharide (LPS)TNF-α, iNOS, COX-2 ProductionInhibition of pro-inflammatory mediators.[1][4]
RAW264.7 MacrophagesLPS/IFNγNO, PGE₂, TNF-α, IL-6, IL-1β mRNA levelsSignificant decrease in production and gene expression.[4]

Anti-nociceptive Effects of this compound

This compound exhibits potent anti-nociceptive (analgesic) properties, which have been validated in various rodent models of pain. The evidence suggests that its effects are mediated through both central and peripheral mechanisms.[8]

Evidence from Nociceptive Models

In the acetic acid-induced writhing test, a model for visceral pain, pretreatment with this compound significantly reduces the number of abdominal constrictions in a dose-dependent manner.[1][8] The formalin test, which assesses both neurogenic (early phase) and inflammatory (late phase) pain, shows that this compound significantly reduces the licking response in both phases.[1][8] Furthermore, in the hot plate test, a model of central thermal pain, this compound significantly increases the pain reaction time.[8] In a model of chronic neuropathic pain, this compound administration reduced mechanical, thermal, and cold allodynia.[9]

Quantitative Data on Anti-nociceptive Activity

Table 3: Anti-nociceptive Activity of this compound in Murine Models

ModelSpeciesThis compound Dosage (p.o.)Key Parameter MeasuredResult
Acetic Acid-Induced WrithingMouse2, 4, 8 mg/kgNumber of WrithesSignificant, dose-dependent decrease (p < 0.001).[8]
Formalin Test (Early & Late Phase)Mouse2, 4, 8 mg/kgLicking TimeSignificant reduction in painful sensation in both phases (p < 0.001).[8]
Hot Plate TestMouse2, 4, 8 mg/kgReaction TimeSignificant, dose-dependent increase (p < 0.001).[8]
Chronic Constriction Injury (CCI)Rat25 mg/kgMechanical, Thermal, Cold AllodyniaSignificant reduction in CCI-induced behavioral changes.[9]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound are rooted in its ability to modulate key signaling pathways and inhibit the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[4][11] Inflammatory stimuli typically lead to the degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[4][11] this compound has been shown to inhibit the nuclear translocation of NF-κB p65, thereby downregulating the expression of its target inflammatory genes.[3][4]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Activation LPS->IKK Activates IkB_p65 IκBα - p65/p50 (Inactive NF-κB) IKK->IkB_p65 Phosphorylates IκBα p_IkB P-IκBα Degradation IkB_p65->p_IkB p65 p65/p50 (Active NF-κB) p_IkB->p65 Releases p65_nuc p65/p50 Translocation p65->p65_nuc This compound This compound This compound->IKK Inhibits This compound->p65_nuc Inhibits Translocation DNA DNA Binding & Gene Transcription p65_nuc->DNA Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) DNA->Mediators Upregulates

Caption: this compound inhibits the NF-κB signaling pathway.
Other Relevant Mechanisms

  • COX and 5-LOX Inhibition: this compound is suggested to exert its anti-inflammatory effects by inhibiting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[5]

  • TRPV1 Antagonism: In neuropathic pain models, this compound has been shown to act as an antagonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key channel involved in pain sensation.[9]

  • Cytokine Suppression: this compound directly suppresses the production of pro-inflammatory cytokines, including TNF-α and IL-6.[1][9]

  • PI3K/Akt Pathway: Some studies, particularly in the context of cancer, show that this compound can modulate the PI3K/Akt signaling pathway, which has known overlaps with inflammatory processes.[10][12]

Solasodine_Mechanisms cluster_targets Molecular Targets cluster_effects Physiological Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits COX_LOX COX / 5-LOX Enzymes This compound->COX_LOX Inhibits TRPV1 TRPV1 Receptor This compound->TRPV1 Antagonizes Cytokines Cytokine Production (TNF-α, IL-6) This compound->Cytokines Suppresses Inflammation ↓ Inflammation (Edema, Leukocyte Infiltration) NFkB->Inflammation COX_LOX->Inflammation Nociception ↓ Nociception (Pain Sensation) COX_LOX->Nociception TRPV1->Nociception Cytokines->Inflammation Cytokines->Nociception

Caption: Overview of this compound's mechanisms of action.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key preclinical assays used to evaluate the anti-inflammatory and anti-nociceptive effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for acute inflammation.[13][14]

  • 1. Animals: Male Wistar rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

  • 2. Grouping: Animals are randomly divided into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 5, 30, 75 mg/kg).

  • 3. Drug Administration: this compound or Indomethacin, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

  • 4. Induction of Edema: A 0.1 mL injection of 1% w/v carrageenan suspension in sterile saline is administered into the sub-plantar surface of the right hind paw of each rat.[15]

  • 5. Measurement: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[15]

  • 6. Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group. Statistical analysis is performed using ANOVA followed by a post-hoc test.

Carrageenan_Workflow start Start acclimatize 1. Animal Acclimatization (Wistar Rats, 1 week) start->acclimatize grouping 2. Random Grouping (Vehicle, Positive Control, this compound) acclimatize->grouping baseline 3. Measure Baseline Paw Volume (Plethysmometer) grouping->baseline administer 4. Administer Compound (p.o. / i.p.) (Vehicle, Indomethacin, or this compound) baseline->administer induce 5. Induce Edema (30-60 min post-treatment) (0.1 mL 1% Carrageenan injection) administer->induce measure 6. Measure Paw Volume Hourly (1h to 5h post-induction) induce->measure analyze 7. Calculate % Inhibition & Analyze Data (ANOVA) measure->analyze end End analyze->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Acetic Acid-Induced Writhing Test in Mice

This model evaluates peripheral analgesic activity.

  • 1. Animals: Swiss albino mice (20-25g) are used.

  • 2. Grouping and Administration: Animals are grouped and administered this compound (e.g., 2, 4, 8 mg/kg, p.o.), a positive control (e.g., Aspirin), or vehicle 60 minutes before the acetic acid injection.

  • 3. Induction of Nociception: A 0.6% v/v solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).

  • 4. Observation: Immediately after injection, each mouse is placed in an individual observation chamber. Five minutes later, the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a period of 20-30 minutes.

  • 5. Data Analysis: The percentage inhibition of writhing is calculated for each treatment group compared to the vehicle control.

Formalin Test in Mice

This model distinguishes between neurogenic and inflammatory pain.

  • 1. Animals: Swiss albino mice (20-25g) are used.

  • 2. Grouping and Administration: Animals are pre-treated with this compound (e.g., 2, 4, 8 mg/kg, p.o.), a positive control, or vehicle 60 minutes prior to formalin injection.

  • 3. Induction of Nociception: 20 µL of 2.5% formalin solution is injected into the sub-plantar surface of the right hind paw.

  • 4. Observation: The mouse is immediately placed in a transparent observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • 5. Data Analysis: The total licking time in each phase is compared between the treatment and control groups to determine the analgesic effect.

Conclusion

The collective evidence from numerous preclinical studies strongly supports the potent anti-inflammatory and anti-nociceptive properties of this compound. Its multifaceted mechanism of action, centered on the inhibition of the NF-κB pathway and other key inflammatory targets like COX enzymes and the TRPV1 receptor, makes it a compelling candidate for further drug development. The dose-dependent efficacy observed in robust animal models of inflammation and pain warrants further investigation, including pharmacokinetic profiling and long-term safety studies, to translate these promising preclinical findings into potential therapeutic applications for inflammatory disorders and pain management.

References

Unveiling the Antioxidant Potential of Solasodine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solasodine, a steroidal alkaloid predominantly found in plants of the Solanaceae family, has garnered significant scientific interest for its diverse pharmacological activities. Beyond its well-documented anti-inflammatory, anti-cancer, and neuroprotective effects, a growing body of evidence highlights its potent antioxidant properties within biological systems. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds for therapeutic applications against oxidative stress-related pathologies.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, encompassing direct radical scavenging and the modulation of endogenous antioxidant defense systems. In various experimental models, this compound has been shown to mitigate oxidative damage by neutralizing reactive oxygen species (ROS) and enhancing the activity of crucial antioxidant enzymes.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro and in vivo assays. The following tables summarize the key findings from multiple studies, providing a comparative overview of its efficacy.

Table 1: In Vitro Radical Scavenging Activity of this compound and Related Extracts

AssayTest SubstanceIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)Source
DPPHMethanol extract of Macaranga hypoleuca (ethyl acetate fraction)14.31Ascorbic acid4.97[1]
ABTSMethanol extract of Macaranga hypoleuca (ethyl acetate fraction)2.10Trolox2.34[1]
DPPHGymnanthes lucida Sw. (n-hexane fraction)4.88N/AN/A[2]
ABTSGymnanthes lucida Sw. (dichloromethane fraction)N/AN/AN/A[2]

Note: Data for pure this compound is limited in the reviewed literature; therefore, data from plant extracts with significant alkaloid content are presented. The IC50 value represents the concentration of the test substance required to scavenge 50% of the free radicals.

Table 2: Effect of this compound on Endogenous Antioxidant Enzymes and Lipid Peroxidation in Animal Models

Biological SystemParameterTreatment GroupValue (Mean ± SD)Control GroupValue (Mean ± SD)Fold Change/ % ChangeSource
Rat Brain (Ischemia/Reperfusion)SOD Activity (U/mg protein)This compound (60 mg/kg)15.8 ± 1.2Ischemia/Reperfusion8.2 ± 0.9↑ 92.7%[3]
Rat Brain (Ischemia/Reperfusion)CAT Activity (U/mg protein)This compound (60 mg/kg)35.4 ± 2.5Ischemia/Reperfusion20.1 ± 1.8↑ 76.1%[3]
Rat Brain (Ischemia/Reperfusion)GPx Activity (U/mg protein)This compound (60 mg/kg)28.9 ± 2.1Ischemia/Reperfusion16.5 ± 1.5↑ 75.2%[3]
Rat Brain (Ischemia/Reperfusion)MDA Levels (nmol/mg protein)This compound (60 mg/kg)2.1 ± 0.3Ischemia/Reperfusion4.8 ± 0.5↓ 56.3%[3]
Head Kidney of Rainbow TroutSOD Activity (U/mg protein)10% Chlorella sorokiniana meal~18Control Diet~12↑ ~50%[3]
Head Kidney of Rainbow TroutCAT Activity (U/mg protein)10% Chlorella sorokiniana meal~55Control Diet~40↑ ~37.5%[3]
Head Kidney of Rainbow TroutGPx Activity (U/mg protein)10% Chlorella sorokiniana meal~1.8Control Diet~1.2↑ ~50%[3]
Head Kidney of Rainbow TroutMDA Levels (nmol/mg protein)10% Chlorella sorokiniana meal~1.5Control Diet~2.5↓ ~40%[3]

Note: The data from the rainbow trout study reflects the effect of a diet containing microalgae, a potential source of various bioactive compounds including alkaloids.

Modulation of Cellular Signaling Pathways

This compound's antioxidant effects are intricately linked to its ability to modulate key signaling pathways that govern the cellular response to oxidative stress.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of endogenous antioxidant defenses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced synthesis of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Default Pathway Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: this compound's activation of the Nrf2-ARE pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its activity is closely linked to oxidative stress. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli and ROS can trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that this compound can inhibit the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory mediators and reducing oxidative stress.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits NFkB_nuc NF-κB (p65/p50) This compound->NFkB_nuc Inhibits Translocation ROS_Inflammation ROS & Pro-inflammatory Stimuli ROS_Inflammation->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_cyto NF-κB (p65/p50) IkB_NFkB->NFkB_cyto Release p_IkB p-IκB IkB_NFkB->p_IkB NFkB_cyto->NFkB_nuc Translocation IkB IκB Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB->Ub_Proteasome DNA DNA NFkB_nuc->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of external stimuli, including oxidative stress. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Oxidative stress can lead to the phosphorylation and activation of these kinases, which in turn can regulate downstream targets involved in inflammation, apoptosis, and cell survival. This compound has been shown to modulate the phosphorylation of ERK, JNK, and p38, suggesting its involvement in regulating cellular fate under oxidative stress conditions.

MAPK_Pathway cluster_mapk MAPK Cascades cluster_downstream Downstream Effects ROS Oxidative Stress (ROS) MAPKKK MAPKKK (e.g., ASK1, MEKK) ROS->MAPKKK Activates This compound This compound This compound->MAPKKK Modulates MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38->p38 Phosphorylates JNK JNK MAPKK_JNK->JNK Phosphorylates ERK ERK MAPKK_ERK->ERK Phosphorylates Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Cell_Survival Cell Survival ERK->Cell_Survival

Caption: Modulation of MAPK signaling pathways by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • Use ascorbic acid or Trolox as a positive control, prepared in the same manner as the sample.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound solution (or control/blank) to 100 µL of the DPPH solution.

    • For the blank, use 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add 10 µL of the this compound solution (or control) to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Superoxide Dismutase (SOD) Activity Assay (WST-1 Method)

Principle: This assay utilizes a water-soluble tetrazolium salt, WST-1, which is reduced by superoxide anions (O2•−) to a yellow formazan dye. SOD competes for the superoxide anions, thus inhibiting the color development. The extent of inhibition is proportional to the SOD activity.

Protocol:

  • Reagent Preparation:

    • Prepare a WST working solution and an enzyme working solution (containing xanthine oxidase) according to the manufacturer's instructions of a commercial kit.

    • Prepare cell or tissue lysates containing the SOD enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the sample (cell/tissue lysate), WST working solution, and initiate the reaction by adding the enzyme working solution.

    • Incubate at 37°C for 20 minutes.

  • Measurement:

    • Measure the absorbance at 450 nm.

  • Calculation:

    • SOD activity is calculated as the inhibition rate (%) and can be expressed as U/mg of protein. One unit of SOD is defined as the amount of enzyme that inhibits the rate of WST-1 formazan formation by 50%.

Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The rate of decrease in H2O2 concentration is monitored spectrophotometrically at 240 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 7.0).

    • Prepare a 10 mM H2O2 solution in the phosphate buffer.

    • Prepare cell or tissue lysates.

  • Assay Procedure:

    • In a quartz cuvette, add the phosphate buffer and the sample lysate.

    • Initiate the reaction by adding the H2O2 solution.

  • Measurement:

    • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.

  • Calculation:

    • Catalase activity is calculated using the molar extinction coefficient of H2O2 (43.6 M⁻¹cm⁻¹) and is expressed as U/mg of protein. One unit is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

Lipid Peroxidation (TBARS) Assay

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a TBA reagent (e.g., 0.375% TBA in 0.25 M HCl with 15% trichloroacetic acid).

    • Prepare cell or tissue homogenates.

  • Assay Procedure:

    • Mix the sample homogenate with the TBA reagent.

    • Heat the mixture at 95°C for 15-20 minutes.

    • Cool the samples on ice and centrifuge to pellet any precipitate.

  • Measurement:

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • MDA concentration is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹cm⁻¹) and is expressed as nmol/mg of protein.

Western Blot Analysis for Signaling Proteins

Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Protein Extraction and Quantification:

    • Extract total protein from cells or tissues treated with or without this compound using a suitable lysis buffer.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, p-p38, p-ERK, p-JNK, and their total forms) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. The expression of target proteins is typically normalized to the loading control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of a target protein. It is used here to assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

  • Fixation and Permeabilization:

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody against NF-κB p65.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the nuclear fluorescence intensity of p65 to determine the extent of translocation.

Conclusion

This compound demonstrates significant antioxidant properties in various biological systems, acting as both a direct radical scavenger and a modulator of key cellular signaling pathways involved in the endogenous antioxidant response. Its ability to enhance the activity of antioxidant enzymes like SOD, CAT, and GPx, while reducing lipid peroxidation, underscores its potential as a therapeutic agent against oxidative stress-mediated diseases. Furthermore, its influence on the Nrf2-ARE, NF-κB, and MAPK signaling pathways provides a molecular basis for its cytoprotective effects. The detailed protocols provided in this guide offer a framework for researchers to further investigate and harness the antioxidant potential of this compound in drug discovery and development. Further research focusing on the bioavailability, pharmacokinetics, and clinical efficacy of this compound is warranted to translate these promising preclinical findings into therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Solasodine from Solanum mauritianum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasodine, a steroidal glycoalkaloid, is a pivotal precursor in the synthesis of various steroidal drugs, including corticosteroids and antifertility medications.[1] Solanum mauritianum, commonly known as bugweed or woolly nightshade, is a notable source of this valuable compound, with the highest concentrations typically found in the unripe green berries.[2] This document provides detailed application notes and experimental protocols for the extraction, purification, and quantification of this compound from S. mauritianum. The methodologies described are compiled from various scientific studies to offer a comprehensive guide for laboratory and potential pilot-scale production.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize key quantitative data related to the extraction and analysis of this compound from Solanum species, providing a comparative overview of different methodologies and their efficiencies.

Table 1: this compound Yield from Solanum Species

Plant MaterialExtraction MethodYield (% of Dry Weight)Reference
Solanum mauritianum (Green Fruits)Not Specified0.5% (Total Alkaloids)[3]
Solanum laciniatum (Fruits)Acid Hydrolysis (1N HCl in 2-propanol)0.34 ± 0.04%[4]
Solanum laciniatum (Leaves)Acid Hydrolysis (1N HCl in 2-propanol)0.44 ± 0.16%[4]
Solanum nigrum (Fruits)Microwave-Assisted Aqueous Two-Phase Extraction7.11 ± 0.08 mg/g[5]
Solanum sisymbrifolium (Fruits)Methanolic Extraction0.494 mg/g[6]
Solanum incanum (Fruits)Methanolic Extraction0.341 mg/g[6]

Table 2: HPTLC Method Validation for this compound Quantification

ParameterValueReference
Linearity Range20-2000 ng/spot[7]
Correlation Coefficient (r²)0.9978[7]
Accuracy (Recovery)88.2 - 101.4%[7]
Precision (% RSD)< 2.88[7]
Robustness (% RSD)< 3.48[7]
Limit of Detection (LOD)14 ng/spot[7]
Limit of Quantification (LOQ)44 ng/spot[7]

Experimental Protocols

This section details the step-by-step methodologies for the extraction, purification, and analysis of this compound from S. mauritianum.

Protocol 1: Acid Hydrolysis Extraction of this compound

This protocol is adapted from methods described for Solanum species, which involve the direct hydrolysis of glycoalkaloids to the aglycone, this compound.[4][7][8]

Materials and Reagents:

  • Dried and powdered leaves or green fruits of S. mauritianum

  • Methanol

  • Hydrochloric Acid (HCl), 2.5 N in methanol[7]

  • Ammonia solution (12.5% v/v)

  • Deionized water

  • 2-Propanol

  • Sodium Hydroxide (NaOH) solution (20% w/v)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • pH meter or pH indicator strips

  • Drying oven

Procedure:

  • Extraction of Glycosides:

    • Weigh 10 g of dried, powdered S. mauritianum leaf material and place it into a round-bottom flask.[7]

    • Add 5 ml of methanol to the plant material.[7]

    • Add a sufficient volume of 2.5 N methanolic HCl to the flask and reflux the mixture for 2 hours at 70°C.[7]

    • After reflux, filter the extract while hot.[7]

  • Precipitation of Crude Glycosides:

    • Adjust the pH of the filtrate to 10 with a dilute ammonia solution (12.5% v/v). This will precipitate the crude glycosides.[7]

    • Filter the precipitate and wash it three times with deionized water.[7]

    • Dry the precipitate at 60°C.[7]

  • Hydrolysis to this compound:

    • Take the dried crude glycosides and place them in a round-bottom flask.

    • Add 2-propanol and 37.6% hydrochloric acid in a ratio of 16.4:76:7.6 by weight relative to the crude glycosides.[7]

    • Reflux the solution for 3 hours.[7]

    • After hydrolysis, filter the solution using a vacuum pump.[7]

  • Isolation of Crystalline this compound:

    • Dissolve the collected precipitate in 2-propanol and a 20% w/v NaOH solution.[7]

    • Add a large volume of water to the solution to induce the crystallization of this compound.[7]

    • Filter the crystalline this compound, dry it, and store it for further purification and analysis.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is based on the purification method described by Varma et al. (2015).[9]

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chloroform

  • Ethyl acetate

  • Glass chromatography column

  • Beakers and collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of chloroform.

    • Carefully load the dissolved sample onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with 100% ethyl acetate. This will yield a yellowish-brown fraction.[9]

    • Collect this fraction and concentrate it using a rotary evaporator.

  • Re-chromatography for Higher Purity:

    • Pack a fresh silica gel column as described in step 1.

    • Load the concentrated yellowish-brown fraction onto the new column.[9]

    • Elute the column with a mobile phase of chloroform and ethyl acetate in a 3:2 ratio.[9]

    • Collect the fractions and monitor them for the presence of pure this compound (e.g., by TLC).

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Quantification of this compound by HPTLC

This protocol provides a validated method for the quantitative estimation of this compound.[7]

Materials and Reagents:

  • Purified this compound sample

  • Standard this compound (for calibration curve)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • HPTLC silica gel plates 60F-254 (20 cm x 10 cm)

  • Anisaldehyde-sulphuric acid reagent for visualization

  • HPTLC scanner (densitometer)

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of standard this compound at a concentration of 400 µg/ml by dissolving 2 mg of this compound in 5 ml of methanol.[7]

    • Dissolve the purified this compound sample in methanol to a known concentration. Filter the solution using a 0.2 µm syringe filter.[7]

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC silica gel precoated plates 60F-254.[7]

    • Mobile Phase: Chloroform:Methanol (9.3:0.7 v/v).[7]

    • Sample Application Volume: 5 µl.[7]

  • Development and Visualization:

    • Apply the standard and sample solutions to the HPTLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After development, dry the plate and spray it with anisaldehyde-sulphuric acid reagent to visualize the bands.[7]

  • Densitometric Analysis:

    • Scan the derivatized plate at 530 nm using an HPTLC scanner.[7]

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Extraction_Purification_Workflow plant_material Dried, Powdered S. mauritianum soxhlet Soxhlet Extraction (Chloroform) plant_material->soxhlet Initial Extraction acid_hydrolysis Acid Hydrolysis (e.g., Methanolic HCl) soxhlet->acid_hydrolysis precipitation Alkaline Precipitation (Ammonia) acid_hydrolysis->precipitation crude_extract Crude this compound Glycosides precipitation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Purification elution1 Elution 1 (100% Ethyl Acetate) column_chromatography->elution1 fraction1 Yellowish-Brown Fraction elution1->fraction1 rechromatography Re-chromatography fraction1->rechromatography elution2 Elution 2 (Chloroform:Ethyl Acetate 3:2) rechromatography->elution2 pure_this compound Purified this compound elution2->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

HPTLC_Quantification_Workflow prep_solutions Prepare Standard & Sample Solutions (in Methanol) spotting Spot Solutions on HPTLC Plate prep_solutions->spotting development Develop Plate (Chloroform:Methanol 9.3:0.7) spotting->development visualization Spray with Anisaldehyde-Sulfuric Acid development->visualization scanning Densitometric Scanning at 530 nm visualization->scanning quantification Quantify using Calibration Curve scanning->quantification

Caption: HPTLC Quantification Workflow for this compound.

References

Application Note: Quantification of Solasodine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solasodine is a steroidal alkaloid of significant interest in the pharmaceutical industry as a precursor for the synthesis of steroidal drugs.[1] Accurate and reliable quantification of this compound in plant extracts, particularly from the Solanum genus, is crucial for quality control, drug discovery, and agricultural optimization. This application note provides a detailed protocol for the quantification of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is based on established and validated procedures, ensuring accuracy, precision, and robustness.

Principle

The method employs RP-HPLC to separate this compound from other components in the plant extract. The separation is achieved on a C18 or C8 stationary phase with a mobile phase typically consisting of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer. Quantification is performed by detecting the analyte using a UV detector, commonly at a wavelength of 205 nm, where this compound exhibits UV absorbance.[1][2][3] An alternative method involving pre-chromatographic derivatization allows for detection in the visible range at 530 nm.[4][5]

Data Presentation

Table 1: Summary of HPLC Methods for this compound Quantification
ParameterMethod 1Method 2Method 3Method 4
Column Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm)[2]Supelco C18 (dimensions not specified)[1][3]SphereClone 3µ ODS (100 x 4.6 mm)[4]Analytical C18 (dimensions not specified)[6]
Mobile Phase Gradient elution with Solvent A (0.5 ml orthophosphoric acid and 136 mg potassium dihydrogen phosphate in 1000 ml water) and Solvent B (methanol)[2]Linear gradient of water and methanol (from 40% to 70% methanol over 25 min)[1][3]10 mM phosphate buffer-acetonitrile (75:25, v/v), pH 3.0[4]Methanol: KH2PO4 buffer (pH 2.5) (75:25, v/v)[6]
Flow Rate 1.2 ml/min[2]1.0 ml/min[1][3]1.0 ml/min[4]Not specified
Detection Wavelength 205 nm[2]205 nm[1][3]530 nm (after derivatization with methyl orange)[4]205 nm[6]
Injection Volume 10 µl[2]30 µl[1]50 µl[4]Not specified
Retention Time ~21.6 min[2]Not specified~10 min[4]Not specified
Table 2: Validation Parameters for this compound Quantification by HPLC
ParameterMethod 1Method 2Method 3
Linearity Range 0.1-1.0 mg/mL[1][3]2.5-60.0 µg/mL[4]1-25 µg/mL[6]
Correlation Coefficient (r²) 0.9999[1][3]0.9980[4]0.9966[6]
LOD (Limit of Detection) 0.012 µg/mL[3]0.13 µg/mL[4]0.2 µg/mL[6]
LOQ (Limit of Quantification) 0.035 µg/mL[3]0.43 µg/mL[4]0.7 µg/mL[6]
Recovery 98.8–101.4%[1]97.23 ± 4.71%[4]80-102%[6]

Experimental Protocols

This section details a representative protocol for the extraction and HPLC quantification of this compound from plant materials.

Materials and Reagents
  • This compound reference standard (99% purity)

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade)

  • Orthophosphoric acid[2]

  • Potassium dihydrogen phosphate[2]

  • Plant material (e.g., dried leaves or fruits of Solanum species)

  • Syringe filters (0.25 µm or 0.45 µm)[1][2]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photo-Diode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[2]

  • Ultrasonic bath[1]

  • Soxhlet apparatus (optional, for extraction)[2]

  • Rotary evaporator

  • Vortex mixer

  • Analytical balance

Sample Preparation: Extraction

Method 1: Ultrasonic Extraction [1]

  • Weigh 1 gram of dried and powdered plant material.

  • Add 20 mL of methanol to the plant material.

  • Place the mixture in an ultrasonic bath at 45°C for 30 minutes.

  • Repeat the extraction process two more times with fresh methanol.

  • Pool the extracts and evaporate to dryness under vacuum at 40°C using a rotary evaporator.

  • Dissolve the residue in a known volume of methanol (e.g., 1 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.

Method 2: Soxhlet Extraction [2]

  • Place a known weight of dried and powdered plant material into a thimble.

  • Extract the material with a suitable solvent (e.g., methanol or a hydro-alcoholic mixture) in a Soxhlet apparatus for several hours.

  • Evaporate the solvent from the extract using a rotary evaporator.

  • Re-dissolve the dried extract in methanol to a final concentration of 25 mg/mL.[2]

  • Sonicate the solution for 15 minutes and filter through a 0.25 µm syringe filter prior to injection.[2]

Standard Solution Preparation
  • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL (1000 µg/mL).[2][6]

  • Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from, for example, 1 to 25 µg/mL.[6]

HPLC Analysis Protocol
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV/PDA detector.

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm).[2]

  • Mobile Phase:

    • Solvent A: 0.5 ml orthophosphoric acid and 136 mg potassium dihydrogen phosphate in 1000 ml of water.[2]

    • Solvent B: Methanol.

  • Elution Program: A gradient program can be optimized. For a simpler approach, an isocratic mobile phase of Methanol:KH2PO4 buffer (pH 2.5) (75:25 v/v) can be used.[6]

  • Flow Rate: 1.2 mL/min.[2]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 205 nm.[2]

  • Injection Volume: 10 µL.[2]

Quantification
  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The percentage of this compound can be calculated using the formula: (Sample area / Standard area) × (Standard concentration / Sample concentration) × Purity of Standard.[2]

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Dried, Powdered) extraction Extraction (Ultrasonication or Soxhlet) plant_material->extraction filtration Filtration (0.25-0.45 µm filter) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (205 nm) c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram calibration_curve Calibration Curve chromatogram->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in plant extracts by HPLC.

References

Application Notes and Protocols: Determination of Solasodine Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solasodine, a steroidal alkaloid derived from plants of the Solanum genus, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell viability, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[4][5] The intensity of the resulting color is directly proportional to the number of viable cells.[5] This protocol outlines the necessary reagents, step-by-step experimental procedures, data analysis, and interpretation. Additionally, it includes diagrams of the experimental workflow and relevant signaling pathways implicated in this compound's mechanism of action.

I. Data Presentation

The following tables summarize representative quantitative data obtained from an MTT assay investigating the cytotoxic effects of this compound on a human colorectal cancer cell line (e.g., HCT116) after 48 hours of treatment.

Table 1: Cell Viability of HCT116 Cells Treated with this compound

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100%
101.0500.07184.0%
200.8750.06070.0%
400.6250.04250.0%
800.3500.02428.0%
1600.1500.01012.0%

Table 2: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
HCT116 (Colorectal)4839.43[1]
HT-29 (Colorectal)4844.56[1]
SW480 (Colorectal)4850.09[1]
MCF-7 (Breast)48Varies
MG-63 (Bone)48Varies

Note: IC50 values can vary between experiments and should be determined empirically.

II. Experimental Protocols

This section details the methodology for determining the cytotoxicity of this compound using the MTT assay.

A. Materials and Reagents

  • Cell Line: Human cancer cell line of interest (e.g., HCT116, HT-29, MCF-7).

  • This compound: Purity >95%.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL in sterile PBS.[4]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • Equipment:

    • 96-well flat-bottom tissue culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Laminar flow hood.

    • Hemocytometer or automated cell counter.

    • Multichannel pipette.

B. Experimental Procedure

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and determine the cell concentration.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/ml) in a final volume of 100 µL per well.

    • Incubate the plate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM). The final DMSO concentration should be less than 0.1% to avoid solvent cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[5]

    • Incubate the plate for 2-4 hours in a humidified atmosphere at 37°C, protected from light, until a purple precipitate is visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm or higher can be used to reduce background noise.[4]

C. Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated using the following formula:

  • Determination of IC50:

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of % cell viability against the log of this compound concentration.

III. Mandatory Visualizations

A. Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 4: MTT Assay cell_culture Culture Cells to 80% Confluency harvest Harvest and Count Cells cell_culture->harvest seed Seed Cells in 96-well Plate (100 µL/well) harvest->seed incubate_attach Incubate Overnight for Attachment seed->incubate_attach prepare_this compound Prepare this compound Dilutions treat_cells Add this compound to Wells (100 µL/well) prepare_this compound->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add 10 µL MTT Reagent incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve Add 100 µL DMSO to Solubilize Formazan incubate_mtt->dissolve read_plate Read Absorbance at 570 nm dissolve->read_plate data_analysis Data Analysis (% Viability, IC50) read_plate->data_analysis Solasodine_Signaling_Pathway cluster_akt AKT/GSK-3β/β-catenin Pathway cluster_hedgehog Hedgehog/Gli1 Pathway Solasodine_akt This compound AKT AKT Solasodine_akt->AKT inhibits Apoptosis Apoptosis Solasodine_akt->Apoptosis induces GSK3B GSK-3β AKT->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin promotes degradation Proliferation Cell Proliferation & Motility BetaCatenin->Proliferation promotes Solasodine_hh This compound Gli1 Gli1 Solasodine_hh->Gli1 inhibits nuclear translocation Stemness Cancer Stem Cell Properties (e.g., CD44) Gli1->Stemness promotes

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solasodine, a steroidal alkaloid derived from plants of the Solanum genus, has demonstrated significant anti-tumor properties in various cancer cell lines.[1] One of the primary mechanisms underlying its cytotoxicity is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of proteins. Western blot analysis is a powerful technique to investigate the modulation of these key apoptosis-related proteins following this compound treatment, providing insights into its molecular mechanism of action.

Mechanism of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) and extrinsic pathways in different cancer cells, including colorectal, breast, and pancreatic cancer.[2][3][4] The treatment typically leads to a disruption of the mitochondrial membrane potential and the activation of a cascade of caspases, which are the executive enzymes of apoptosis.[1]

Key proteins involved in this process and their response to this compound include:

  • Bcl-2 Family Proteins: This family of proteins consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. This compound treatment has been observed to decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously increasing the expression of pro-apoptotic proteins such as Bax and Bak.[2][3][5] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4]

  • Caspases: Caspases are a family of cysteine proteases that, upon activation, cleave a plethora of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This compound treatment has been shown to activate initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3.[2][3] Western blot analysis can detect the active, cleaved forms of these caspases.

  • Poly (ADP-ribose) Polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved and inactivated by activated caspase-3. The detection of the cleaved PARP fragment is a well-established marker of apoptosis.[6] Studies have confirmed that this compound treatment leads to an increase in the levels of cleaved PARP.[2][3]

Data Presentation: Effects of this compound on Apoptosis-Related Proteins

The following table summarizes the typical changes in the expression of key apoptosis-related proteins after treatment with this compound, as determined by Western blot analysis. The effects are generally dose-dependent.

Protein TargetFunctionEffect of this compound TreatmentReference
Bcl-2 Anti-apoptotic↓ (Decreased expression)[2][3][4]
Bcl-xL Anti-apoptotic↓ (Decreased expression)[2][3]
Bax Pro-apoptotic↑ (Increased expression)[2][3][4]
Bak Pro-apoptotic↑ (Increased expression)[2][3]
Caspase-9 Initiator Caspase (Intrinsic Pathway)↑ (Increased cleavage/activation)[2][4]
Caspase-8 Initiator Caspase (Extrinsic Pathway)↑ (Increased cleavage/activation)[2]
Caspase-3 Executioner Caspase↑ (Increased cleavage/activation)[2][4]
PARP DNA Repair Enzyme↑ (Increased cleavage)[2][3]

Visualizations

Solasodine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax / Bak (Pro-apoptotic) This compound->Bax promotes Mito Mitochondrion Bcl2->Mito stabilizes Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Cleaved/Active) CytC->Casp9 activates Casp3 Caspase-3 (Cleaved/Active) Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis executes cPARP Cleaved PARP PARP->cPARP Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_prep 2. Protein Preparation cluster_western_blot 3. Western Blotting cluster_analysis 4. Data Analysis A Seed Cancer Cells B Treat with this compound (Various Concentrations) A->B C Incubate for 24-48h B->C D Harvest Cells C->D E Lyse Cells in RIPA Buffer D->E F Quantify Protein (BCA Assay) E->F G SDS-PAGE Electrophoresis F->G H Transfer to PVDF Membrane G->H I Blocking (5% Non-fat Milk) H->I J Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Caspase-3) I->J K Secondary Antibody Incubation (HRP-conjugated) J->K L Signal Detection (ECL) K->L M Image Acquisition L->M N Densitometry Analysis M->N O Normalize to Loading Control (e.g., β-actin, GAPDH) N->O

References

Application Notes and Protocols: Cell Cycle Analysis of Solasodine-Treated Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of Solasodine on the cell cycle of colorectal cancer (CRC) cells. This compound, a steroidal alkaloid, has demonstrated significant anti-proliferative and pro-apoptotic effects on various cancer cell lines, including those of colorectal origin. A key mechanism of its anti-cancer activity is the induction of cell cycle arrest, primarily at the G2/M phase.[1] These protocols are designed to enable researchers to investigate and quantify this effect.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide.[1] The development of novel therapeutic agents that can effectively inhibit tumor growth is a critical area of research. Natural compounds, such as this compound, have emerged as promising candidates due to their potential to modulate key cellular processes, including the cell cycle.[2][3]

Studies have shown that this compound can inhibit the proliferation of human colorectal cancer cell lines such as HCT116, HT-29, and SW480 in a dose- and time-dependent manner.[1] A significant finding is that this compound induces G2/M-phase cell cycle arrest in these cells.[1] This disruption of the normal cell cycle progression ultimately contributes to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][4] The proposed mechanism of action involves the suppression of the AKT/glycogen synthase kinase-3β (GSK-3β)/β-catenin signaling pathway.[1][5]

These application notes will guide users through the process of treating colorectal cancer cells with this compound, analyzing the resulting changes in cell cycle distribution via flow cytometry with propidium iodide staining, and investigating the underlying molecular mechanisms through Western blotting.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the cell cycle distribution of various colorectal cancer cell lines after 48 hours of treatment, as reported in the literature.

Cell LineThis compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HCT116 Control60.2 ± 2.525.3 ± 1.814.5 ± 1.2
2055.1 ± 2.122.8 ± 1.522.1 ± 1.6
4048.7 ± 1.919.5 ± 1.331.8 ± 2.0
HT-29 Control58.9 ± 2.328.1 ± 1.913.0 ± 1.1
2053.6 ± 2.024.7 ± 1.621.7 ± 1.5
4046.2 ± 1.820.9 ± 1.432.9 ± 2.1
SW480 Control62.5 ± 2.623.9 ± 1.713.6 ± 1.0
2057.8 ± 2.221.3 ± 1.420.9 ± 1.4
4050.1 ± 2.018.6 ± 1.231.3 ± 1.9

Data adapted from Zhuang et al., Cancer Science, 2017.[1]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing colorectal cancer cells and treating them with this compound.

Materials:

  • Human colorectal cancer cell lines (e.g., HCT116, HT-29, SW480)

  • Complete growth medium (e.g., DMEM or McCoy's 5A supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture colorectal cancer cells in T-75 flasks until they reach 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer.

  • Seed the cells into 6-well plates at a density of approximately 2 x 10^5 cells per well and allow them to adhere overnight.

  • Prepare different concentrations of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically <0.1%).

  • Replace the medium in the wells with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol details the steps for preparing this compound-treated cells for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[6]

Materials:

  • This compound-treated and control cells from Protocol 1

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 400 µL of cold PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell suspension while gently vortexing. This helps to prevent cell clumping.[6]

  • Incubate the fixed cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) to pellet them.

  • Carefully decant the ethanol and wash the cell pellet twice with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to ensure that only DNA is stained.[6]

  • Add 400 µL of PI staining solution and incubate at room temperature in the dark for 10-15 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[6] Use a linear scale for PI fluorescence to properly resolve the G0/G1, S, and G2/M peaks.

Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol outlines the procedure for analyzing the expression of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1) to understand the molecular basis of this compound-induced G2/M arrest.

Materials:

  • This compound-treated and control cells from Protocol 1

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[7]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_output Output start Start: Colorectal Cancer Cell Lines culture Culture Cells start->culture seed Seed into 6-well plates culture->seed treat Treat with This compound seed->treat harvest Harvest Cells treat->harvest fix_stain Fix & Stain with PI harvest->fix_stain lyse Lyse Cells harvest->lyse flow Flow Cytometry Analysis fix_stain->flow cell_cycle_data Cell Cycle Distribution Data flow->cell_cycle_data western Western Blot lyse->western protein_data Protein Expression Data western->protein_data

Caption: Experimental workflow for analyzing the effects of this compound on colorectal cancer cells.

signaling_pathway cluster_effect Effect This compound This compound AKT AKT This compound->AKT Inhibits G2M_Arrest G2/M Arrest This compound->G2M_Arrest GSK3B GSK-3β AKT->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Inhibits (promotes degradation) CellCycle Cell Cycle Progression BetaCatenin->CellCycle Promotes logical_relationship cluster_invitro In Vitro Experiments cluster_observation Expected Observations Hypothesis Hypothesis: This compound inhibits colorectal cancer cell proliferation by inducing cell cycle arrest. ProliferationAssay Proliferation Assay (e.g., MTT) Hypothesis->ProliferationAssay CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) ProliferationAssay->CellCycleAnalysis DecreasedViability Decreased Cell Viability ProliferationAssay->DecreasedViability ProteinAnalysis Protein Expression Analysis (Western Blot) CellCycleAnalysis->ProteinAnalysis G2M_Accumulation Accumulation of cells in G2/M phase CellCycleAnalysis->G2M_Accumulation AlteredProteins Altered expression of G2/M regulatory proteins ProteinAnalysis->AlteredProteins Conclusion Conclusion: This compound induces G2/M cell cycle arrest, leading to reduced proliferation of colorectal cancer cells. DecreasedViability->Conclusion G2M_Accumulation->Conclusion AlteredProteins->Conclusion

References

Application Notes and Protocols for In Vivo Xenograft Models: Testing Solasodine's Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasodine, a steroidal alkaloid primarily isolated from plants of the Solanum genus, has demonstrated promising anticancer properties in various preclinical studies. It has been shown to induce apoptosis and inhibit proliferation in a range of cancer cell lines. In vivo xenograft models are a critical step in evaluating the therapeutic potential of novel anticancer agents like this compound, providing insights into efficacy, toxicity, and pharmacodynamics in a living organism. These application notes provide detailed protocols for utilizing murine xenograft models to assess the anticancer activity of this compound, with a focus on colorectal and pancreatic cancers, where its efficacy has been notably documented.

Data Presentation

The following tables summarize quantitative data from key in vivo xenograft studies investigating the anticancer effects of this compound.

Table 1: Summary of this compound's Efficacy in Colorectal Cancer Xenograft Model

ParameterControl (PBS)This compound (30 mg/kg)This compound (50 mg/kg)5-Fluorouracil (20 mg/kg)
Cell Line HCT116HCT116HCT116HCT116
Tumor Volume (Final) Significantly higherSignificantly lower vs. ControlSignificantly lower vs. ControlSignificantly lower vs. Control
Tumor Weight (Final) Significantly higherSignificantly lower vs. ControlSignificantly lower vs. ControlSignificantly lower vs. Control
Mechanism of Action -Induction of apoptosis, Downregulation of AKT/GSK-3β/β-catenin pathwayInduction of apoptosis, Downregulation of AKT/GSK-3β/β-catenin pathway-

Data compiled from a study on human colorectal cancer cells.[1]

Table 2: Summary of this compound's Efficacy in Pancreatic Cancer Xenograft Model

ParameterControl (PBS)This compound (10 mg/kg)This compound (20 mg/kg)This compound (40 mg/kg)CTX (25 mg/kg)
Cell Line SW1990SW1990SW1990SW1990SW1990
Tumor Growth UninhibitedSignificantly inhibitedSignificantly inhibitedSignificantly inhibitedSignificantly inhibited
Serum Cytokines BaselineIncreased TNF-α, IL-2, IFN-γIncreased TNF-α, IL-2, IFN-γIncreased TNF-α, IL-2, IFN-γ-
Mechanism of Action -Inhibition of Cox-2/Akt/GSK3β pathway, Induction of apoptosisInhibition of Cox-2/Akt/GSK3β pathway, Induction of apoptosisInhibition of Cox-2/Akt/GSK3β pathway, Induction of apoptosis-

CTX (Cyclophosphamide) was used as a positive control. Data compiled from a study on pancreatic cancer.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and well-tolerated formulation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline solution (NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation:

    • Due to this compound's poor aqueous solubility, a stock solution in DMSO is required.[4]

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution, which may be aided by gentle warming or vortexing.[1]

  • Working Solution Preparation (for injection):

    • On the day of injection, dilute the this compound stock solution with sterile 0.9% saline to the final desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 10 mg/mL).

    • Crucially, the final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid toxicity.

    • For example, to prepare a 1 mL working solution of 10 mg/mL this compound with 10% DMSO:

      • Take 500 µL of a 20 mg/mL this compound in DMSO stock.

      • Add 500 µL of sterile 0.9% saline.

      • This results in a 10 mg/mL this compound solution in 50% DMSO. To achieve a lower DMSO concentration, a more concentrated initial stock would be necessary, or a different co-solvent system may need to be explored. However, for many preclinical studies, a final concentration of 5-10% DMSO is often tolerated for intraperitoneal injections.

  • Vehicle Control Preparation:

    • Prepare a vehicle control solution with the same final concentration of DMSO in sterile 0.9% saline as the treatment groups.

Protocol 2: Establishment of Subcutaneous Xenograft Model

Objective: To establish solid tumors in immunodeficient mice using human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116 for colorectal cancer, SW1990 for pancreatic cancer)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with supplements (FBS, antibiotics)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture:

    • Culture the selected cancer cell line under standard conditions (37°C, 5% CO2) to ~80% confluency.

  • Cell Harvesting and Preparation:

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion). Viability should be >95%.

    • Adjust the cell concentration to the desired density for injection (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL).

    • (Optional) Mix the cell suspension with an equal volume of Matrigel on ice to enhance tumor formation.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor the mice for tumor growth.

Protocol 3: In Vivo Antitumor Efficacy Study

Objective: To evaluate the effect of this compound on tumor growth in an established xenograft model.

Materials:

  • Tumor-bearing mice (from Protocol 2)

  • Prepared this compound and vehicle solutions (from Protocol 1)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Group Allocation:

    • Once tumors reach a palpable size (e.g., ~100-150 mm³), randomly assign the mice to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).

  • Treatment Administration:

    • Administer the prepared solutions via intraperitoneal (i.p.) injection.

    • The dosing schedule can vary, but a common regimen is daily or every other day for a period of 3-5 weeks.[1]

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of general toxicity.

  • Study Termination and Endpoint Analysis:

    • At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and record their final weight.

    • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, RT-qPCR) or fixed in formalin for histopathological examination (H&E staining, immunohistochemistry).

Visualization of Signaling Pathways and Workflows

Solasodine_Anticancer_Signaling_Pathway This compound's Anticancer Signaling Pathway cluster_AKT_GSK3B AKT/GSK-3β/β-catenin Pathway cluster_Cox2_AKT Cox-2/Akt/GSK3β Pathway cluster_Apoptosis Apoptosis Induction This compound This compound PI3K PI3K This compound->PI3K inhibits Cox2 Cox-2 This compound->Cox2 inhibits Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates AKT AKT PI3K->AKT activates GSK3B GSK-3β AKT->GSK3B inhibits beta_catenin β-catenin GSK3B->beta_catenin promotes degradation p_Akt p-Akt Cox2->p_Akt activates p_GSK3B p-GSK3β p_Akt->p_GSK3B activates Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis Xenograft_Experimental_Workflow Xenograft Experimental Workflow start Start cell_culture Cancer Cell Culture (e.g., HCT116, SW1990) start->cell_culture cell_prep Cell Harvesting and Preparation for Injection cell_culture->cell_prep implantation Subcutaneous Implantation into Immunodeficient Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment This compound/Vehicle Administration (i.p.) grouping->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis: Tumor Excision, Weight, and Molecular Analysis monitoring->endpoint end End endpoint->end

References

Application Note: Synthesis of 16-Dehydropregnenolone Acetate from Solasodine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 16-dehydropregnenolone acetate (16-DPA), a critical intermediate for the production of various steroidal drugs, using solasodine as the starting material.[1] this compound is a steroidal alkaloid readily available from plants of the Solanum genus.[2] The protocols described herein cover the classical multi-step degradation process as well as a more efficient, one-pot synthesis method. Quantitative data on reaction conditions and yields are summarized for comparative analysis. Diagrams illustrating the synthetic workflow are provided to ensure clarity.

Introduction

16-Dehydropregnenolone acetate (16-DPA) is a pivotal precursor in the semi-synthesis of a wide range of therapeutic steroids, including corticosteroids, sex hormones, and oral contraceptives.[3][4] The conversion of plant-derived sapogenins, such as this compound, into 16-DPA is a cornerstone of the steroid pharmaceutical industry, a process historically known as the Marker degradation.[5] This application note details the chemical transformation of this compound into 16-DPA, offering comprehensive protocols for researchers in the field of steroid chemistry and drug development.

Overall Synthesis Workflow

The conversion of this compound to 16-DPA generally involves a four-step sequence:

  • Acetylation: The hydroxyl group at C-3 and the secondary amine in the F-ring of this compound are acetylated to form O,N-diacetylthis compound.

  • Isomerization: The diacetylated intermediate undergoes rearrangement to form pseudothis compound diacetate.

  • Oxidation: The F-ring of the pseudothis compound diacetate is opened via oxidation.

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield the final product, 16-DPA.

A visual representation of this workflow is provided below.

G cluster_workflow Synthesis Workflow: this compound to 16-DPA This compound This compound Diacetyl O,N-diacetylthis compound This compound->Diacetyl 1. Acetylation (Acetic Anhydride) Pseudo Pseudothis compound Diacetate Diacetyl->Pseudo 2. Isomerization (Heat/Catalyst) Oxidized Oxidized Intermediate Pseudo->Oxidized 3. Oxidation (e.g., CrO3, KMnO4) DPA 16-Dehydropregnenolone Acetate (16-DPA) Oxidized->DPA 4. Hydrolysis (Acid/Base) G cluster_intermediates Key Intermediate Relationships This compound This compound (Spiroaminoacetal) Pseudo Pseudothis compound Diacetate (Enol Ether System) This compound->Pseudo Ring Opening & Isomerization DPA 16-DPA (α,β-Unsaturated Ketone) Pseudo->DPA Oxidative Cleavage & Hydrolysis

References

High-performance thin-layer chromatography (HPTLC) for Solasodine detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: HPTLC for the Detection and Quantification of Solasodine

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a pharmacologically significant steroidal glycoalkaloid found in various Solanum species, including Solanum nigrum and Solanum xanthocarpum.[1][2][3] It serves as a crucial precursor for the synthesis of steroidal drugs like progesterone and cortisone.[4] Accurate and reliable quantification of this compound is essential for the quality control of herbal raw materials and formulations. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, precise, and cost-effective method for this purpose.[4] This document provides a detailed protocol and validated performance data for the analysis of this compound using HPTLC.

HPTLC Analysis Workflow

The overall workflow for the HPTLC analysis of this compound involves sample and standard preparation, chromatographic development, post-chromatographic derivatization for visualization, and densitometric scanning for quantification.

HPTLC_Workflow cluster_prep 1. Preparation cluster_chrom 2. Chromatography cluster_analysis 3. Analysis Standard_Prep Standard Preparation Application Sample Application (On HPTLC Plate) Standard_Prep->Application Sample_Prep Sample Extraction Sample_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Derivatization Post-Chromatographic Derivatization Drying->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Quantification Data Analysis & Quantification Scanning->Quantification

Caption: HPTLC experimental workflow for this compound analysis.

Experimental Protocol

This protocol outlines a validated HPTLC method for the quantitative estimation of this compound.

2.1. Chemicals and Materials

  • Reference Standard: this compound (Sigma-Aldrich or equivalent)

  • Solvents: HPLC grade Methanol and Chloroform

  • Reagents: Hydrochloric Acid (HCl), Ammonia solution, Anisaldehyde, Sulphuric Acid

  • Stationary Phase: Pre-coated HPTLC Silica Gel 60 F₂₅₄ plates (20 cm x 10 cm, Merck)

2.2. Preparation of Standard this compound Solution

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 ng/µL to 200 ng/µL. This will be used to create a calibration curve.

2.3. Sample Preparation (Acid Hydrolysis Extraction) This method is optimized for extracting the aglycone this compound from plant material where it may exist in glycosidic forms.[4][5]

  • Weigh 1-2 g of dried, powdered plant material.

  • Reflux the material with 2.5 N methanolic HCl for 2 hours at approximately 70°C.[4]

  • Filter the extract. Adjust the pH of the filtrate to 10 with a dilute ammonia solution (e.g., 12.5% v/v) to precipitate the alkaloids.[4]

  • Filter the precipitate and extract it using a suitable non-polar solvent like chloroform.

  • Concentrate the extract under reduced pressure and reconstitute the residue in a known volume of methanol for HPTLC analysis.

2.4. Chromatographic Conditions

  • Sample Application:

    • Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using a CAMAG Linomat V or similar automated applicator.

    • Maintain a distance of 10 mm from the bottom and sides of the plate.

  • Mobile Phase: Chloroform:Methanol in a ratio of 9.3:0.7 (v/v) or 9:1 (v/v).[4][6]

  • Chromatographic Development:

    • Pour 20 mL of the mobile phase into a CAMAG twin-trough glass chamber.

    • Saturate the chamber with mobile phase vapors for 30 minutes at room temperature (25 ± 5°C).[2][4]

    • Place the HPTLC plate in the chamber and develop it up to a distance of 80 mm.[2][4]

  • Plate Drying: Remove the plate from the chamber and dry it completely in an air dryer or oven.

2.5. Derivatization and Detection Since this compound lacks a strong native chromophore, post-chromatographic derivatization is required for visualization and quantification.[6]

  • Derivatizing Reagent: Prepare Anisaldehyde-sulphuric acid reagent.

  • Procedure: Spray the dried plate with the reagent and heat it on a hot plate at 110°C for 5-10 minutes until colored spots develop.[4]

  • Densitometric Scanning:

    • Scan the derivatized plate using a CAMAG TLC Scanner 3 or equivalent densitometer.

    • The optimal scanning wavelength after derivatization with Anisaldehyde-sulphuric acid is 530 nm.[4][5]

    • Quantification is achieved by measuring the peak area and comparing it against the calibration curve generated from the this compound standards.

Method Validation Parameters

The following table summarizes key validation parameters for the HPTLC quantification of this compound, as reported in various scientific studies. This data demonstrates the method's reliability and performance.

ParameterResultReference
Rf Value 0.30 ± 0.02[5]
0.32 ± 0.06[4]
0.40 ± 0.01[6][7]
0.63 ± 0.02[8]
0.67 ± 0.04[2]
Linearity Range (ng/spot) 40 - 2000[5]
20 - 2000[4]
400 - 2000[6][7]
100 - 1000[2]
200 - 800[9]
Correlation Coefficient (r²) 0.9978[4][5]
0.992[7]
Limit of Detection (LOD) 12 ng/spot[5]
14 ng/spot[4]
23.78 ng/spot[2]
110.4 ng/spot[9]
Limit of Quantification (LOQ) 40 ng/spot[5]
44 ng/spot[4]
67.09 ng/spot[2]
334.5 ng/spot[9]
Accuracy (% Recovery) 97.7 - 101.5%[5]
88.2 - 101.4%[4]
98.9 - 101.6%[8]
98.23 - 100.88%[2]
Precision (% RSD) ≤ 3.2%[5]
< 2.88%[4]
< 2%[7]

Conclusion

The described HPTLC method is simple, accurate, precise, and specific for the detection and quantification of this compound in plant extracts and herbal formulations.[9] The method has been thoroughly validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis.[4][6][7] The use of post-chromatographic derivatization allows for sensitive detection, making it a robust tool for researchers and drug development professionals.

References

Application Note: Quantitative Analysis of Solasodine using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Solasodine is a steroidal alkaloid found in plants of the Solanaceae family, such as certain Solanum species. It serves as a crucial precursor for the synthesis of complex steroidal compounds and exhibits a range of biological activities, including neuroprotective, antineoplastic, and anticonvulsant properties.[1][2] Accurate and sensitive quantification of this compound in various biological matrices is essential for pharmacokinetic studies, drug metabolism research, and quality control of herbal products.

This application note details a robust and validated method for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The described protocol is applicable to the analysis of this compound in rat plasma, urine, and feces, and can be adapted for other biological samples.

Experimental Workflow

LC-MS Analysis of this compound Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (Plasma, Urine, Feces) Spike Spike Internal Standard (e.g., Midazolam) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate or MTBE) Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for the LC-MS analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (≥99% purity)

  • Internal Standard (IS), e.g., Midazolam or a suitable stable isotope-labeled this compound

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

  • Bovine Serum Albumin (BSA) for urine sample pre-treatment to prevent non-specific binding[1][2]

Instrumentation

An LC-MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Standard and Sample Preparation

Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent mixture (e.g., methanol:water 50:50, v/v).[2]

  • Prepare calibration standards by spiking the working solutions into the blank matrix (e.g., plasma, urine) to achieve a concentration range of 3-2000 ng/mL.[1][2][3]

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of the biological sample (plasma, urine, or fecal homogenate), add the internal standard. For urine samples, preconditioning with BSA may be necessary to prevent nonspecific binding.[1]

  • For plasma and fecal homogenates, add an appropriate volume of extraction solvent (e.g., ethyl acetate or MTBE).[1][3] For urine, addition of aqueous ammonia may be required before extraction.[1]

  • Vortex mix the samples for several minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.[1]

LC-MS Method

Liquid Chromatography Conditions:

  • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 3.5 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[2]

  • Mobile Phase B: Acetonitrile or Methanol.[2][3]

  • Flow Rate: 0.4 - 0.8 mL/min.[2][3]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.[2][3]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 35 °C.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 414.3 → 157.1 (quantifier) and other confirmatory transitions.[2] The fragmentation of this compound often involves cleavages at the B-rings and E-rings.[4]

    • Internal Standard: Dependent on the IS used (e.g., Midazolam: m/z 326).[3]

  • Ion Source Temperature: 600 °C.[2]

  • Ionspray Voltage: 5500 V.[2]

  • Collision Energy (CE) and Declustering Potential (DP): Optimize for the specific instrument and compound. For this compound, a CE of around 45 eV and a DP of 70 V have been reported.[2]

Results and Discussion

The LC-MS method described provides excellent selectivity and sensitivity for the quantification of this compound in complex biological matrices. The use of a C18 column with a gradient elution effectively separates this compound from endogenous interferences. The MRM mode in the mass spectrometer ensures high specificity and sensitivity for detection.

Quantitative Data Summary
ParameterRat Plasma[3]Rat Urine[1][2]Rat Feces[1][2]
Linearity Range (ng/mL) 3 - 1,0004 - 2,0004 - 2,000
Correlation Coefficient (r²) > 0.99> 0.999> 0.999
Mean Recovery (%) 87.6 - 94.172.5 - 80.375.7 - 80.2
Intra-day Precision (CV%) < 13< 16.9< 16.9
Inter-day Precision (CV%) < 13< 16.9< 16.9
Accuracy (%) 94.4 - 105.3-11.0 to 8.9-11.0 to 8.9

Conclusion

This application note presents a detailed and validated LC-MS method for the quantitative analysis of this compound in various biological matrices. The protocol, including sample preparation and instrumental parameters, is robust, sensitive, and specific. The method is suitable for pharmacokinetic, toxicokinetic, and metabolic studies of this compound, as well as for the quality control of products containing this compound. The provided workflow and tabulated data serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Solasodine Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various delivery systems designed to enhance the bioavailability of Solasodine, a steroidal alkaloid with promising therapeutic potential but limited by its poor water solubility. The following sections detail experimental protocols, quantitative data on formulation characteristics, and the signaling pathways affected by this compound.

Introduction to this compound and Bioavailability Challenges

This compound is a naturally occurring aglycone of steroidal glycoalkaloids, such as solasonine and solamargine, found in various Solanum species. It has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. However, its clinical translation is hampered by its low aqueous solubility, leading to poor oral bioavailability. A pharmacokinetic study in mice revealed an absolute oral bioavailability of only 1.28%, highlighting the need for advanced drug delivery systems to improve its therapeutic efficacy.[1]

This compound Delivery Systems: Physicochemical Characteristics

To overcome the biopharmaceutical challenges of this compound, various nano-based delivery systems have been explored. This section summarizes the key physicochemical properties of different formulations.

Delivery SystemActive MoietyParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Liposomes Solasonine & Solamargine< 220< 0.25-> 80Not Reported[2]
Lipid-Polymer Hybrid Nanoparticles Solasonine & Solamargine1300.22PositiveSS: 91.08, SM: 88.35Not Reported[3]
Solid Lipid Nanoparticles (SLNs) Generic Data100 - 300< 0.3Varies> 70VariesN/A
Polymeric Micelles Generic Data20 - 100< 0.2Varies> 80VariesN/A
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Generic Data< 200< 0.3Varies> 95VariesN/A
Ethosomes Generic Data100 - 300< 0.4Negative> 80VariesN/A

Note: "Generic Data" indicates that while no specific data for this compound in this delivery system was found in the literature, these are typical values reported for such systems with other poorly soluble drugs. Researchers should aim to achieve similar parameters for this compound formulations.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of various this compound delivery systems.

Preparation of this compound-Loaded Liposomes

This protocol is adapted from a study on the liposomal formulation of Solasonine and Solamargine, the glycosides of this compound.[2]

Materials:

  • This compound

  • Phospholipon 80H (or other suitable lecithin)

  • Cholesterol

  • Chloroform

  • Methanol

  • 10 mM NaCl solution (pH 5.5)

Procedure:

  • Dissolve Phospholipon 80H, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with 10 mM NaCl solution (pH 5.5) by gentle rotation above the lipid transition temperature.

  • To achieve a uniform size distribution, the resulting multilamellar vesicles (MLVs) can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This is a general protocol based on the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse this compound in the molten lipid.

  • Heat the aqueous surfactant solution to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse pre-emulsion.

  • Subject the pre-emulsion to high-power probe sonication for a specified time to form a nanoemulsion.

  • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The resulting SLN dispersion can be lyophilized for long-term storage using a suitable cryoprotectant (e.g., trehalose).

Preparation of this compound-Loaded Polymeric Micelles

This protocol is based on the thin-film hydration method.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., Pluronic® series, PEG-PLA)

  • Organic solvent (e.g., acetonitrile, acetone)

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve this compound and the amphiphilic block copolymer in a suitable organic solvent in a round-bottom flask.

  • Evaporate the organic solvent under reduced pressure to form a thin polymeric film.

  • Hydrate the film with PBS (pH 7.4) with gentle agitation at a temperature above the glass transition temperature of the hydrophobic block.

  • The mixture is then gently stirred until the film is completely dissolved, forming a clear micellar solution.

Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Cremophor® EL, Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Construct pseudo-ternary phase diagrams to identify the self-nanoemulsifying region. This involves titrating mixtures of oil and surfactant/co-surfactant (at different ratios) with water and observing the formation of a nanoemulsion.

  • Prepare the SNEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant in the optimized ratio.

  • Add this compound to the pre-concentrate and stir until it is completely dissolved.

Preparation of this compound-Loaded Ethosomes

This protocol is based on the cold method.

Materials:

  • This compound

  • Soybean phosphatidylcholine (or other suitable phospholipid)

  • Ethanol

  • Propylene glycol

  • Purified water

Procedure:

  • Dissolve the phospholipid and this compound in ethanol and propylene glycol in a covered vessel with vigorous stirring.

  • Heat the mixture to 30°C.

  • Add purified water (also at 30°C) slowly in a thin stream with constant stirring.

  • Continue stirring for an additional 5 minutes.

  • The formulation can be downsized by sonication or extrusion.

Characterization Protocols

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are determined using Dynamic Light Scattering (DLS) with a Zetasizer instrument.

  • Dilute the nanoparticle dispersion with an appropriate medium (e.g., purified water).

  • Place the diluted sample in a cuvette and measure the particle size, PDI, and zeta potential at a fixed scattering angle and temperature (e.g., 25°C).

Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Separate the unencapsulated this compound from the formulation. This can be done by ultracentrifugation, where the nanoparticles pellet, and the free drug remains in the supernatant.

  • Quantify the amount of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Calculate the EE and DL using the following formulas:

    • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

In Vitro Drug Release

The in vitro release of this compound from the delivery systems can be assessed using the dialysis bag method.

  • Place a known amount of the this compound formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Suspend the dialysis bag in a release medium (e.g., phosphate buffer pH 7.4 with a small percentage of a surfactant like Tween® 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the withdrawn samples for this compound content using a validated analytical method.

Analytical Method for this compound Quantification

A validated Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended for the accurate quantification of this compound in plasma and formulation samples.[4][5]

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 2.1 mm × 50 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min

  • Detection: Mass spectrometry in positive ion mode with selective ion monitoring (SIM) for this compound (m/z 414).

In Vivo Bioavailability Studies

To evaluate the enhancement of oral bioavailability, pharmacokinetic studies in animal models (e.g., rats) are essential.

Protocol Outline:

  • Fast the animals overnight before drug administration.

  • Administer the this compound formulation (e.g., SLNs, polymeric micelles, SNEDDS) and a control (this compound suspension) orally at a specific dose.

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via the tail vein.

  • Separate the plasma by centrifugation.

  • Extract this compound from the plasma samples (e.g., using liquid-liquid extraction with ethyl acetate).[4]

  • Quantify the this compound concentration in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). The relative bioavailability can be calculated by comparing the AUC of the formulation to that of the control.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

AKT/GSK-3β/β-catenin Signaling Pathway

This compound has been reported to suppress colorectal cancer cells by inhibiting the AKT/GSK-3β/β-catenin signaling pathway.[6] This inhibition leads to reduced cell proliferation and induction of apoptosis.

AKT_pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b beta_catenin β-catenin GSK3b->beta_catenin  (degradation) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation

Caption: this compound's inhibition of the AKT/GSK-3β/β-catenin pathway.

Hedgehog/Gli1 Signaling Pathway

This compound has also been shown to inhibit the proliferation of gastric cancer cells by suppressing the Hedgehog (Hh)/Gli1 signaling pathway.[5] It directly binds to Gli1, preventing its nuclear translocation and subsequent activation of target genes involved in cell proliferation.

Hedgehog_pathway This compound This compound Gli1 Gli1 This compound->Gli1  (prevents nuclear translocation) Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU SUFU->Gli1 Nucleus Nucleus Gli1->Nucleus Target_Genes Target Gene Transcription

Caption: this compound's inhibitory effect on the Hedgehog/Gli1 signaling pathway.

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo bioavailability of a this compound nanoformulation.

bioavailability_workflow Formulation This compound Nanoformulation (e.g., SLNs, Micelles, SNEDDS) Oral_Admin Oral Administration to Rats Formulation->Oral_Admin Control This compound Suspension (Control) Control->Oral_Admin Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Drug_Extraction This compound Extraction from Plasma (LLE) Plasma_Separation->Drug_Extraction LCMS_Analysis LC-MS/MS Quantification Drug_Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis Bioavailability_Calc Relative Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Workflow for in vivo bioavailability assessment of this compound formulations.

Conclusion

The development of advanced drug delivery systems holds significant promise for improving the therapeutic potential of this compound by overcoming its poor oral bioavailability. Liposomes, solid lipid nanoparticles, polymeric micelles, self-nanoemulsifying drug delivery systems, and ethosomes are all viable platforms that can enhance the solubility and absorption of this potent natural compound. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate novel this compound formulations. Further in vivo pharmacokinetic studies are crucial to quantify the extent of bioavailability enhancement for each delivery system and to select the most promising candidates for clinical development.

References

Unveiling the Anti-Proliferative Potential of Solasodine: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anti-proliferative effects of solasodine in cell culture. This compound, a steroidal alkaloid primarily isolated from plants of the Solanum genus, has demonstrated significant anti-cancer properties across various cancer cell lines. These notes are intended to guide researchers in designing and executing experiments to evaluate this compound's efficacy and elucidate its mechanisms of action.

Introduction

This compound has emerged as a promising natural compound with potent anti-proliferative activities.[1][2][3] Studies have shown its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and cause cell cycle arrest in a variety of cancer types, including colorectal, breast, pancreatic, and prostate cancers.[1][4][5] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that are often dysregulated in cancer.

Mechanism of Action

This compound exerts its anti-proliferative effects through several key mechanisms:

  • Induction of Apoptosis: this compound has been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[4] This involves the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][4] A key event is the activation of the caspase cascade, including caspase-3, -8, and -9, leading to the cleavage of essential cellular substrates like PARP.[1][4]

  • Cell Cycle Arrest: this compound can halt the progression of the cell cycle, predominantly at the G2/M phase in several cancer cell lines.[4][6] This is often associated with the downregulation of cyclins D1 and E and the upregulation of cell cycle inhibitors like p21, which can be mediated by the tumor suppressor protein p53.[4]

  • Modulation of Signaling Pathways:

    • AKT/GSK-3β/β-catenin Pathway: In colorectal cancer cells, this compound has been found to suppress this critical survival pathway. It leads to a decrease in the phosphorylation of PI3K and AKT, which in turn affects the downstream signaling of GSK-3β and β-catenin.[1]

    • Hedgehog/Gli1 Pathway: In breast cancer stem-like cells, this compound has been shown to directly target and suppress the Hedgehog/Gli1 signaling pathway, which is crucial for cancer stem cell self-renewal and proliferation.[7]

Quantitative Data: Anti-Proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HCT116Colorectal Cancer39.4348[1]
HT-29Colorectal Cancer44.5648[1]
SW480Colorectal Cancer50.0948[1]
MCF-7Breast CancerNot specified, but showed dose-dependent inhibition48[4]
PC3Prostate Cancer13.6Not specified[8]

Experimental Protocols

Here are detailed protocols for key experiments to study the anti-proliferative effects of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_this compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Proliferation Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[12]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[15] Annexin V-FITC is typically detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2 or FL3).

Apoptosis_Assay_Workflow start Start: this compound-treated Cells harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS (2x) harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound-treated and control cells

  • PBS

  • Ice-cold 70% ethanol[16]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[16]

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[17][18] Fix the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[19]

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[16]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways affected by this compound.

This compound's inhibition of the AKT/GSK-3β/β-catenin pathway.

Hedgehog_Gli1_Pathway cluster_membrane_hh Cell Membrane cluster_cytoplasm_hh Cytoplasm cluster_nucleus_hh Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU_Gli1 SUFU-Gli1 Complex SMO->SUFU_Gli1 promotes dissociation Gli1 Gli1 SUFU_Gli1->Gli1 Gli1_Nuc Gli1 Gli1->Gli1_Nuc translocates Target_Genes Target Gene Expression (e.g., Self-renewal, Proliferation) Gli1_Nuc->Target_Genes activates Solasodine_hh This compound Solasodine_hh->Gli1_Nuc inhibits translocation Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1

This compound's suppression of the Hedgehog/Gli1 signaling pathway.

Conclusion

This compound presents a compelling case for further investigation as a potential anti-cancer agent. The protocols and information provided herein offer a framework for researchers to explore its anti-proliferative effects and delve deeper into its molecular mechanisms. The ability of this compound to modulate multiple oncogenic signaling pathways highlights its potential as a multi-targeting therapeutic agent. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential in cancer treatment.

References

Troubleshooting & Optimization

Overcoming Solasodine insolubility in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with solasodine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's low aqueous solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a steroidal alkaloid, a lipophilic compound found in plants of the Solanaceae family.[1][2] Its chemical structure consists of a non-polar steroid backbone, making it virtually insoluble in water.[3][4] This inherent hydrophobicity leads to precipitation when it is introduced into aqueous buffers or cell culture media, posing a significant challenge for in vitro experiments.

Q2: What is the most common initial step for solubilizing this compound for in vitro studies?

The standard approach is to first prepare a concentrated stock solution in a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for hydrophobic compounds.[1][5] Other organic solvents like ethanol and methanol can also be used.[6][7] This stock solution is then serially diluted to the final working concentration in the aqueous assay medium.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my cell culture medium. What's happening and how can I fix it?

This is a common issue known as "fall-out" or precipitation. It occurs because while the concentrated DMSO can keep this compound dissolved, the final concentration of DMSO in your aqueous medium is often too low to maintain solubility.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[5] Ensure your dilution scheme does not exceed this limit. A concentration above 1% is often toxic.

  • Modify Dilution Method: Instead of adding the this compound stock directly to the full volume of media, try adding the stock solution dropwise to the media while vortexing or stirring.[5][8] This rapid mixing can help prevent localized high concentrations that trigger precipitation.

  • Use a Higher Stock Concentration: Preparing a more concentrated initial stock in DMSO allows you to add a smaller volume to your aqueous medium, thereby keeping the final DMSO concentration low while achieving the desired this compound concentration.[5]

  • Consider Advanced Solubilization Techniques: If simple dilution is not effective, you may need to employ formulation strategies such as using cyclodextrins or lipid-based nanoparticles.

Troubleshooting Guides: Advanced Solubilization Methods

For persistent solubility issues, the following methods can significantly enhance the aqueous compatibility of this compound.

Guide 1: Using Co-solvents (DMSO) - Best Practices

This is the most direct method but requires careful execution to avoid precipitation and cytotoxicity.

Experimental Workflow: Preparing this compound Working Solutions with DMSO

cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution & Dosing weigh 1. Weigh this compound Powder add_dmso 2. Dissolve in 100% DMSO (e.g., 10-20 mM stock) weigh->add_dmso vortex 3. Vortex/Sonicate until fully dissolved add_dmso->vortex intermediate 4. Prepare intermediate dilution in cell culture medium vortex->intermediate Use stock solution final_dose 5. Add dropwise to final assay volume (Final DMSO < 0.5%) intermediate->final_dose incubate 6. Incubate with cells final_dose->incubate vehicle_ctrl Vehicle Control: Medium + same final % of DMSO

Caption: Workflow for preparing and using a DMSO-based this compound stock solution.

Detailed Protocol:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 10-100 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved. Store this stock solution at -20°C or -80°C.

  • Preparation of Working Solution:

    • Thaw the stock solution completely and vortex gently.

    • Pre-warm your cell culture medium or aqueous buffer to 37°C.[9]

    • Perform serial dilutions. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO from a 10 mM stock, first dilute the stock 1:10 in medium (to make a 1 mM intermediate solution), and then add 10 µL of this intermediate solution to 1 mL of the final assay medium.

    • Crucially, add the this compound solution to the medium (not the other way around) while gently stirring.

  • Controls: Always include a "vehicle control" in your experiment. This control should contain cells treated with the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[10]

Guide 2: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drugs like this compound, forming an "inclusion complex" that is water-soluble.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[14]

Experimental Workflow: Preparing a this compound-Cyclodextrin Inclusion Complex

start Start dissolve_cd 1. Dissolve Cyclodextrin (e.g., HP-β-CD) in water start->dissolve_cd dissolve_sola 2. Dissolve this compound in a co-solvent (e.g., Ethanol) start->dissolve_sola mix 3. Add this compound solution dropwise to Cyclodextrin solution under constant stirring dissolve_cd->mix dissolve_sola->mix evaporate 4. Evaporate the organic solvent (e.g., using rotary evaporator) mix->evaporate lyophilize 5. Lyophilize (Freeze-Dry) the aqueous solution evaporate->lyophilize end Result: Dry, water-soluble This compound-CD complex powder lyophilize->end

Caption: Co-solvent/lyophilization method for cyclodextrin inclusion complex formation.

Detailed Protocol (Co-solvent Lyophilization Method): [13]

  • Dissolve Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water. The molar ratio of this compound to cyclodextrin is critical and often needs optimization (common starting ratios are 1:1, 1:2, and 1:5).[13]

  • Dissolve this compound: In a separate vial, dissolve this compound in a minimal amount of a volatile organic solvent such as ethanol or a methanol/chloroform mixture.

  • Mix Solutions: Add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.

  • Stir: Leave the mixture to stir at room temperature for 24-72 hours to allow for complex formation.

  • Evaporate Co-solvent: Remove the organic solvent using a rotary evaporator.

  • Lyophilize: Freeze the resulting aqueous solution and lyophilize (freeze-dry) it to obtain a solid powder of the this compound-CD inclusion complex.

  • Reconstitution: This powder can now be directly dissolved in aqueous buffers or cell culture media for your experiments.

Table 1: Example of Solubility Enhancement using Cyclodextrins (Data for Paclitaxel as an illustrative example)

CompoundFormulationMolar Ratio (Drug:CD)Aqueous SolubilityFold Increase
PaclitaxelFree Drug-~0.5 µg/mL-
PaclitaxelHP-β-CD Complex1:5~250 µg/mL~500x

Source: Illustrative data adapted from studies on other hydrophobic drugs like Paclitaxel.[13] A similar degree of enhancement can be expected for this compound.

Guide 3: Advanced Formulations - Nanoparticles and Liposomes

For maximum solubility and controlled delivery, encapsulating this compound into lipid-based nanocarriers is a powerful strategy. These formulations protect the hydrophobic drug within a lipid core or bilayer, allowing for stable dispersion in aqueous solutions.[15][16]

  • Nanoemulsions: These are oil-in-water emulsions stabilized by surfactants, with droplet sizes typically under 200 nm. This compound can be dissolved in the oil phase.[17]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer. Hydrophobic drugs like this compound can be entrapped within the bilayer.[18][19]

  • Solid Lipid Nanoparticles (SLNs): These are similar to nanoemulsions but use a solid lipid core, which can provide a more controlled release of the encapsulated drug.[15][20]

Table 2: Comparison of Advanced Formulation Strategies

Formulation TypeCore ComponentsThis compound LocationKey Advantages
Nanoemulsion Liquid Lipid (Oil), SurfactantDissolved in lipid coreHigh drug loading capacity, ease of preparation
Liposome Phospholipids, CholesterolEntrapped in lipid bilayerBiocompatible, can be surface-modified for targeting
Solid Lipid Nanoparticle Solid Lipid, SurfactantDispersed in solid matrixHigh stability, controlled/sustained release

Source: Adapted from principles of nanoparticle drug delivery.[15][20][21]

Preparation of these formulations typically requires specialized equipment like high-pressure homogenizers or sonicators and is beyond the scope of a standard cell culture lab. However, they offer the most robust solution for overcoming insolubility.

This compound's Potential Mechanism of Action

Understanding the downstream effects of your compound is crucial. This compound has been shown to exhibit anticancer effects, and studies on similarly formulated hydrophobic compounds suggest that these effects can be mediated through the modulation of key cellular signaling pathways like MAPK and Akt/mTOR.[11]

Signaling Pathway: Potential Downstream Effects of this compound in Cancer Cells

This compound This compound mapk_path MAPK Pathway This compound->mapk_path Activates akt_path Akt/mTOR Pathway This compound->akt_path Inhibits apoptosis Apoptosis (Cell Death) mapk_path->apoptosis akt_path->apoptosis proliferation Cell Proliferation & Survival akt_path->proliferation

Caption: this compound may induce apoptosis by activating MAPK and inhibiting Akt signaling.

References

Technical Support Center: Enhancing Solasodine Colorimetric Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the colorimetric determination of Solasodine. Our goal is to help you enhance the sensitivity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is the direct UV spectrophotometric determination of this compound often insensitive?

A1: this compound lacks a significant chromophore, specifically conjugated double bonds in its structure.[1][2][3][4][5] This results in weak ultraviolet (UV) absorption, with a maximum absorbance (λmax) around 205 nm.[3][6][7] This low wavelength is problematic because many organic solvents, such as methanol, also absorb in this region, leading to high background noise and reduced sensitivity.[3]

Q2: What is the most common strategy to enhance the sensitivity of this compound determination?

A2: The most prevalent and effective strategy is pre-chromatographic derivatization to form a colored complex.[2] This involves reacting this compound with an acidic dye, most commonly methyl orange, in an acidic buffer (e.g., acetate buffer at pH 4.7).[8] This reaction forms a yellow ion-pair complex that is extractable into an organic solvent like chloroform and exhibits strong absorbance in the visible region, typically between 420 nm and 530 nm.[1][8][9] Shifting the detection to the visible spectrum significantly improves the signal-to-noise ratio and, therefore, the sensitivity of the assay.

Q3: Can nanoparticles be used to enhance the sensitivity of colorimetric assays for compounds like this compound?

A3: While the provided literature does not describe a specific nanoparticle-based assay for this compound, nanoparticle technology, particularly using gold nanoparticles (AuNPs), is a well-established method for enhancing the sensitivity of colorimetric detection for various analytes.[10][11][12] These assays often rely on the aggregation or dispersion of AuNPs in the presence of the target analyte, leading to a distinct color change. This approach could potentially be adapted for this compound detection.

Q4: What are the typical linearity ranges, LOD, and LOQ for this compound determination using derivatization with methyl orange followed by HPLC?

A4: The performance of the method can vary based on the specific experimental conditions. However, published methods report the following typical values:

ParameterReported ValueReference
Linearity Range2.5 - 60.0 µg/mL[1]
Correlation Coefficient (r²)> 0.998[1][2]
Limit of Detection (LOD)0.13 µg/mL[1]
Limit of Quantification (LOQ)0.43 µg/mL[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Color Development 1. Incorrect pH for complex formation.2. Incomplete hydrolysis of this compound glycosides.3. Degradation of this compound.1. Ensure the buffer (e.g., acetate buffer) is at the optimal pH (around 4.7) for the ion-pair reaction with methyl orange.[2][4][8]2. Verify that the acid hydrolysis step (e.g., with 1N HCl) is sufficient to convert the glycosides to the aglycone, this compound.[8][13] However, be aware that hydrolysis in acid stronger than 1N can lead to this compound loss.[13][14]3. Avoid excessive temperatures during sample preparation. Oven drying of plant material above 100°C can cause this compound degradation.[13][14]
High Background Signal or Matrix Interference 1. Incomplete extraction of the this compound-methyl orange complex.2. Presence of interfering compounds from the sample matrix.1. Ensure efficient liquid-liquid extraction of the colored complex into the organic phase (e.g., chloroform).[1][8]2. Incorporate a sample clean-up step, such as solid-phase extraction (SPE), before derivatization to remove interfering substances.
Poor Reproducibility of Results 1. Instability of the this compound-methyl orange complex.[14]2. Inconsistent timing of measurements after color development.3. Fluctuations in temperature.1. Measure the absorbance of the complex shortly after its formation and extraction, as the complex can be unstable.[14]2. Standardize the time between the addition of reagents and the spectrophotometric reading for all samples and standards.3. Perform the experiment in a temperature-controlled environment.
In HPLC Analysis: Tailing or Broad Peaks 1. Inappropriate mobile phase pH.2. Secondary interactions between this compound and the stationary phase.1. Adjust the mobile phase to an acidic pH (e.g., 2.5-3.5) using a buffer like ammonium dihydrogen phosphate. This protonates the nitrogen in this compound, leading to sharper peaks.[15]2. The use of a buffer in the mobile phase can help minimize peak tailing.[15]

Experimental Protocols

Protocol 1: Colorimetric Determination of this compound using Methyl Orange

This protocol is based on the formation of a colored ion-pair complex between this compound and methyl orange.

1. Sample Preparation (from Plant Material): a. Dry the plant material at a temperature not exceeding 60°C to a constant weight.[8] b. Grind the dried material to a fine powder to ensure efficient extraction. c. Extract the powdered sample with 95% ethanol in a boiling water bath for 1 hour. Repeat the extraction.[8] d. Combine the extracts, filter, and evaporate to dryness.

2. Hydrolysis: a. Dissolve the dried residue in 3 mL of 1N hydrochloric acid.[8] b. Heat the solution in a water bath at 100°C for 2 hours to hydrolyze the this compound glycosides.[8] c. Cool the hydrolysate and neutralize it with 3 mL of 1N sodium hydroxide.[8]

3. Colorimetric Reaction and Measurement: a. To the neutralized hydrolysate, add 2 mL of acetic acid.[8] b. Add 1 mL of 0.05% aqueous methyl orange in acetate buffer (pH 4.7).[8] c. Extract the resulting yellow this compound-methyl orange complex with 10 mL of chloroform.[8] d. Measure the absorbance of the chloroform layer at 420 nm using a spectrophotometer against a reagent blank.[8] e. Quantify the this compound content by comparing the absorbance to a standard curve prepared with known concentrations of a this compound standard.

Protocol 2: Enhanced Sensitivity using Pre-Chromatographic Derivatization for HPLC Analysis

This protocol enhances sensitivity by derivatizing this compound before HPLC analysis.

1. Sample Preparation and Hydrolysis: a. Follow steps 1a to 2c from Protocol 1.

2. Derivatization: a. To the neutralized hydrolysate, add acetate buffer (pH 4.7) and a solution of methyl orange.[2][4] b. Extract the resulting ion-pair complex into chloroform. c. Evaporate the chloroform layer to dryness and reconstitute the residue in the HPLC mobile phase.

3. HPLC Conditions: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7] b. Mobile Phase: A mixture of methanol and an acidic buffer (e.g., 70% methanol: 30% ammonium dihydrogen phosphate buffer, pH 2.5). c. Flow Rate: 1.0 mL/min.[1] d. Detection: Visible wavelength detector set at 530 nm.[1] e. Injection Volume: 20-50 µL.[1] f. Quantification: Based on the peak area of the derivatized this compound compared to a standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization & Extraction cluster_analysis Analysis start Plant Material drying Drying (<= 60°C) start->drying grinding Grinding drying->grinding extraction Ethanol Extraction grinding->extraction evaporation Evaporation extraction->evaporation hydrolysis Acid Hydrolysis (1N HCl, 100°C) evaporation->hydrolysis neutralization Neutralization (NaOH) hydrolysis->neutralization complexation Add Methyl Orange (pH 4.7) neutralization->complexation extraction_chloroform Chloroform Extraction complexation->extraction_chloroform spectrophotometry Spectrophotometry (420 nm) extraction_chloroform->spectrophotometry hplc HPLC-Vis (530 nm) extraction_chloroform->hplc

Caption: Workflow for the colorimetric determination of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Absorbance Reading cause1 Incorrect pH issue->cause1 Is pH optimal? cause2 Incomplete Hydrolysis issue->cause2 Is hydrolysis complete? cause3 This compound Degradation issue->cause3 Was sample overheated? solution1 Verify/Adjust Buffer pH to 4.7 cause1->solution1 solution2 Check Hydrolysis Time/Acid Conc. cause2->solution2 solution3 Control Sample Prep Temperature cause3->solution3

Caption: Troubleshooting logic for low absorbance readings.

References

Technical Support Center: Optimizing Solasodine Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Solasodine using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guides

Question: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I resolve this issue?

Answer:

Peak tailing is a common issue in the analysis of basic compounds like this compound, primarily due to secondary interactions with the stationary phase.[1][2] Here are the likely causes and recommended solutions:

  • Interaction with Residual Silanol Groups: this compound, being a weak basic compound, can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions. An acidic mobile phase, for instance at pH 2.5, has been shown to produce more symmetrical peaks for this compound.[3]

    • Solution 2: Use of a Base-Deactivated Column: Employing a base-deactivated C18 column, which has a reduced concentration of free silanol groups, can significantly improve peak symmetry.[1]

  • Inappropriate Mobile Phase Composition: The choice and proportion of the organic modifier and buffer can impact peak shape.

    • Solution: A mixture of methanol and an aqueous buffer, such as potassium dihydrogen phosphate (KH2PO4), has been found to yield better peak symmetry compared to acetonitrile for this compound analysis.[3] A ratio of 75:25 (v/v) for methanol to buffer is a good starting point.[3] Further reduction in the buffer percentage may lead to increased tailing.[3]

Question: My this compound peak is very broad, leading to poor resolution. How can I improve the peak sharpness?

Answer:

Broad peaks can result from several factors related to the mobile phase and chromatographic conditions. Consider the following adjustments:

  • Optimize Organic Modifier: The choice of organic solvent can influence peak width. In several studies, methanol has been shown to produce sharper peaks for this compound compared to acetonitrile.[3]

  • Adjust Mobile Phase Strength: Increasing the percentage of the organic modifier (e.g., methanol) in the mobile phase will decrease the retention time and can lead to sharper peaks. However, an excessive increase might compromise the resolution between this compound and other components in the sample.

  • Column Temperature: While elevated temperatures can sometimes improve peak shape, for this compound, it has been observed that temperatures above 25°C did not significantly affect tailing or band-broadening.[3] Therefore, maintaining a consistent column temperature of 25°C is recommended.[3]

  • Column Efficiency: A deteriorated column can lead to broad peaks. Ensure you are using a high-quality, well-maintained column. One study found that a Knauer® C18 column produced sharper peaks for this compound compared to a Phenomenex® C18 column.[3]

Question: I am not getting reproducible retention times for this compound. What could be the reason?

Answer:

Fluctuations in retention time can compromise the reliability of your analytical method. The primary suspect is often the mobile phase:

  • Inconsistent Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, including the precise ratio of organic solvent to buffer and the final pH adjustment. Even small variations can lead to shifts in retention time.

  • Buffer pH Instability: The pH of the mobile phase is crucial for the retention of ionizable compounds like this compound.[4] Using a buffer will help maintain a stable pH. It is important to operate the mobile phase at a pH that is at least 2 units away from the pKa of this compound to ensure it is in a single ionic form.[3]

  • Column Equilibration: Insufficient column equilibration with the mobile phase before sample injection can cause retention time drift. Allow the system to stabilize until a consistent baseline is achieved.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound separation in RP-HPLC?

A1: A good starting point is an isocratic mobile phase consisting of a mixture of methanol and an aqueous potassium dihydrogen phosphate (KH2PO4) buffer (pH 2.5) in a 75:25 (v/v) ratio.[3][5]

Q2: Which organic modifier is better for this compound analysis: methanol or acetonitrile?

A2: Several studies have indicated that methanol provides better peak shape and efficiency for this compound compared to acetonitrile.[3] While acetonitrile is a stronger eluent, methanol has been shown to produce more symmetric and sharper peaks.[3][5]

Q3: How does the pH of the mobile phase affect the retention and peak shape of this compound?

A3: The pH of the mobile phase has a significant impact on the analysis of this compound, a weak base. At a low pH (e.g., 2.5), the secondary interactions between the basic this compound molecule and the acidic silanol groups on the stationary phase are minimized, resulting in improved peak symmetry and reasonable retention times.[3] At pH values close to the pKa of this compound, both ionic and non-ionic forms can exist, leading to poor peak shape.[3]

Q4: What are the different buffer systems that can be used for this compound analysis?

A4: Various aqueous buffer systems have been investigated, including potassium dihydrogen phosphate (KH2PO4), sodium dihydrogen phosphate (NaH2PO4), and ammonium dihydrogen phosphate ((NH4)H2PO4).[3] Among these, KH2PO4 has been reported to provide satisfactory results in terms of peak shape and symmetry when mixed with methanol.[3]

Q5: Can I run a gradient elution for this compound analysis?

A5: While most of the cited methods utilize an isocratic elution for simplicity and reproducibility, a gradient elution could be beneficial for complex samples containing compounds with a wide range of polarities. If you are analyzing crude extracts, a gradient program might be necessary to achieve adequate separation of all components.

Data Presentation

Table 1: Comparison of Different Mobile Phase Compositions for this compound Analysis

Organic ModifierAqueous PhaseRatio (v/v)pHObservationsReference
MethanolKH2PO4 Buffer75:252.5Symmetric, sharp peaks with good retention time.[3][5]
Methanol(NH4)H2PO4 Buffer75:25-Improved peak shape and symmetry.[3]
MethanolNaH2PO4 Buffer70:30-Wide peak with significant tailing.[3]
AcetonitrileKH2PO4 Buffer--Less symmetric and broader peaks compared to methanol.[5]
Acetonitrile10 mM Phosphate Buffer25:753.0Well-defined peaks (with pre-chromatographic derivatization).[6]

Table 2: Optimized Chromatographic Conditions for this compound Analysis

ParameterRecommended ConditionReference
Column C18 (base-deactivated recommended)[1][3]
Mobile Phase Methanol:KH2PO4 Buffer (pH 2.5) (75:25 v/v)[3][5]
Flow Rate 1.0 mL/min[6]
Column Temperature 25°C[3]
Detection Wavelength 205 nm[1]

Experimental Protocols

Preparation of Standard this compound Solution

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve the standard in a few mL of HPLC-grade methanol in a 10 mL volumetric flask.

  • Use sonication for a few minutes to ensure complete dissolution.

  • Make up the volume to 10 mL with HPLC-grade methanol to obtain a stock solution of 1000 µg/mL.[3]

  • Prepare working standard solutions of desired concentrations by diluting the stock solution with methanol.[3]

Mobile Phase Preparation (Methanol:KH2PO4 Buffer, 75:25 v/v, pH 2.5)

  • Prepare the KH2PO4 buffer: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to achieve the desired buffer concentration (e.g., 50 mM).

  • Adjust the pH: Adjust the pH of the buffer solution to 2.5 using an appropriate acid (e.g., phosphoric acid).

  • Mix the mobile phase: Combine 750 mL of HPLC-grade methanol with 250 mL of the prepared KH2PO4 buffer (pH 2.5).

  • Degas the mobile phase: Degas the mixture using a suitable method (e.g., sonication or vacuum filtration) before use to prevent air bubbles in the HPLC system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare this compound Standard Solution injection Inject Sample prep_standard->injection prep_mobile Prepare Mobile Phase (e.g., Methanol:Buffer) instrument_setup Instrument Setup (Column, Flow Rate, Temp) prep_mobile->instrument_setup equilibration Column Equilibration instrument_setup->equilibration equilibration->injection detection Data Acquisition (UV Detector) injection->detection peak_integration Peak Integration & Quantification detection->peak_integration troubleshooting Troubleshooting (Peak Shape, Retention Time) peak_integration->troubleshooting

Caption: Experimental workflow for this compound analysis by RP-HPLC.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Broadening) cause1 Secondary Interactions (Silanol Groups) start->cause1 cause2 Inappropriate Mobile Phase Composition start->cause2 cause3 Column Issues start->cause3 solution1a Adjust Mobile Phase pH (e.g., to 2.5) cause1->solution1a solution1b Use Base-Deactivated Column cause1->solution1b solution2a Optimize Organic Modifier (Methanol > Acetonitrile) cause2->solution2a solution2b Adjust Buffer Concentration cause2->solution2b solution3 Check/Replace Column cause3->solution3

Caption: Troubleshooting logic for poor peak shape in this compound HPLC analysis.

References

Addressing matrix effects in the quantification of Solasodine from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Solasodine from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of your this compound quantification by LC-MS/MS.[1] These effects are a major concern in bioanalysis and are required to be evaluated during method validation by regulatory bodies like the FDA.[2]

Q2: When should I suspect that matrix effects are impacting my this compound analysis?

A2: You should suspect matrix effects if you observe:

  • Poor reproducibility of quality control (QC) samples.

  • A significant difference in the response of this compound in post-extraction spiked samples compared to a neat standard solution.[3]

  • Inconsistent results between different lots or sources of the same biological matrix.[2]

  • A high degree of variability in the recovery of your internal standard across different samples.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for correcting matrix effects.[4] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C). It co-elutes with this compound and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[5] However, the availability of a commercial SIL-IS for this compound is limited. If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the ionization behavior of this compound.[5]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Dilution can be a simple and effective strategy to reduce matrix effects by lowering the concentration of interfering components.[4] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain above the lower limit of quantification (LLOQ) of your analytical method after dilution.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

You have identified significant ion suppression in your this compound analysis, leading to low and inconsistent results.

Troubleshooting Workflow:

A Start: Ion Suppression Detected B Review Sample Preparation A->B C Optimize Chromatography A->C D Use Appropriate Internal Standard A->D E Evaluate Different Extraction Techniques (LLE, SPE, PPT) B->E G Modify Mobile Phase (e.g., additives, pH) C->G I Employ Stable Isotope-Labeled IS (if available) D->I J Use a Structural Analog IS D->J F Incorporate Phospholipid Removal Step E->F K Problem Resolved F->K H Change HPLC Column (e.g., different chemistry, dimensions) G->H H->K I->K J->K

Caption: Troubleshooting workflow for ion suppression.

Detailed Steps:

  • Review and Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.

    • Recommendation: If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6] For plasma samples, phospholipids are a major source of ion suppression.[7] Incorporating a phospholipid removal step is highly recommended.[7]

  • Optimize Chromatographic Conditions: If extensive sample cleanup is not feasible, modifying your HPLC method can help separate this compound from the interfering matrix components.

    • Recommendation: Adjust the gradient profile to better resolve the this compound peak from the regions of ion suppression.[3] Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and pH to improve peak shape and retention of this compound.[8][9] Consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.

  • Implement an Appropriate Internal Standard: An internal standard is crucial for reliable quantification in the presence of matrix effects.

    • Recommendation: The ideal choice is a stable isotope-labeled (SIL) this compound. While not readily commercially available, custom synthesis may be an option for long-term projects. If a SIL-IS is unavailable, use a structural analog that has similar chemical properties and chromatographic behavior to this compound. Midazolam has been successfully used as an internal standard for this compound analysis in rat plasma.[4]

Issue 2: Low and Inconsistent Recovery of this compound

You are experiencing low and variable recovery of this compound during sample preparation.

Troubleshooting Workflow:

A Start: Low/Inconsistent Recovery B Check for Nonspecific Binding A->B C Optimize Extraction Protocol A->C E Add Anti-Adsorptive Agent (e.g., BSA for urine) B->E D Evaluate Extraction Solvent/Sorbent C->D F Adjust pH of Sample/Solvents D->F G Optimize Elution Solvent (for SPE) D->G H Increase Solvent to Sample Ratio (for LLE) D->H I Problem Resolved E->I F->I G->I H->I

References

Technical Support Center: Efficient Purification of Solasodine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of solasodine purification using column chromatography. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Broad or Tailing Bands of this compound Interaction with Silica: this compound is a weak base and can interact with acidic silanol groups on the silica gel surface, leading to tailing.[1] Column Overload: Exceeding the binding capacity of the stationary phase.Mobile Phase Modification: Add a small amount of a basic modifier like ammonia or triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. Use of Deactivated Silica: Employ a base-deactivated silica gel for the stationary phase.[1] Reduce Sample Load: Decrease the amount of crude extract loaded onto the column.
Poor Separation of this compound from Impurities Inappropriate Mobile Phase Polarity: The solvent system may not have the optimal polarity to resolve this compound from closely eluting impurities. Incorrect Stationary Phase: The chosen stationary phase (e.g., normal phase, reverse phase) may not be suitable for the impurity profile of the extract.Optimize Mobile Phase: Systematically vary the solvent ratio of your mobile phase. For normal phase silica gel, a common mobile phase is a mixture of a non-polar solvent (like chloroform or hexane) and a polar solvent (like ethyl acetate or methanol). A gradient elution, gradually increasing the polarity, can be effective.[2] Consider Reverse-Phase Chromatography: If normal phase chromatography fails to provide adequate separation, consider using a C8 or C18 reverse-phase column with a mobile phase of methanol/water or acetonitrile/water, potentially with an acidic buffer to improve peak shape.
Low Yield of Purified this compound Incomplete Elution: this compound may be irreversibly adsorbed onto the silica gel if the mobile phase is not polar enough. Degradation of this compound: Prolonged exposure to acidic conditions, especially during extraction or on an acidic stationary phase, can lead to the formation of solasodiene.Increase Mobile Phase Polarity: At the end of the chromatographic run, flush the column with a highly polar solvent, such as methanol, to elute any remaining tightly bound compounds. Neutralize Crude Extract: Before loading onto the column, ensure that any residual acid from the hydrolysis step is neutralized. Monitor Fractions Carefully: Use a sensitive detection method to avoid discarding fractions containing this compound.
Difficulty in Monitoring Fractions Low UV Absorbance: this compound lacks a strong chromophore and has a low UV absorbance, making it difficult to detect in column fractions using a standard UV detector.[1][3]Thin-Layer Chromatography (TLC): Use TLC to monitor the fractions. A suitable mobile phase for TLC is chloroform:methanol (9.3:0.7 v/v). The spots can be visualized by spraying with anisaldehyde-sulphuric acid reagent and heating.[4] Pre-column Derivatization: For quantitative analysis of fractions, a pre-column derivatization can be performed to enhance UV detection.
Crystallization of Sample on the Column Poor Solubility of Crude Extract: The crude extract may have low solubility in the mobile phase, causing it to precipitate at the top of the column.Improve Sample Solubility: Dissolve the crude extract in a small amount of a stronger, more polar solvent before loading it onto the column. Alternatively, use a dry loading technique where the extract is adsorbed onto a small amount of silica gel before being added to the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound purification?

A1: Silica gel (60-120 mesh) is a commonly used stationary phase for the preparative column chromatography of this compound.[2] Due to the basic nature of this compound, a base-deactivated silica gel is recommended to minimize peak tailing.[1] For reverse-phase chromatography, C8 and C18 are suitable options.

Q2: How can I choose an appropriate mobile phase for this compound purification?

A2: The choice of mobile phase depends on the stationary phase. For normal phase silica gel, a mixture of chloroform and ethyl acetate (e.g., 3:2 v/v) has been shown to be effective.[2] For reverse-phase chromatography, a gradient of methanol and water or acetonitrile and water, often with an acidic buffer (e.g., phosphate buffer at pH 2.5-3.5), is typically used.[5] It is advisable to first develop a separation method using Thin-Layer Chromatography (TLC) to identify a suitable solvent system that gives good separation of this compound from impurities.

Q3: My this compound yield is consistently low. What can I do to improve it?

A3: Low yields can be due to several factors. Ensure that the hydrolysis of this compound glycosides in the plant material is complete. During chromatography, incomplete elution is a common issue. Try flushing the column with a more polar solvent at the end of the run. Also, be mindful of the pH during extraction and purification, as acidic conditions can lead to degradation. Neutralizing the extract before chromatography can help.

Q4: How can I effectively monitor the fractions collected from the column?

A4: Due to this compound's poor UV absorbance, direct monitoring with a UV detector at a single wavelength can be inefficient.[1][3] The most reliable method is to collect fractions and analyze them by Thin-Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., chloroform:methanol 9.3:0.7), and visualize the spots using a suitable staining reagent like anisaldehyde-sulphuric acid.[4]

Q5: What are the common impurities I should expect in my crude this compound extract?

A5: Common impurities include unhydrolyzed this compound glycosides (solamargine and solasonine), other steroidal alkaloids present in the plant, and degradation products such as solasodiene, which can form under acidic conditions. The crude extract will also contain a complex mixture of other plant metabolites like chlorophyll, carotenoids, and fatty acids.

Quantitative Data

The following tables summarize quantitative data related to the analysis and extraction of this compound, which can be indicative of the efficiency of the purification process.

Table 1: Extraction Yield of this compound from Plant Material

Plant MaterialExtraction MethodYield (mg/g of dry weight)Reference
Solanum nigrum FruitsMicrowave-Assisted Aqueous Two-Phase Extraction7.11 ± 0.08[1]
Solanum pubescens Leaf (hydro-alcohol extract)Soxhlet Extraction18.57 (1.857%)[6]
Solanum pubescens Leaf (methanol extract)Soxhlet Extraction14.47 (1.447%)[6]

Table 2: Analytical Method Performance for this compound Quantification

ParameterHPTLC MethodHPLC Method
Linearity Range 20-2000 ng/spot1-25 µg/ml
Accuracy (Recovery) 88.2 - 101.4%80.9 - 102.5%
Limit of Detection (LOD) 14 ng/spot0.2 µg/mL
Limit of Quantification (LOQ) 44 ng/spot0.7 µg/mL
Reference [4][5]

Experimental Protocols

Protocol 1: Preparative Column Chromatography of this compound (Normal Phase)

This protocol outlines a general procedure for the purification of this compound from a crude plant extract using normal phase column chromatography.

1. Preparation of the Crude Extract:

  • The crude extract is typically obtained after acid hydrolysis of the plant material to cleave the sugar moieties from the this compound glycosides, followed by neutralization and extraction with an organic solvent like chloroform.

2. Preparation of the Column:

  • Use a glass column of appropriate size for the amount of crude extract to be purified.

  • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., chloroform).

  • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude extract in a minimum amount of the initial mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed using a pipette.

  • Dry Loading: Dissolve the crude extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin elution with a mobile phase of low polarity, such as 100% chloroform.

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or methanol. A stepwise or linear gradient can be used. A reported effective mobile phase is chloroform:ethyl acetate (3:2 v/v).[2]

5. Fraction Collection and Monitoring:

  • Collect fractions of a suitable volume.

  • Monitor the fractions by TLC using a mobile phase such as chloroform:methanol (9.3:0.7 v/v).[4]

  • Visualize the TLC spots by spraying with anisaldehyde-sulphuric acid reagent and heating. This compound will appear as a distinct spot.

  • Combine the fractions that contain pure this compound.

6. Isolation of this compound:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

  • The purity of the final product can be confirmed by HPLC, mass spectrometry, and NMR.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Column Chromatography Purification cluster_analysis Analysis and Isolation plant_material Plant Material (e.g., Solanum sp.) hydrolysis Acid Hydrolysis plant_material->hydrolysis neutralization Neutralization hydrolysis->neutralization extraction Solvent Extraction neutralization->extraction crude_extract Crude this compound Extract extraction->crude_extract column_packing Column Packing (Silica Gel) crude_extract->column_packing sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issues Common Problems cluster_solutions Solutions start Start Purification issue Problem Encountered? start->issue tailing Broad/Tailing Bands issue->tailing Yes poor_sep Poor Separation issue->poor_sep Yes low_yield Low Yield issue->low_yield Yes end Successful Purification issue->end No mod_mobile_phase Modify Mobile Phase (add base/change polarity) tailing->mod_mobile_phase change_stationary_phase Change Stationary Phase (deactivated/reverse phase) tailing->change_stationary_phase optimize_load Reduce Sample Load tailing->optimize_load poor_sep->mod_mobile_phase poor_sep->change_stationary_phase low_yield->mod_mobile_phase check_hydrolysis Ensure Complete Hydrolysis low_yield->check_hydrolysis monitor_fractions Improve Fraction Monitoring (TLC) low_yield->monitor_fractions mod_mobile_phase->issue change_stationary_phase->issue optimize_load->issue check_hydrolysis->issue monitor_fractions->issue

Caption: Troubleshooting logic for this compound purification.

References

Cell culture contamination issues in Solasodine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that researchers, scientists, and drug development professionals may encounter during solasodine cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture, and how can they affect my this compound cytotoxicity assay results?

A1: The most common contaminants in cell culture are bacteria, yeast, molds, mycoplasma, and viruses.[1][2][3] These contaminants can significantly impact the accuracy and reliability of your this compound cytotoxicity assay results in various ways:

  • Altered Cell Metabolism: Contaminants compete for nutrients in the culture medium, altering the metabolic activity of the cells.[4][5] This is particularly problematic for cytotoxicity assays like the MTT assay, which measures metabolic activity as an indicator of cell viability.[6]

  • Changes in pH: Bacterial and fungal contamination often lead to a rapid change in the pH of the culture medium, which can be toxic to the cells and affect their growth and morphology.[3][5][7]

  • Induction of Cytotoxic Effects: Some contaminants can produce toxins that are directly cytotoxic to the cultured cells, leading to an overestimation of this compound's cytotoxic effect.

  • Competition with this compound: The presence of contaminants can interfere with the interaction between this compound and the target cells, potentially masking the true cytotoxic effect of the compound.

Q2: I suspect my cell culture is contaminated. What are the initial steps I should take?

A2: If you suspect contamination, it is crucial to act quickly to prevent it from spreading to other cultures in the laboratory.[8]

  • Isolate the culture: Immediately move the suspected culture to an isolation incubator or a designated quarantine area.[3]

  • Visual Inspection: Carefully examine the culture flask or plate under a microscope for any visible signs of contamination, such as turbidity, color change in the medium, or the presence of microorganisms.[3][7]

  • Stop Using Common Reagents: Do not use the same media, sera, or other reagents from the suspected culture with any other cultures to prevent cross-contamination.[8]

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet and any equipment that came into contact with the contaminated culture.[9][10]

  • Test for Mycoplasma: Since mycoplasma is not visible under a standard light microscope, it is essential to perform a specific test, such as PCR or a fluorescent dye-based assay, to check for its presence.[4][11][12]

Q3: How can I prevent cell culture contamination in my experiments?

A3: Prevention is the most effective strategy for dealing with contamination. Implementing strict aseptic techniques and good laboratory practices is essential.[8][9][13]

  • Aseptic Technique: Always work in a certified Class II biosafety cabinet (BSC).[10][13] Disinfect your work surface and all items entering the BSC with 70% ethanol.[9][10][13] Use sterile pipettes, flasks, and other consumables.[13]

  • Personal Hygiene: Wear a clean lab coat and gloves.[8][10]

  • Quarantine New Cell Lines: New cell lines, whether from another lab or a commercial source, should be quarantined and tested for contamination before being introduced into the general cell culture laboratory.[14]

  • Regularly Test for Mycoplasma: Due to its prevalence and covert nature, routine testing for mycoplasma (e.g., every 1-2 months) is highly recommended.[4][11]

  • Use of Antibiotics: While antibiotics can be used to control bacterial contamination, their routine use is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[4][11][14]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your this compound cytotoxicity assays.

Issue 1: Unexpected or Inconsistent Cytotoxicity Results

Q: My this compound cytotoxicity assay is showing highly variable and inconsistent results between replicate wells and experiments. Could this be due to contamination?

A: Yes, contamination is a very likely cause of inconsistent results in cytotoxicity assays.

  • Possible Cause: Low-level/Cryptic Contamination

    • Explanation: Mycoplasma or low levels of bacterial/fungal contamination may not cause obvious visual signs like turbidity but can significantly alter cellular metabolism and response to treatments.[1][11] Mycoplasma, in particular, can affect a wide range of cellular functions, including proliferation and metabolism, which directly impacts assays like MTT.[4][5]

    • Troubleshooting Steps:

      • Test for Mycoplasma: Immediately test your cell stock and any working cultures for mycoplasma using a reliable method like PCR or a specific fluorescent kit.[4][12]

      • Perform a Gram Stain: Check for the presence of bacteria.

      • Culture without Antibiotics: If you routinely use antibiotics, culture your cells for a few passages without them to unmask any underlying, low-level bacterial contamination.

      • Discard and Start Over: If contamination is confirmed, it is best to discard the contaminated cells and start a new culture from a frozen stock that has been tested and confirmed to be clean.

Issue 2: Rapid pH Change and Cell Death in Control Wells

Q: The media in my control wells (cells without this compound) is rapidly turning yellow (acidic), and I'm observing widespread cell death. What could be the problem?

A: A rapid drop in pH is a classic sign of bacterial contamination.

  • Possible Cause: Bacterial Contamination

    • Explanation: Bacteria grow much faster than mammalian cells and their metabolic byproducts, often acidic, cause a rapid decrease in the pH of the culture medium.[3][5][7] This acidic environment is toxic to the cells and leads to cell death, independent of any treatment.

    • Troubleshooting Steps:

      • Microscopic Examination: Look for small, motile particles between your cells under high magnification.

      • Confirm and Discard: Confirm the presence of bacteria through a Gram stain or by plating the culture medium on an agar plate. Immediately discard all contaminated cultures.

      • Review Aseptic Technique: This type of contamination often points to a breach in aseptic technique. Review your lab's standard operating procedures for sterile handling.[8][9][10]

      • Check Reagents: The source of contamination could be a non-sterile reagent. Check all media, sera, and supplements that were used.

Issue 3: Fuzzy Growth and Floating Clumps in the Culture

Q: I'm observing fuzzy, web-like structures in my culture, and the media has become cloudy with some floating clumps. What is this?

A: This is indicative of fungal (mold) or yeast contamination.

  • Possible Cause: Fungal or Yeast Contamination

    • Explanation: Molds often appear as filamentous structures (hyphae), while yeast can appear as small, budding particles, sometimes in chains.[2][15] Both can cause turbidity in the culture medium.[2]

    • Troubleshooting Steps:

      • Visual Confirmation: Fungal hyphae and yeast budding can often be distinguished under a microscope.

      • Immediate Action: Discard the contaminated cultures immediately to prevent the spread of spores.

      • Thorough Decontamination: Fungal spores are airborne and can easily spread. A thorough cleaning and decontamination of the incubator, biosafety cabinet, and surrounding areas are critical.[16] Consider using a commercial fungicide for laboratory equipment.

      • Check Air Filters: Ensure the HEPA filter in your biosafety cabinet is certified and functioning correctly.

Data Presentation

Table 1: Common Contaminants and their Potential Impact on this compound Cytotoxicity Assays

ContaminantCommon Visual SignsEffect on Culture MediumMicroscopic AppearanceImpact on Cytotoxicity Assay (e.g., MTT)
Bacteria Turbidity, sometimes a surface filmRapid pH drop (yellow color)[3][5][7]Small, motile granules between cells[3][7]False positive (increased cytotoxicity) due to cell death from pH change and nutrient depletion.[17]
Yeast TurbiditypH may become acidic or alkalineSmall, budding, spherical or oval particles, may form chains[2]False positive due to competition for nutrients and production of toxic metabolites.
Mold (Fungi) Fuzzy, filamentous growth (mycelia), may be coloredpH change can be variableThin, branching filaments (hyphae)[2][15]False positive due to nutrient depletion and release of cytotoxic byproducts.
Mycoplasma None in early stages; may cause reduced cell proliferation and agglutination at high densities[11]No significant pH changeNot visible with a standard light microscope[4][7]Unreliable results; can either increase or decrease metabolic activity, leading to false positives or negatives.[5]
Viruses Often none; some may cause cell lysisNo pH changeNot visible with a light microscope[2][3]Can alter cell physiology and response to this compound, leading to unpredictable results.
Chemical NoneNo pH changeNoneCan be cytotoxic or interfere with the assay chemistry, leading to inaccurate results.[18][19]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay for this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Mycoplasma Detection by PCR

This is a general overview. Always follow the specific instructions of your chosen commercial PCR detection kit.

  • Sample Preparation:

    • Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 72 hours.

    • Centrifuge the supernatant to pellet any cells and potential mycoplasma.

    • Lyse the pellet according to the kit's instructions to release the DNA.

  • PCR Amplification:

    • Prepare the PCR master mix containing the primers specific for mycoplasma 16S rRNA genes, dNTPs, Taq polymerase, and PCR buffer provided in the kit.

    • Add your prepared DNA sample to the master mix.

    • Include positive and negative controls provided with the kit.

    • Run the PCR reaction in a thermal cycler using the recommended cycling conditions.

  • Detection of PCR Products:

    • Analyze the PCR products by agarose gel electrophoresis.

    • A band of a specific size (indicated in the kit's manual) in your sample lane indicates a positive result for mycoplasma contamination.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Add this compound to Cells incubate_24h->treat_cells prepare_this compound Prepare this compound Dilutions prepare_this compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a standard MTT cytotoxicity assay.

Caption: Troubleshooting flowchart for cell culture contamination.

References

Validation & Comparative

Solasodine vs. Solamargine: A Comparative Analysis of Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer properties of two closely related steroidal alkaloids, Solasodine and its glycoside counterpart, Solamargine. This guide details their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate them.

This compound and Solamargine, two natural compounds predominantly found in plants of the Solanaceae family, have garnered significant attention in oncology research for their potent anti-cancer activities. While structurally related, the presence of a sugar moiety in Solamargine significantly influences its bioactivity, often resulting in a more pronounced cytotoxic effect against cancer cells compared to its aglycone form, this compound. This guide provides a detailed comparison of their in vitro cytotoxicity, elucidates their mechanisms of action, and presents standardized experimental protocols for their evaluation.

Comparative Cytotoxicity: this compound vs. Solamargine

Experimental evidence consistently demonstrates that Solamargine exhibits greater cytotoxicity across a wide range of cancer cell lines compared to this compound.[1][2] The glycosidic substitution at the C3 position of the this compound backbone in Solamargine is crucial for its enhanced anti-cancer activity.[3] This is often attributed to the role of the sugar moiety in facilitating cellular uptake and interaction with specific receptors on cancer cells.[4][5]

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following table summarizes the IC50 values for this compound and Solamargine in various cancer cell lines as reported in the literature.

CompoundCancer Cell LineIC50 (µM)Reference
This compound HCT116 (Colorectal)39.43[6]
HT-29 (Colorectal)44.56[6]
SW480 (Colorectal)50.09[6]
SW620 (Colorectal)35.52[7]
A549 (Lung)44.18[7]
MGC803 (Gastric)46.72[7]
Solamargine Hep3B (Hepatoma)5.0 µg/mL (~5.7 µM)[8]
MCF-7 (Breast)Lower than Solasonine[9]
KB (Squamous cell carcinoma)More potent than this compound glycoside variations[1]
K562 (Myelogenous leukemia)More potent than this compound glycoside variations[1]
PC3 (Prostate)More potent than this compound glycoside variations[1]

Mechanisms of Action: A Tale of Two Molecules

Both this compound and Solamargine exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][8] However, the specific signaling pathways they modulate can differ.

Solamargine is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[10] Furthermore, Solamargine has been shown to trigger apoptosis by activating tumor necrosis factor receptors (TNFR-I and -II).[8]

This compound , on the other hand, also induces apoptosis by modulating the Bax/Bcl-2 ratio and activating caspase cascades.[6] Its mechanism of action has been linked to the inhibition of several key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways.[12]

Below are diagrams illustrating the key signaling pathways affected by this compound and Solamargine.

Solasodine_Pathway This compound This compound PI3K_AKT PI3K/AKT Pathway (Inhibition) This compound->PI3K_AKT MAPK MAPK Pathway (Inhibition) This compound->MAPK NF_kB NF-κB Pathway (Inhibition) This compound->NF_kB Bax Bax (Upregulation) This compound->Bax Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 Proliferation Cell Proliferation (Inhibition) PI3K_AKT->Proliferation MAPK->Proliferation NF_kB->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound's anti-cancer signaling pathways.

Solamargine_Pathway Solamargine Solamargine TNFR TNFR-I / TNFR-II (Upregulation) Solamargine->TNFR Mitochondrial_Pathway Mitochondrial Pathway Solamargine->Mitochondrial_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Solamargine->Cell_Cycle_Arrest Caspase_Activation Caspase Activation TNFR->Caspase_Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Solamargine's primary mechanisms of action.

Experimental Protocols

To ensure reproducibility and standardization of cytotoxicity studies involving this compound and Solamargine, detailed experimental protocols are essential.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Solamargine (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well plate B Treat with this compound/ Solamargine A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT cytotoxicity assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Solamargine for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Conclusion

Both this compound and Solamargine demonstrate significant cytotoxic effects against a variety of cancer cell lines. However, the glycoside Solamargine generally exhibits superior potency, highlighting the critical role of the sugar moiety in its anti-cancer activity. Their ability to induce apoptosis and disrupt key cancer-related signaling pathways makes them promising candidates for further pre-clinical and clinical investigation. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of these and other potential anti-cancer compounds.

References

Unveiling the Apoptotic Prowess of Solasodine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, steroidal alkaloids present a promising frontier. Among these, solasodine has garnered significant attention for its ability to induce apoptosis, or programmed cell death, in cancer cells. This guide provides a comprehensive comparison of the apoptotic efficacy of this compound against other notable steroidal alkaloids, supported by experimental data and detailed methodologies to aid in future research and development.

Quantitative Efficacy: A Side-by-Side Comparison

The effectiveness of a compound in inducing apoptosis is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of this compound and other steroidal alkaloids across various cancer cell lines, providing a clear overview of their comparative potency.

Steroidal AlkaloidCancer Cell LineIC50 ValueReference
This compound Human Colorectal Cancer (HCT116)39.43 µmol/L[1]
Human Colorectal Cancer (HT-29)44.56 µmol/L[1]
Human Colorectal Cancer (SW480)50.09 µmol/L[1]
Human Breast Cancer (MCF-7)Not explicitly stated, but showed dose-dependent inhibition[2][3][4]
Human Lung Cancer (A-549)IC50 ranging from 7.4 to 8.8 µg/ml for a this compound-related compound (AAR-02)[2]
Human Chronic Myelogenous Leukemia (K-562)IC50 ranging from 7.4 to 8.8 µg/ml for a this compound-related compound (AAR-02)[2]
Human Cervical Cancer (HeLa)IC50 ranging from 7.4 to 8.8 µg/ml for a this compound-related compound (AAR-02)[2]
Human Breast Cancer (MDA-MB)IC50 ranging from 7.4 to 8.8 µg/ml for a this compound-related compound (AAR-02)[2]
α-Solanine Human T-cell Acute Lymphoblastic Leukemia (Jurkat)Dose-dependent apoptosis at 4 and 16 µg/ml[5]
Human Choriocarcinoma (JEG-3)Increased apoptosis at 30 µM[6]
α-Tomatine Human Myeloid Leukemia (HL-60)~30% apoptosis at 2 µM, ~60% at 5 µM[7]
Mouse Colon Cancer (CT-26)~50% lysis at 3.5 µM[8]
Tomatidine Human Myeloid Leukemia (HL-60)Little to no effect on apoptosis[7]

Delving into the Mechanisms: Signaling Pathways of Apoptosis

The induction of apoptosis by steroidal alkaloids is a complex process involving multiple signaling pathways. This compound, in particular, has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

This compound's Dual-Action Apoptotic Pathway

This compound initiates apoptosis through a multifaceted approach. It upregulates pro-apoptotic proteins like Bax and Bak, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3][4] This imbalance leads to mitochondrial membrane permeabilization and the release of cytochrome c, a key event in the intrinsic pathway. Furthermore, this compound treatment leads to the reduced expression of procaspases-7, 8, and 9, suggesting the activation of both initiator and effector caspases, which are central to both apoptotic pathways.[2][3] The upregulation of p53 and p21 further supports its role in cell cycle arrest and apoptosis.[2][3]

Solasodine_Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) This compound->Bcl2_BclxL Bax_Bak Bax, Bak (Pro-apoptotic) This compound->Bax_Bak Procaspase8 Procaspase-8 This compound->Procaspase8 p21 p21 p53->p21 Mitochondria Mitochondria Bcl2_BclxL->Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Procaspase9 Procaspase-9 Cytochrome_c->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase7 Procaspase-7 Caspase9->Procaspase7 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase8->Procaspase7 Caspase7 Caspase-7 Procaspase7->Caspase7 PARP PARP Caspase7->PARP Apoptosis Apoptosis Caspase7->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with varying concentrations of steroidal alkaloid Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

References

A Comparative Guide to Validated HPLC Methods for Solasodine Quantification Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Solasodine, a steroidal alkaloid of significant pharmacological interest, is crucial. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of various validated HPLC methods for this compound quantification, adhering to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.

Experimental Protocols: A Synthesized Approach

The validation of an HPLC method for this compound quantification involves a series of experiments to demonstrate its suitability for the intended purpose.[1][2][3] Based on a review of multiple validated methods, a generalized experimental protocol is outlined below. Specific parameters from different studies are presented in the comparison tables.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is typically employed.

  • Column: A C18 reversed-phase column is the most common stationary phase used for the separation of this compound.[4]

  • Mobile Phase: The mobile phase composition is a critical parameter. Common mobile phases consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][4][6] The pH of the aqueous buffer is often acidic to ensure good peak shape.[4][6]

  • Flow Rate: The flow rate is typically maintained around 1.0 mL/min.[4]

  • Detection Wavelength: Due to the lack of a strong chromophore in the this compound molecule, detection can be challenging.[7] Some methods employ UV detection at lower wavelengths, such as 205 nm.[8][7] Other approaches involve pre- or post-column derivatization to enhance detection in the visible range, for instance, at 530 nm after forming a complex with methyl orange.[4][9]

  • Injection Volume: The injection volume typically ranges from 20 µL to 50 µL.[4]

2. Standard and Sample Preparation:

  • Standard Stock Solution: A standard stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, such as methanol.[8][6]

  • Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to various concentrations to construct a calibration curve.[6]

  • Sample Preparation: Plant materials or formulations containing this compound are extracted using appropriate solvents, often involving techniques like sonication or Soxhlet extraction.[8][7] The extracts are then filtered before injection into the HPLC system.[7]

3. Method Validation Parameters (According to ICH Q2(R1) Guidelines): The validation process assesses the following parameters to ensure the method is reliable and accurate.[2][7]

  • System Suitability: System suitability tests are performed to verify that the chromatographic system is adequate for the analysis.

  • Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[1][10]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][10] It is often determined by recovery studies.[7]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][7][10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][2]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][7]

Comparative Data on HPLC Method Validation for this compound

The following tables summarize the quantitative data from various studies on the validation of HPLC methods for this compound quantification, providing a clear comparison of their performance.

Table 1: Chromatographic Conditions

Study / MethodColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
Method A[4]SphereClone 3µ ODS (100 x 4.6 mm, 3 µm)10 mM Phosphate buffer-acetonitrile (75:25), pH 3.01.0530
Method B[7]Not SpecifiedWater and Methanol (gradient)1.0205
Method C[6]C18Methanol: KH2PO4 buffer (75:25), pH 2.5Not SpecifiedNot Specified
Method D[8]Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm)Solvent A: Orthophosphoric acid and Potassium dihydrogen phosphate in water; Solvent B: Acetonitrile (gradient)Not Specified205

Table 2: Linearity, LOD, and LOQ

Study / MethodLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Method A[4]2.5 - 60.00.99800.130.43
Method B[7]Not SpecifiedNot Specified0.011 (as mg/mL)0.035 (as mg/mL)
Method C[6]1 - 250.99660.20.7
Method E[11]20 - 2000 (ng/spot)0.997814 (ng/spot)44 (ng/spot)

Table 3: Accuracy (Recovery)

Study / MethodConcentration LevelsRecovery (%)
Method A[4]Not Specified97.23 ± 4.71
Method B[7]Not Specified98.8 - 101.4
Method C[6]1, 10, and 25 µg/mL80.9, 102.5, and 95.6
Method E[11]Spiked with 25, 50, 100, 150, and 200% of standard88.2 - 101.4
Method F[9]Not Specified100.5 ± 0.83

Table 4: Precision (RSD %)

Study / MethodIntra-day Precision (% RSD)Inter-day Precision (% RSD)
Method A[4]1.8 - 2.41.0 - 2.8
Method B[7]0.32 - 0.980.33 - 1.13
Method C[6]Good at 1, 5, and 25 µg/mLVery good at 5 and 25 µg/mL, acceptable at 1 µg/mL
Method E[11]1.48 - 2.881.1 - 2.4

Logical Workflow of HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound quantification according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Select Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) B Develop Sample Preparation Protocol A->B C System Suitability Testing B->C Proceed to Validation D Specificity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis of this compound I->J Validated Method

Caption: Logical workflow of HPLC method validation for this compound.

This guide provides a foundational comparison of validated HPLC methods for this compound quantification. Researchers should critically evaluate the specific requirements of their samples and instrumentation to select or adapt a method that is most suitable for their needs, always ensuring adherence to the principles of the ICH guidelines for robust and reliable analytical results.

References

A Comparative Guide to Solasodine Quantification: HPLC vs. HPTLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Solasodine, a steroidal alkaloid with significant pharmacological potential, is no exception. This guide provides an objective comparison of two common chromatographic techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data from various studies.

This comparative analysis aims to assist in the selection of the most suitable method based on specific research needs, considering factors such as sensitivity, precision, accuracy, and throughput. The information presented is collated from peer-reviewed scientific literature to ensure a robust and reliable comparison.

Experimental Methodologies

The quantification of this compound by HPLC and HPTLC involves distinct experimental protocols. Below are representative methodologies for each technique, compiled from various validated methods.

High-Performance Liquid Chromatography (HPLC) Protocol

A prevalent approach for this compound analysis via HPLC involves Reverse-Phase (RP-HPLC) chromatography. Due to the lack of a strong chromophore in this compound's structure, detection is often performed at low UV wavelengths (around 205 nm) or, more effectively, through pre- or post-column derivatization to enhance its visibility in the UV-Vis spectrum.[1][2] One common derivatization technique involves forming an ion-pair complex with an acidic dye like methyl orange, allowing for detection in the visible range (e.g., 530 nm).[1][3]

Sample Preparation:

  • Extraction: this compound is typically extracted from dried and powdered plant material using acidic methanol.[4][5] This is often followed by hydrolysis to release the this compound aglycone from its glycosidic forms.

  • Purification: The extract may be further purified using liquid-liquid extraction.[3]

  • Derivatization (if applicable): The purified extract is reacted with a derivatizing agent (e.g., methyl orange solution in an acidic buffer) to form a chromophoric complex.[1][3]

  • Final Solution: The resulting solution is dissolved in the mobile phase or a suitable solvent, filtered, and then injected into the HPLC system.[6]

Chromatographic Conditions:

  • Column: C18 analytical columns are commonly used.[6][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.[3][6] The pH of the aqueous phase is often acidic.[3][6]

  • Elution Mode: Isocratic elution is frequently employed for its simplicity and reproducibility.[6]

  • Flow Rate: A flow rate of around 1.0 mL/min is common.[3]

  • Detection: UV detection at low wavelengths (e.g., 205 nm) or visible detection (e.g., 530 nm) after derivatization.[2][3]

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC offers a high-throughput alternative for the quantification of this compound. Similar to HPLC, derivatization is often necessary for visualization and densitometric scanning in the visible range.

Sample and Standard Preparation:

  • Extraction: Similar to the HPLC protocol, this compound is extracted from plant material using acidic methanol.[4][5]

  • Standard Solutions: A stock solution of this compound is prepared in methanol, and a series of dilutions are made to create calibration standards.[8]

  • Application: The prepared sample and standard solutions are applied to the HPTLC plate as bands using an automated applicator.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are standard.[4][9]

  • Mobile Phase: A mixture of non-polar and polar organic solvents, such as chloroform and methanol in varying ratios (e.g., 9.3:0.7 v/v or 9.25:0.75 v/v), is used for development.[4][5]

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Derivatization: After development, the plate is dried and sprayed with a derivatizing reagent, such as anisaldehyde-sulfuric acid, followed by heating to visualize the this compound bands.[4][5]

  • Densitometric Scanning: The derivatized plate is scanned using a TLC scanner in absorbance mode at a specific wavelength, often around 530 nm.[4][5]

Quantitative Data Comparison

The performance of HPLC and HPTLC methods for this compound quantification can be objectively compared through their validation parameters. The following tables summarize typical data reported in the literature.

Table 1: Comparison of HPLC and HPTLC Method Validation Parameters for this compound Quantification

ParameterHPLCHPTLC
Linearity Range 1 - 25 µg/mL[6][10]100 - 1000 ng/spot[8]
Correlation Coefficient (r²) > 0.996[6][10]> 0.997[5]
LOD (Limit of Detection) 0.012 - 0.2 µg/mL[2][6]12 - 110.4 ng/spot[5][9]
LOQ (Limit of Quantification) 0.035 - 0.7 µg/mL[2][6]40 - 334.5 ng/spot[5][9]
Accuracy (Recovery) 80% - 102.5%[6]97.7% - 101.5%[5]
Precision (%RSD) < 3%[3]< 3.2%[5]

Visualizing the Workflow and Comparison

To further clarify the processes and their comparison, the following diagrams have been generated.

G Figure 1: General Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 HPTLC Analysis Plant Plant Material Extraction Extraction with Acidic Methanol Plant->Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis Purification Purification Hydrolysis->Purification Derivatization_HPLC Derivatization (optional) Purification->Derivatization_HPLC Application Spotting on HPTLC Plate Purification->Application Injection HPLC Injection Derivatization_HPLC->Injection Separation_HPLC Chromatographic Separation Injection->Separation_HPLC Detection_HPLC Detection (UV/Vis) Separation_HPLC->Detection_HPLC Quantification_HPLC Quantification Detection_HPLC->Quantification_HPLC Development Chromatographic Development Application->Development Derivatization_HPTLC Derivatization Development->Derivatization_HPTLC Scanning Densitometric Scanning Derivatization_HPTLC->Scanning Quantification_HPTLC Quantification Scanning->Quantification_HPTLC

Caption: General Workflow for this compound Quantification.

G Figure 2: Key Steps in Chromatographic Method Validation Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method Linearity->Validated Accuracy->Validated Precision->Validated Specificity->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Key Steps in Chromatographic Method Validation.

G Figure 3: Performance Comparison: HPLC vs. HPTLC cluster_hplc HPLC cluster_hptlc HPTLC hplc_sensitivity High Sensitivity (Low LOD/LOQ) hplc_precision High Precision hplc_automation High Automation hplc_throughput Lower Throughput (Sequential) hplc_cost Higher Instrument Cost hptlc_sensitivity Good Sensitivity hptlc_precision Good Precision hptlc_automation Moderate Automation hptlc_throughput Higher Throughput (Parallel) hptlc_cost Lower Instrument Cost

Caption: Performance Comparison: HPLC vs. HPTLC.

Conclusion

Both HPLC and HPTLC are robust and reliable techniques for the quantification of this compound. The choice between the two methods will largely depend on the specific requirements of the analysis.

  • HPLC is often favored for its higher sensitivity and precision, making it ideal for the detection of trace amounts of this compound and for studies requiring very high accuracy. The high degree of automation also lends itself to unattended operation.

  • HPTLC provides a significant advantage in terms of sample throughput, as multiple samples can be analyzed simultaneously. This makes it a cost-effective and time-efficient option for routine quality control and screening of a large number of samples. While historically considered less sensitive than HPLC, modern HPTLC methods demonstrate comparable performance for many applications.

Ultimately, the validation data for both methods demonstrate their suitability for the accurate and precise quantification of this compound. Researchers should consider the specific goals of their study, available resources, and required sample throughput when selecting the most appropriate technique.

References

A Comparative Analysis of the Anti-inflammatory Activities of Solasodine and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Solasodine, a naturally occurring steroidal alkaloid, and Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID). The following sections present a comprehensive overview of their performance in key experimental models, detailed methodologies, and an exploration of their underlying mechanisms of action.

Quantitative Data Presentation

The anti-inflammatory efficacy of this compound and Indomethacin has been evaluated in various preclinical models. The data below summarizes their comparative performance in the carrageenan-induced paw edema model, a widely used assay for acute inflammation.

CompoundDoseAnimal ModelPaw Edema Inhibition (%)Reference
This compound75 mg/kgRatSimilar to Indomethacin[1]
Indomethacin10 mg/kgRatStatistically significant[1]
Indomethacin10 mg/kgRatNot specified[2]

Note: While one study reported that this compound at 75 mg/kg exerted a statistically significant and dose-dependent anti-inflammatory activity in the carrageenan-induced rat paw edema model, which was similar to that of Indomethacin at 10 mg/kg, specific percentage inhibition values for a direct comparison were not provided in the abstract.[1] Another study noted that Indomethacin (0.66-2 mg/kg) inhibited carrageenan-induced paw edema.[2] In a separate study on adjuvant-induced arthritis, a chronic inflammation model, free Indomethacin showed a 14 ± 3% inhibition of edema, which increased to 35 ± 2% when loaded into nanocapsules.[3] A study on this compound reported that a 75 mg/kg dose significantly inhibited adjuvant-induced rat paw edema, although a direct quantitative comparison with Indomethacin was not available.[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a standard method for evaluating acute anti-inflammatory activity.

  • Animals: Wistar rats are typically used.

  • Groups: Animals are divided into a control group, a standard group (receiving Indomethacin), and test groups (receiving various doses of this compound).

  • Procedure:

    • A 1% solution of carrageenan in sterile saline is prepared.

    • The test compounds (this compound) and the standard drug (Indomethacin) are administered orally or intraperitoneally.

    • After a set period (e.g., 60 minutes), 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Adjuvant-Induced Arthritis in Rats

This model is used to assess the efficacy of compounds against chronic inflammation, which shares some pathological features with human rheumatoid arthritis.

  • Animals: Lewis or Wistar rats are commonly used.

  • Induction of Arthritis:

    • Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, is used to induce arthritis.

    • A single injection of 0.1 mL of CFA is administered into the sub-plantar region of the right hind paw.

  • Treatment:

    • Treatment with this compound or Indomethacin is typically initiated on the same day as CFA injection and continued for a specified period (e.g., 21 days).

  • Assessment of Arthritis:

    • Paw Volume: The volume of both the injected and non-injected paws is measured at regular intervals.

    • Arthritic Score: The severity of arthritis in each paw is graded based on erythema, swelling, and joint deformity.

    • Biochemical Markers: At the end of the study, blood samples may be collected to measure levels of inflammatory cytokines such as TNF-α and IL-6.

  • Data Analysis: The effects of the treatments on paw volume, arthritic score, and cytokine levels are compared to the arthritic control group.

Mandatory Visualizations

Experimental Workflow for Comparing Anti-inflammatory Activity

G cluster_acute Acute Inflammation Model (Carrageenan-Induced Paw Edema) cluster_chronic Chronic Inflammation Model (Adjuvant-Induced Arthritis) A1 Animal Grouping (Control, this compound, Indomethacin) A2 Drug Administration A1->A2 A3 Carrageenan Injection in Paw A2->A3 A4 Measure Paw Volume at Intervals A3->A4 A5 Calculate % Inhibition of Edema A4->A5 Result Comparative Efficacy Analysis A5->Result C1 Animal Grouping (Control, this compound, Indomethacin) C2 Induce Arthritis with CFA C1->C2 C3 Daily Drug Administration C2->C3 C4 Measure Paw Volume & Arthritic Score C3->C4 C5 Analyze Inflammatory Cytokines (TNF-α, IL-6) C4->C5 C5->Result

Caption: Workflow for in vivo comparison of this compound and Indomethacin.

Comparative Signaling Pathways in Inflammation

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_pathways Arachidonic Acid Cascade cluster_response Inflammatory Response cluster_drugs Drug Intervention Stimulus Cell Damage / Pathogen Membrane Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 & COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Pain, Edema, Fever PGs->Inflammation LTs->Inflammation This compound This compound This compound->COX This compound->LOX Indomethacin Indomethacin Indomethacin->COX

Caption: Inhibition of inflammatory pathways by this compound and Indomethacin.

Discussion of Mechanisms of Action

Indomethacin: As a non-selective cyclooxygenase (COX) inhibitor, Indomethacin exerts its anti-inflammatory effects by blocking both COX-1 and COX-2 enzymes.[4] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5] The inhibition of COX-1 is also associated with the common gastrointestinal side effects of NSAIDs. In the context of adjuvant-induced arthritis, Indomethacin has been shown to suppress the secondary inflammatory reaction.[6] However, it may also enhance the production of pro-inflammatory cytokines like IL-1 and TNF from synoviocytes, which could be a disadvantage in the long-term repair of joint damage.[6]

This compound: The anti-inflammatory activity of this compound is believed to be mediated through a broader mechanism. Studies suggest that it inhibits both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1] This dual inhibition would not only reduce the production of prostaglandins but also decrease the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells. This is consistent with findings that this compound suppresses the volume of exudates, total leukocytes, and neutrophil migration into inflammatory sites.[1] Furthermore, there is evidence that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α.[7]

References

Solasodine's Efficacy in Overcoming Multi-Drug Resistance in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multi-drug resistance (MDR) in cancer cells is a primary obstacle to successful chemotherapy. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Solasodine, a steroidal alkaloid derived from plants of the Solanum genus, has shown significant promise in reversing MDR in various cancer cell lines. This guide provides a comparative analysis of this compound's effects on MDR cancer cells, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound's Cytotoxicity

This compound exhibits a dose- and time-dependent cytotoxic effect on cancer cells. Its efficacy has been evaluated in both sensitive and multi-drug resistant cancer cell lines, often in comparison with or in combination with standard chemotherapeutic drugs like doxorubicin. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineDrugIC50 (µM)Fold Resistance Reduction by this compoundReference
KBChR-8-5 (MDR Human Epidermoid Carcinoma) DoxorubicinNot explicitly quantified, but highSignificant[1]
This compound + DoxorubicinSynergistic effect observedSignificant[1]
HCT116 (Human Colorectal Carcinoma) This compound39.43N/A
HT-29 (Human Colorectal Carcinoma) This compound44.56N/A
SW480 (Human Colorectal Carcinoma) This compound50.09N/A

Note: While the synergistic effect of this compound in reducing doxorubicin resistance in KBChR-8-5 cells is documented, specific IC50 values for the combination were not provided in the reviewed literature. The "Fold Resistance Reduction" indicates the factor by which this compound reduces the resistance of MDR cells to a chemotherapeutic agent.

Mechanisms of Action: Targeting Key Signaling Pathways

This compound overcomes MDR through the modulation of critical signaling pathways that regulate P-gp expression and function, as well as apoptosis and cell cycle progression.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism by which this compound reverses P-gp-mediated MDR is by targeting the NF-κB signaling pathway. In resistant cancer cells, constitutive activation of NF-κB can lead to the upregulation of P-gp. This compound intervenes in this process in the following manner:

  • Inhibition of NF-κB p65 Nuclear Translocation: this compound significantly inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[1] This prevents NF-κB from binding to the promoter region of the ABCB1 gene, which encodes for P-gp, thereby downregulating its expression.

  • Direct Binding to P-glycoprotein: In addition to downregulating its expression, this compound has been shown to bind to the active sites within the transmembrane domain (TMD) of P-gp, directly inhibiting its drug efflux activity.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p65_translocation p65 Nuclear Translocation This compound->p65_translocation Inhibits Pgp_pump P-glycoprotein (Efflux Pump) This compound->Pgp_pump Directly Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->p65_translocation IkB IκBα IkB->NFkB_p65_p50 Inhibits Cytoplasm Cytoplasm Nucleus Nucleus ABCB1_promoter ABCB1 Gene Promoter p65_translocation->ABCB1_promoter Activates Pgp_expression P-glycoprotein Expression ABCB1_promoter->Pgp_expression Leads to Pgp_expression->Pgp_pump Produces MDR Multi-Drug Resistance Pgp_pump->MDR Contributes to Chemo_drug Chemotherapeutic Drug Chemo_drug->Pgp_pump Effluxed by

Caption: this compound's inhibition of the NF-κB pathway to reverse MDR.

Suppression of the AKT/GSK-3β/β-catenin Pathway

In certain cancers, such as colorectal cancer, the PI3K/AKT/GSK-3β signaling pathway is crucial for cell proliferation and survival. This compound has been demonstrated to suppress this pathway, leading to anti-cancer effects. While not directly linked to P-gp-mediated MDR in all available studies, the inhibition of this pro-survival pathway can contribute to sensitizing cancer cells to chemotherapy.

  • Downregulation of Key Proteins: Treatment with this compound leads to a decrease in the expression of phosphorylated PI3K (p-PI3K), p-AKT, and mTOR.

  • Modulation of GSK-3β and β-catenin: this compound treatment increases the levels of GSK-3β and phosphorylated β-catenin (p-β-catenin), while decreasing the levels of p-GSK-3β and total β-catenin. This leads to the degradation of β-catenin and prevents its nuclear translocation, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.

AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AKT AKT PI3K->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Promotes Degradation Nuclear_translocation Nuclear Translocation b_catenin->Nuclear_translocation Gene_transcription Gene Transcription (Proliferation, Survival) Nuclear_translocation->Gene_transcription

Caption: this compound's suppression of the AKT/GSK-3β/β-catenin pathway.

Synergistic Effects with Chemotherapeutic Agents

This compound demonstrates a synergistic effect when used in combination with conventional chemotherapeutic drugs, particularly doxorubicin. This combination therapy leads to:

  • Increased Intracellular Drug Accumulation: By inhibiting P-gp function, this compound prevents the efflux of doxorubicin, leading to its increased intracellular accumulation in MDR cancer cells.[1]

  • Enhanced Apoptosis: The combination of this compound and doxorubicin results in a significant increase in the population of apoptotic cells.[1]

  • Cell Cycle Arrest: The combination treatment induces cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound on MDR cancer cells.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and its combination with other drugs.

Workflow:

MTT_Workflow A Seed MDR cancer cells in 96-well plates B Treat with this compound and/or Doxorubicin A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: MTT assay workflow for cytotoxicity assessment.

Detailed Steps:

  • Cell Seeding: Plate MDR cancer cells (e.g., KBChR-8-5) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, or a combination of both.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

P-glycoprotein Expression Analysis (Western Blotting)

This technique is used to quantify the levels of P-gp protein in cancer cells after treatment with this compound.

Detailed Steps:

  • Cell Lysis: Treat MDR cancer cells with this compound for a specified period, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., anti-P-gp, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

P-glycoprotein Function Assessment (Rhodamine 123 Efflux Assay)

This assay measures the efflux activity of P-gp by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Detailed Steps:

  • Cell Preparation: Harvest MDR cancer cells and resuspend them in PBS.

  • Drug Treatment: Pre-incubate the cells with or without this compound at a specific concentration for 1 hour.

  • Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension to a final concentration of 5 µM and incubate for 30 minutes at 37°C.

  • Efflux Period: Wash the cells and resuspend them in fresh medium with or without this compound. Incubate for another 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in this compound-treated cells indicates inhibition of P-gp-mediated efflux.

Conclusion

This compound presents a compelling case as a potent natural compound for overcoming multi-drug resistance in cancer. Its multifaceted mechanism of action, which includes the downregulation of P-gp expression via inhibition of the NF-κB pathway, direct inhibition of P-gp function, and suppression of pro-survival pathways like AKT/GSK-3β/β-catenin, makes it a promising candidate for further pre-clinical and clinical investigation. The synergistic effects observed when this compound is combined with conventional chemotherapeutic agents like doxorubicin highlight its potential to enhance the efficacy of existing cancer therapies and address the significant challenge of MDR. Further research should focus on elucidating the precise quantitative improvements in chemotherapeutic efficacy across a broader range of MDR cancer cell lines and in in vivo models.

References

Comparative study of different extraction methods for Solasodine from Solanum berries.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solasodine, a steroidal alkaloid of significant interest to the pharmaceutical industry for the synthesis of corticosteroids and sex hormones, is primarily extracted from various species of the Solanum genus. The efficiency of this extraction is pivotal for the economic viability of its subsequent applications. This guide provides a comparative analysis of different extraction methodologies, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Extraction Methods

The choice of extraction method for this compound from Solanum berries is a critical determinant of yield, purity, and overall process efficiency. A variety of techniques, ranging from traditional solvent-based methods to modern, technologically advanced approaches, have been developed and optimized. This section provides a quantitative comparison of these methods.

Extraction MethodSolanum SpeciesThis compound YieldExtraction TimeKey Parameters/Notes
Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) Solanum nigrum7.11 ± 0.08 mg/g15 minutesTemperature: 44°C, Liquid-to-solid ratio: 42:1 mL/g. Reported to be markedly higher in yield compared to MAE and UAE.[1][2]
Aqueous Two-Phase Extraction (ATPE) Solanum mauritianumup to 413.50 mg/kg (0.041%)10 minutesUtilized Na2CO3 as a kosmotrope, which showed higher extraction efficiency than the chaotrope NaCl (233.65 mg/kg).
Solvent Extraction with Acid Hydrolysis Solanum laciniatum0.34 ± 0.04% (fruits, dw), 0.44 ± 0.16% (leaves, dw)Not specifiedEmployed 70% 2-propanol for extraction followed by hydrolysis with 1 N HCl.
Microwave-Assisted Extraction (MAE) Solanum nigrum3.36 mg/gNot specifiedComparative study showed lower yield than MAATPE.[1][2]
Ultrasound-Assisted Extraction (UAE)/Sonication Solanum nigrum3.39 mg/g30 minutesComparative study showed lower yield than MAATPE.[1][2]
Acid Hydrolysis-Extraction (One-Pot) Solanum khasianumHigh yield (specifics not quantified in source)Not specifiedA two-phase system of aqueous hydrochloric acid and toluene is used for simultaneous hydrolysis and extraction.[3][4]
Soxhlet Extraction Solanum pubescens1.857% (hydro-alcohol extract), 1.447% (methanol extract)Not specifiedA conventional and exhaustive extraction method.[5]
Supercritical Fluid Extraction (SFE) Solanum nigrum5.9460 mg HYE/g extract (alkaloids)30 minutesOptimal conditions: 333 K and 240 bar using supercritical CO2.[6]

dw: dry weight

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are generalized protocols for key methods, synthesized from various studies.

Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE)

This method combines the principles of aqueous two-phase systems and microwave-assisted extraction to achieve rapid and efficient separation.

Materials and Reagents:

  • Dried and powdered Solanum berries

  • Ethanol

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Deionized water

  • Microwave extraction system

Procedure:

  • Preparation of the Aqueous Two-Phase System (ATPS): Prepare the ATPS by mixing ethanol, ammonium sulfate, and water in a predetermined ratio (e.g., 28:16:56, w/w/w).[1][2]

  • Extraction: a. Place a known quantity of the powdered Solanum berries into the microwave extraction vessel. b. Add the prepared ATPS at a specific liquid-to-solid ratio (e.g., 42:1 mL/g).[1][2] c. Secure the vessel in the microwave extractor. d. Irradiate the mixture under controlled conditions of temperature (e.g., 44°C) and time (e.g., 15 minutes).[1][2]

  • Phase Separation and this compound Recovery: a. After extraction, centrifuge the mixture to facilitate the separation of the two aqueous phases. b. The upper, ethanol-rich phase will contain the this compound. c. Carefully collect the upper phase. d. The this compound can then be further purified and quantified, typically using High-Performance Liquid Chromatography (HPLC).

Acid Hydrolysis-Extraction (One-Pot Method)

This technique involves the simultaneous acid hydrolysis of this compound glycosides and the extraction of the resulting aglycone into an organic solvent.

Materials and Reagents:

  • Fresh or dried and powdered Solanum berries

  • Hydrochloric acid (HCl)

  • Toluene

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for basification

  • Reflux apparatus

Procedure:

  • Reaction Setup: a. Place the powdered or fresh berry material into a round-bottom flask. b. Add a two-phase solvent system consisting of an aqueous mineral acid (e.g., 5% HCl) and a water-immiscible organic solvent (e.g., toluene) at a 1:1 v/v ratio.[3][7]

  • Hydrolysis and Extraction: a. Heat the mixture to reflux for a specified period (e.g., 2-3 hours). During this time, the this compound glycosides are hydrolyzed in the aqueous phase, and the liberated this compound aglycone is extracted into the toluene phase.

  • This compound Precipitation and Recovery: a. After reflux, cool the mixture. b. Basify the aqueous phase to a pH of 9-10 with NaOH or NH₄OH to precipitate the this compound. c. The this compound will be present in the organic phase and as a precipitate. d. Separate the organic phase and collect the precipitate by filtration. e. The this compound can be recovered from the organic phase by evaporation of the solvent and combined with the precipitate for further purification.

Ultrasound-Assisted Extraction (UAE) / Sonication

UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to improved extraction efficiency.

Materials and Reagents:

  • Dried and powdered Solanum berries

  • Extraction solvent (e.g., aqueous ethanol, 9:1 v/v)[8]

  • Ultrasonic bath or probe sonicator

Procedure:

  • Extraction: a. Mix the powdered Solanum berries with the chosen extraction solvent in a suitable vessel. b. Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. c. Sonicate for a defined period (e.g., 30 minutes) at a controlled temperature.[8]

  • Recovery: a. After sonication, separate the extract from the solid plant material by filtration or centrifugation. b. The solvent is then typically evaporated to yield the crude extract containing this compound. c. Further purification and quantification are performed using chromatographic techniques.

Experimental Workflows

The following diagrams illustrate the general workflow for this compound extraction and a more detailed workflow for the MAATPE method.

G cluster_0 General this compound Extraction Workflow PlantMaterial Solanum Berries (Fresh or Dried and Powdered) Extraction Extraction (e.g., Solvent, MAE, UAE, SFE) PlantMaterial->Extraction Separation Solid-Liquid Separation (Filtration/Centrifugation) Extraction->Separation Hydrolysis Acid Hydrolysis (if starting from glycosides) Purification Purification (e.g., Crystallization, Chromatography) Hydrolysis->Purification Separation->Hydrolysis Analysis Analysis (HPLC, HPTLC) Purification->Analysis This compound Pure this compound Analysis->this compound G cluster_1 MAATPE Workflow for this compound Extraction Start Start Powder Powdered Solanum Berries Start->Powder Mix Mix Berries and ATPS Powder->Mix PrepareATPS Prepare Aqueous Two-Phase System (Ethanol, (NH₄)₂SO₄, Water) PrepareATPS->Mix Microwave Microwave Irradiation (Controlled Temperature and Time) Mix->Microwave Centrifuge Centrifugation Microwave->Centrifuge SeparatePhases Separate Upper (Ethanol-rich) Phase Centrifuge->SeparatePhases Quantify Quantification by HPLC SeparatePhases->Quantify End This compound Yield Data Quantify->End

References

Validating the Mechanism of Solasodine-Induced Cell Cycle Arrest: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms of cell cycle arrest induced by solasodine, a naturally occurring steroidal alkaloid, with two well-characterized compounds: paclitaxel, a widely used chemotherapeutic agent, and genistein, a soy-derived isoflavone. This objective analysis, supported by experimental data, aims to facilitate the validation of this compound's mechanism of action and to position it within the landscape of known cell cycle inhibitors.

Comparative Analysis of Cell Cycle Arrest Mechanisms

This compound has emerged as a promising anti-cancer agent, primarily attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Its mechanism, however, can vary depending on the cellular context. This guide compares its effects with paclitaxel, a classic mitotic inhibitor that arrests cells in the G2/M phase, and genistein, which has been shown to induce both G1 and G2/M arrest.

Key Mechanisms of Action:
  • This compound: Primarily induces G2/M phase arrest in several cancer cell lines, including colorectal, breast, and hepatocellular carcinoma.[1][2] This arrest is often associated with the modulation of key cell cycle regulatory proteins. In some instances, particularly in gastric cancer cells, this compound has been observed to cause a G1 phase arrest. The induction of apoptosis by this compound is a crucial component of its anti-cancer activity and is mediated through both intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins and the activation of caspases.[3]

  • Paclitaxel: A well-established anti-cancer drug that functions as a microtubule-stabilizing agent. This stabilization disrupts the normal dynamics of the mitotic spindle, leading to a robust G2/M phase arrest .[4][5][6] The prolonged arrest in mitosis ultimately triggers apoptosis. The p53 tumor suppressor protein can play a role in paclitaxel-induced apoptosis, though the drug can also induce cell death in a p53-independent manner.

  • Genistein: This isoflavone exhibits a more varied effect on the cell cycle, inducing either G1 or G2/M phase arrest depending on the cancer cell type and concentration used.[7][8][9][10] Its mechanism involves the inhibition of tyrosine kinases and topoisomerase II, leading to the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound, paclitaxel, and genistein on cell cycle distribution and their cytotoxic potency (IC50) in various cancer cell lines.

Table 1: Effect of this compound, Paclitaxel, and Genistein on Cell Cycle Distribution

CompoundCell LineConcentrationTreatment Time (hours)% G0/G1 Phase% S Phase% G2/M PhaseReference
This compound HCT116 (Colorectal)20 µM48~35~20~45Estimated from[1]
HCT116 (Colorectal)40 µM48~25~15~60Estimated from[1]
HepG2 (Hepatocellular)10 µM4834.8 ± 1.141.5 ± 0.623.7 ± 1.7[2]
Paclitaxel MCF-7 (Breast)5 nM2448.821.529.7[4]
MCF-7 (Breast)50 nM2412.310.177.6[4]
MDA-MB-231 (Breast)10 nM4844.312.942.8[5]
Genistein MCF-7 (Breast)20 µM24--32.7 ± 1.2[7]
MDA-MB-231 (Breast)20 µM24--30.9 ± 1.89[7]
HT29 (Colorectal)100 µM48~30~25~45Estimated from[8]

Note: Some values are estimated from graphical representations in the cited literature.

Table 2: IC50 Values of this compound, Paclitaxel, and Genistein in Various Cancer Cell Lines

CompoundCell LineIC50 ValueReference
This compound HCT116 (Colorectal)39.43 µM[1]
HT-29 (Colorectal)44.56 µM[1]
SW480 (Colorectal)50.09 µM[1]
HepG2 (Hepatocellular)~15-20 µg/ml[2]
Paclitaxel MCF-7 (Breast)3.5 ± 0.03 nM[11]
MDA-MB-231 (Breast)~5-10 nM[5]
HCT116 (Colorectal)3.2 nM[12]
Genistein MCF-7 (Breast)~20 µM[7]
MDA-MB-231 (Breast)~20 µM[7]
HT29 (Colorectal)~50-100 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments cited in this guide.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Preparation: Culture cells to the desired confluency and treat with the compound of interest (e.g., this compound) at various concentrations and for different time points. A vehicle-treated control group should be included.

  • Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including any floating cells from the media, by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. A histogram of DNA content (PI fluorescence intensity) versus cell count is generated.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Western Blot Analysis for Cell Cycle Regulatory Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin B1, CDK1, p21, p53) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the molecular pathways and experimental procedures can aid in understanding the complex biological processes.

Solasodine_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound p53 p53 This compound->p53 Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax Caspases Caspases This compound->Caspases activates p21 p21 p53->p21 activates CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 inhibits G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest promotes transition (inhibition leads to arrest) Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Caspases->Apoptosis executes

Caption: this compound-induced signaling pathway leading to G2/M cell cycle arrest and apoptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis CancerCells Cancer Cell Culture Treatment Treat with this compound, Paclitaxel, or Genistein CancerCells->Treatment CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot

References

Solasodine's Neuroprotective Efficacy: A Comparative Analysis Across Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the reproducibility of Solasodine's neuroprotective effects in PC12, SH-SY5Y, and primary cortical neurons, providing researchers with essential data and protocols for informed experimental design.

This compound, a steroidal alkaloid found in plants of the Solanaceae family, has garnered significant interest for its diverse pharmacological activities, including its potential as a neuroprotective agent.[1] Preclinical studies have demonstrated its ability to counteract neuronal damage in various models of neurodegeneration. This guide provides a comparative overview of the existing research on this compound's neuroprotective effects across different neuronal cell lines, focusing on data reproducibility and offering detailed experimental protocols to aid researchers in this field.

Comparative Efficacy of this compound in Neuronal Cell Lines

The neuroprotective effects of this compound have been investigated in different neuronal models, with the most comprehensive data currently available for the PC12 cell line. Evidence for its effects on SH-SY5Y and primary cortical neurons is less direct, primarily inferred from its known antioxidant properties observed in in-vivo studies.

Cell LineModel of NeurotoxicityThis compound ConcentrationOutcomeReference
PC12 Chemical Hypoxia and Glucose Deprivation (KCN)Not specifiedMaintained ~100% cell viability[2]
SH-SY5Y Not directly studied---
Primary Cortical Neurons Not directly studied---

Note: The lack of direct studies on SH-SY5Y and primary cortical neurons highlights a significant gap in the current understanding of this compound's neuroprotective spectrum. The robust antioxidant activity of this compound, demonstrated in animal models of cerebral ischemia through the upregulation of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), suggests a potential protective mechanism that could be conserved across different neuronal cell types.[1][3]

Experimental Protocols

To facilitate the replication and further investigation of this compound's neuroprotective effects, detailed experimental protocols are provided below.

Neuroprotection Assessment in PC12 Cells against Chemical Hypoxia

This protocol is based on a study demonstrating this compound's efficacy in a model of chemical hypoxia and glucose deprivation.[2]

1. Cell Culture:

  • Culture PC12 cells in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Induction of Chemical Hypoxia and Glucose Deprivation:

  • Seed PC12 cells in 96-well plates at a suitable density.
  • After cell attachment, replace the normal culture medium with a glucose-free medium.
  • Induce chemical hypoxia by adding potassium cyanide (KCN) to a final concentration of 600 µM.
  • Incubate the cells under these conditions for 1 hour.

3. This compound Treatment and Reperfusion:

  • After 1 hour of chemical hypoxia, remove the KCN-containing medium.
  • Reperfuse the cells with normal culture medium containing either this compound (at desired concentrations) or a solvent control (e.g., DMSO).
  • Incubate the cells for 20 hours.

4. Assessment of Cell Viability (MTT Assay):

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.
  • Incubate for 4 hours at 37°C.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the proposed mechanisms of this compound's action, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: Neuroprotection Assay PC12 Cell Culture PC12 Cell Culture Induce Chemical Hypoxia (KCN, 1h) Induce Chemical Hypoxia (KCN, 1h) PC12 Cell Culture->Induce Chemical Hypoxia (KCN, 1h) Reperfusion & this compound Treatment (20h) Reperfusion & this compound Treatment (20h) Induce Chemical Hypoxia (KCN, 1h)->Reperfusion & this compound Treatment (20h) MTT Assay MTT Assay Reperfusion & this compound Treatment (20h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: Experimental workflow for assessing this compound's neuroprotection in PC12 cells.

Signaling Pathways Implicated in this compound's Neuroprotective Effects

While the precise signaling pathways mediating this compound's neuroprotective effects are still under investigation, two key mechanisms have been proposed based on existing evidence: the enhancement of the cellular antioxidant defense system and the activation of the GAP-43/HuD pathway, which is involved in neurogenesis and neuronal plasticity.

G cluster_1 Proposed Antioxidant Mechanism of this compound This compound This compound Upregulation of Antioxidant Enzymes Upregulation of Antioxidant Enzymes This compound->Upregulation of Antioxidant Enzymes SOD, CAT, GSH SOD, CAT, GSH Upregulation of Antioxidant Enzymes->SOD, CAT, GSH Reduced Oxidative Stress Reduced Oxidative Stress SOD, CAT, GSH->Reduced Oxidative Stress Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection G cluster_2 Potential Role of GAP-43/HuD Pathway This compound This compound Activation of HuD Activation of HuD This compound->Activation of HuD Stabilization of GAP-43 mRNA Stabilization of GAP-43 mRNA Activation of HuD->Stabilization of GAP-43 mRNA Increased GAP-43 Protein Increased GAP-43 Protein Stabilization of GAP-43 mRNA->Increased GAP-43 Protein Neurogenesis & Neuronal Plasticity Neurogenesis & Neuronal Plasticity Increased GAP-43 Protein->Neurogenesis & Neuronal Plasticity

References

Safety Operating Guide

Personal protective equipment for handling Solasodine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Solasodine

This document provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is a steroidal alkaloid found in plants of the Solanaceae family.[1] While some safety data sheets (SDS) do not classify the substance as hazardous under GHS, others indicate it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects".[2][3][4] Given its classification as a poisonous alkaloid and its teratogenic potential in animal studies, a cautious approach to handling is imperative.[1]

Quantitative Toxicity Data

The following table summarizes the available toxicological data for this compound. It is important to note the variability in reported values across different studies and species.

Toxicity MetricSpeciesRoute of AdministrationValueCitations
LD50 RatOral2000 - 4978 mg/kg[2][5][6]
LD50 MouseOral27,500 mg/kg[2]
LD50 RatIntraperitoneal396 mg/kg[2]
LD50 MouseIntraperitoneal899 - 1500 mg/kg[2][5][6]
Teratogenicity HamsterNot Specified1200 - 1600 mg/kg[1]

Operational and Disposal Plan: A Step-by-Step Guide

This section provides a procedural workflow for the safe handling and disposal of this compound.

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure via inhalation, skin contact, or ingestion.[7]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][8]

  • Hand Protection: Use chemical-impermeable protective gloves.[3][8] Since no specific glove material breakthrough time has been published, it is recommended to consult the glove manufacturer's compatibility charts for steroidal alkaloids or similar compounds. Nitrile gloves are often a suitable choice for incidental contact.[9]

  • Body Protection: An impervious lab coat or gown is required.[3][9] For tasks with a higher risk of splashes, such as working with large quantities, a chemical-resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing the powder, a suitable respirator should be used.[3] This should be done within a chemical fume hood or other ventilated enclosure. If exposure limits are exceeded, a full-face respirator may be necessary.[8]

Safe Handling and Experimental Protocols

The following procedures constitute the safe handling protocol for this compound.

A. Preparation and Weighing:

  • Ventilation: Conduct all manipulations that may generate dust (e.g., weighing, transferring powder) within a certified chemical fume hood or a ventilated balance enclosure to avoid dust formation and inhalation.[3][4]

  • Aliquotting: Weigh out only the amount of this compound required for the experiment.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]

B. Dissolving and Solution Handling:

  • Solvent Selection: this compound is soluble in solvents like DMSO, ethanol, and methanol.[10] Refer to your specific experimental protocol for the appropriate solvent.

  • Procedure: Add the solvent to the weighed this compound powder slowly to prevent splashing. If warming is required to dissolve the compound, do so gently.

  • Labeling: Clearly label all containers with the chemical name, concentration, solvent, and appropriate hazard warnings.

C. Storage:

  • Container: Keep the container tightly sealed to prevent contamination.[3]

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3] Recommended storage temperatures vary, with suggestions of 2-8°C for powders, or -20°C (powder) and -80°C (in solvent) for long-term stability.[3]

  • Incompatibilities: Avoid storage with strong acids/alkalis or strong oxidizing/reducing agents.[3][4]

Spill and Emergency Procedures

A. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[2][4]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician for guidance.[3][4]

B. Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep or pick up the material mechanically, avoiding dust generation.[2] For a liquid spill, absorb with an inert, non-combustible material (e.g., sand, diatomite).

  • Disposal: Collect all cleanup materials into a sealed, labeled container for proper waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal Plan

Due to its high toxicity to aquatic life, this compound waste must be managed carefully to prevent environmental release.[3]

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in its original or a clearly labeled, sealed container.

  • Collection: All materials contaminated with this compound, including empty containers, used PPE, and cleanup debris, should be collected as hazardous chemical waste.

  • Disposal Route: Dispose of the waste through an approved and licensed waste disposal contractor. Do not pour waste down the drain or dispose of it with regular trash.[3] Follow all local, state, and federal environmental regulations.

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

G A Receipt & Storage - Log inventory - Store at 2-8°C or -20°C - Tightly sealed container B Risk Assessment & PPE - Review SDS - Don Goggles, Gloves, Lab Coat - Prepare Respirator if needed A->B Before Use C Handling in Ventilated Area (Fume Hood / Enclosure) - Weigh powder - Prepare solution B->C Preparation D Active Use - Perform experiment - Maintain PPE C->D Proceed to Experiment E Spill / Emergency - Follow First Aid - Execute Spill Cleanup C->E If Spill Occurs D->E If Spill Occurs F Waste Segregation - Collect all contaminated items (solid, liquid, PPE) D->F Post-Experiment G Secure Disposal - Label hazardous waste - Arrange for professional disposal F->G Final Step

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solasodine
Reactant of Route 2
Solasodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.